molecular formula C12H17N B1463113 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine CAS No. 884091-19-4

1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

Cat. No.: B1463113
CAS No.: 884091-19-4
M. Wt: 175.27 g/mol
InChI Key: WOSHSQQCFZHNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine is a useful research compound. Its molecular formula is C12H17N and its molecular weight is 175.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,2-dimethyl-1-phenylcyclopropyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-11(2)8-12(11,9-13)10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSHSQQCFZHNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(CN)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672369
Record name 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

884091-19-4
Record name 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthetic strategies for obtaining 1-(2,2-dimethyl-1-phenylcyclopropyl)methanamine, a valuable building block in medicinal chemistry and drug development. Cyclopropylamines are privileged scaffolds known for their unique conformational constraints and metabolic stability, making them attractive motifs in modern pharmaceuticals. This document explores three primary retrosynthetic pathways: the reduction of a nitrile intermediate, the Curtius rearrangement of a carboxylic acid, and the Hofmann rearrangement of a primary amide. Each route is analyzed for its mechanistic underpinnings, practical execution, and strategic advantages. Detailed, field-proven experimental protocols are provided, supported by in-text citations to authoritative literature, to ensure reproducibility and scientific integrity. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis of this specific substituted cyclopropylamine.

Introduction: The Significance of the Cyclopropylamine Scaffold

The this compound molecule combines several features of high interest in modern drug design. The cyclopropane ring acts as a bioisostere for phenyl groups or gem-dimethyl units, imparting conformational rigidity and influencing binding affinity and selectivity. The primary amine serves as a crucial handle for further functionalization, allowing for the construction of amides, ureas, sulfonamides, and other key pharmacophoric groups.[1] The unique stereoelectronic properties of the cyclopropane ring can also favorably impact metabolic stability and pharmacokinetic profiles. This guide delves into the core chemical transformations required to construct this specific target, providing a logical framework for its synthesis.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound reveals several key disconnections. The primary aminomethyl group (-CH₂NH₂) is a key functional group that can be traced back to several common precursors, each defining a distinct synthetic strategy. The three most viable approaches hinge on a C-N bond formation or a rearrangement that installs the nitrogen atom.

G cluster_precursors Key Precursors Target This compound Nitrile 2,2-Dimethyl-1-phenyl- cyclopropanecarbonitrile Target->Nitrile Reduction CarboxylicAcid 2,2-Dimethyl-1-phenyl- cyclopropanecarboxylic Acid Target->CarboxylicAcid Curtius Rearrangement Amide 2,2-Dimethyl-1-phenyl- cyclopropanamide Target->Amide Hofmann Rearrangement CarboxylicAcid->Amide Amidation

Caption: Retrosynthetic pathways to the target amine.

This analysis identifies three principal precursor molecules: a nitrile, a carboxylic acid, and a primary amide, each built upon the core 2,2-dimethyl-1-phenylcyclopropane scaffold. The subsequent sections will detail the forward synthesis from these key intermediates.

Key Synthetic Pathways
3.1 Pathway A: Reductive Amination via Nitrile Intermediate

This is arguably the most direct route, involving the reduction of a corresponding nitrile. The primary challenge lies in the efficient synthesis of the 2,2-dimethyl-1-phenylcyclopropanecarbonitrile precursor.

G Start Phenylacetonitrile + Isobutylene Precursor Nitrile 2,2-Dimethyl-1-phenyl- cyclopropanecarbonitrile Start->Nitrile Cyclopropanation Amine Target Amine Nitrile->Amine Reduction (e.g., LiAlH4)

Caption: Workflow for the Curtius Rearrangement Pathway.

Mechanistic Insight & Rationale: The reaction is initiated by converting the carboxylic acid into an acyl azide. This can be achieved efficiently in a one-pot procedure using diphenylphosphoryl azide (DPPA) and a base like triethylamine. U[2][3]pon heating, the acyl azide undergoes a concerted rearrangement where the cyclopropyl group migrates from the carbonyl carbon to the nitrogen atom as nitrogen gas is extruded, forming an isocyanate intermediate. T[4]his isocyanate is typically not isolated but is trapped in situ. Hydrolysis with water leads to an unstable carbamic acid, which spontaneously decarboxylates to yield the desired primary amine.

[3]#### 3.3 Pathway C: Hofmann Rearrangement of a Primary Amide Intermediate

Similar to the Curtius rearrangement, the Hofmann rearrangement converts a primary amide to a primary amine with one fewer carbon atom. I[5]t is a classic name reaction with broad applicability and also proceeds with retention of configuration.

[6][7]Workflow: Pathway C

G CarboxylicAcid 2,2-Dimethyl-1-phenyl- cyclopropanecarboxylic Acid Amide 2,2-Dimethyl-1-phenyl- cyclopropanamide CarboxylicAcid->Amide 1. SOCl2 2. NH4OH Isocyanate Isocyanate Intermediate Amide->Isocyanate Br2, NaOH (Rearrangement) Amine Target Amine Isocyanate->Amine Hydrolysis (H2O)

Caption: Workflow for the Hofmann Rearrangement Pathway.

Mechanistic Insight & Rationale: The reaction begins with the deprotonation of the primary amide by a strong base, followed by reaction with bromine to form an N-bromoamide intermediate. A second deprotonation generates an unstable anion, which rearranges: the cyclopropyl group migrates to the nitrogen as the bromide ion is expelled, forming the same isocyanate intermediate seen in the Curtius rearrangement. S[6][5]ubsequent hydrolysis and decarboxylation afford the final amine product. The classic conditions using bromine and sodium hydroxide are harsh, but milder variations using reagents like lead tetraacetate or hypervalent iodine compounds exist.

[7]### 4.0 Detailed Experimental Protocols

The following protocols are adapted from established literature procedures for analogous transformations and represent best practices.

**Protocol 4.1: Nitrile Reduction using LiAlH₄ (Adapted from)[8]
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous diethyl ether (approx. 20 mL per gram of nitrile).

  • Addition: Cool the suspension to 0 °C using an ice bath. Dissolve 2,2-dimethyl-1-phenylcyclopropanecarbonitrile (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Quench: Cool the reaction mixture back to 0 °C. Carefully and sequentially add water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure (Fieser workup) is crucial for safely quenching the excess hydride and generating a filterable solid.

  • Workup: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.

  • Purification: Combine the organic filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

**Protocol 4.2: Curtius Rearrangement using DPPA (Adapted from)[2]
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,2-dimethyl-1-phenylcyclopropanecarboxylic acid (1.0 eq.) in anhydrous toluene (approx. 10 mL per mmol of acid).

  • Addition: Add triethylamine (Et₃N, 1.5 eq.) followed by a dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq.) at room temperature.

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approx. 110 °C) for 2-4 hours. The formation of the isocyanate is accompanied by the evolution of nitrogen gas.

  • Hydrolysis: After cooling the reaction mixture to room temperature, carefully add 3M aqueous HCl and heat the mixture to reflux for 1-2 hours to hydrolyze the isocyanate and the intermediate carbamic acid.

  • Workup: Cool the mixture and transfer it to a separatory funnel. Wash the aqueous layer with diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH >12 with 6M NaOH.

  • Extraction & Purification: Extract the basic aqueous layer with dichloromethane (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the target amine.

Comparative Analysis of Synthetic Routes
FeaturePathway A: Nitrile ReductionPathway B: Curtius RearrangementPathway C: Hofmann Rearrangement
Precursor NitrileCarboxylic AcidPrimary Amide
Key Reagents LiAlH₄, NaBH₄/CoCl₂DPPA, NaN₃Br₂, NaOH, PIDA
Carbon Chain Length maintainedOne carbon removedOne carbon removed
Typical Yields Good to Excellent (70-95%)Good to Excellent (70-90%)Good (60-80%)
Scalability Good; LiAlH₄ requires careExcellent; DPPA is preferredGood; Stoichiometric bromine can be problematic
Safety/Toxicity Highly reactive/flammable hydridePotentially explosive azide intermediatesToxic/corrosive bromine, strong base
Advantages Direct, high-yieldingMild conditions (DPPA), one-potCost-effective reagents
Disadvantages Energetic quench requiredCost of DPPA, azide hazardHarsh conditions, potential side reactions
Conclusion

The synthesis of this compound can be effectively achieved through several well-established synthetic routes.

  • Pathway A (Nitrile Reduction) is the most direct approach, assuming the availability of the nitrile precursor. Its high efficiency makes it a preferred route for laboratory-scale synthesis, provided appropriate safety measures for handling hydride reagents are employed.

  • Pathway B (Curtius Rearrangement) offers a versatile and often milder alternative starting from the corresponding carboxylic acid. The use of DPPA in a one-pot protocol is particularly advantageous for its operational simplicity and safety profile compared to traditional methods involving sodium azide. *[2][3] Pathway C (Hofmann Rearrangement) provides a classic and cost-effective method but is often hampered by harsh reaction conditions and the use of hazardous reagents like elemental bromine.

The choice of the optimal synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, laboratory safety constraints, and cost considerations. For most drug discovery and development applications, the Curtius rearrangement often represents the most balanced approach in terms of versatility, yield, and operational safety.

References
  • NROChemistry. Curtius Rearrangement. [Online] Available at: [Link]

  • PrepChem.com. Synthesis of (1-phenylcyclopropyl)methylamine. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. [Online] Available at: [Link]

  • Wikipedia. Hofmann rearrangement. [Online] Available at: [Link]

  • Wikipedia. Curtius rearrangement. [Online] Available at: [Link]

  • PHARMD GURU. HOFMANN REARRANGEMENT. [Online] Available at: [Link]

  • Online Organic Chemistry Tutor. Curtius Rearrangement Reaction. [Online] Available at: [Link]

  • NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Online] Available at: [Link]

  • Google Patents. WO2016116555A1 - Process for the production of 2-[4-(cyclopropanecarbonyl)phenyl]-2-methyl-propanenitrile.
  • ResearchGate. Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. [Online] Available at: [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Online] Available at: [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Online] Available at: [Link]

  • YouTube. Hofmann Rearrangement and Curtius Reaction Mechanism. [Online] Available at: [Link]

  • NIST. Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, (1R-trans)-. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. [Online] Available at: [Link]

  • ResearchGate. Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. [Online] Available at: [Link]

  • NIH National Center for Biotechnology Information. The TaCl5-Mediated Reaction of Dimethyl 2-Phenylcyclopropane-1,1-dicarboxylate with Aromatic Aldehydes as a Route to Substituted Tetrahydronaphthalenes. [Online] Available at: [Link]

  • PubChem. 2,2-Dimethylcyclopropane-1-carboxylic acid. [Online] Available at: [Link]

  • Google Patents. US4296241A - Preparation of 3-(2,2-dichlorovinyl)-2,2-dimethyl-cyclopropane-1-carboxylic acid derivatives.
  • PubChem. (2-phenylcyclopropyl)methanamine. [Online] Available at: [Link]

  • Google Patents. CN103396320A - (S)-3-chloro-N, N-dimethyl-1-phenyl-1-propylamine and method for preparing dapoxetine by using same as intermediate.
  • NIH National Center for Biotechnology Information. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Online] Available at: [Link]

  • ChemSynthesis. 2,2-dimethyl-1-phenyl-1-propanone. [Online] Available at: [Link]

  • ResearchGate. Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. [Online] Available at: [Link]

  • Organic Syntheses. 1,1-diphenylcyclopropane. [Online] Available at: [Link]

  • Stenutz. 2,2-dimethyl-1-phenyl-1-propanone. [Online] Available at: [Link]

  • ChemicalRegister.com. (2,2-Dimethyl-1-phenylcyclopropyl)methanamine hydrochloride (CAS No. 2060000-69-1) Suppliers. [Online] Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine is a primary amine featuring a unique cyclopropyl scaffold. The incorporation of a cyclopropyl ring in drug candidates has become an increasingly important strategy in medicinal chemistry.[1][2] This is attributed to the ring's distinct conformational rigidity and electronic properties, which can favorably influence a molecule's metabolic stability, potency, and membrane permeability.[1][2] A comprehensive understanding of the physicochemical properties of novel compounds like this compound is fundamental to drug discovery and development, as these properties govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This technical guide provides a detailed overview of the known and predicted physicochemical properties of this compound. In the absence of extensive experimental data in the public domain, this guide also outlines the standard, field-proven methodologies for the experimental determination of these crucial parameters. The causality behind these experimental choices and their implications for drug development are discussed to provide a holistic understanding for researchers in the field.

Core Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented below. It is critical to note that several of these values are computational predictions and await experimental verification.

PropertyValueSource/Method
CAS Number 884091-19-4[3]
Molecular Formula C₁₂H₁₇N[4]
Molecular Weight 175.27 g/mol [5]
Predicted pKa 11.05 ± 0.10ChemicalBook (Predicted)[6]
Predicted Boiling Point 253.6 ± 9.0 °CChemicalBook (Predicted)[6]
Melting Point Not available-
Solubility Not available-

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for determining the key physicochemical properties of a primary amine like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pHs, which in turn affects its solubility, permeability, and target binding. For a primary amine, the pKa refers to the equilibrium constant for the deprotonation of its conjugate acid. Potentiometric titration is a highly accurate and widely used method for pKa determination.[7]

Protocol for Potentiometric Titration:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in deionized water or a suitable co-solvent system to a known concentration. The ionic strength of the solution is typically adjusted with a salt solution (e.g., 0.15 M KCl) to mimic physiological conditions.

  • Titration: The sample solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoidal curve, which corresponds to the pH at which 50% of the amine is in its protonated form.[8]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve known weight of amine in water/co-solvent prep2 Adjust ionic strength (e.g., 0.15 M KCl) prep1->prep2 titrate Titrate with standardized strong acid (e.g., 0.1 M HCl) prep2->titrate monitor Continuously monitor pH with calibrated electrode titrate->monitor plot Plot pH vs. volume of titrant monitor->plot pka Determine pKa from the inflection point of the curve plot->pka

Figure 1: Workflow for pKa determination by potentiometric titration.

Melting Point and Purity Determination by Differential Scanning Calorimetry (DSC)

The melting point is a fundamental physical property that provides information about the purity and solid-state characteristics of a compound. Differential Scanning Calorimetry (DSC) is a highly sensitive technique used to measure the difference in heat flow between a sample and a reference as a function of temperature. This allows for the precise determination of the melting point and can also be used to assess purity.[9]

Protocol for DSC Analysis:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The DSC instrument is calibrated using a standard with a known melting point (e.g., indium).

  • Thermal Scan: The sample and an empty reference pan are heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: The heat flow to the sample is recorded as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[1] The sharpness of the melting peak can provide a qualitative indication of purity, with impurities typically causing a broadening and depression of the melting point.[9]

G cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh 2-5 mg of sample prep2 Seal in hermetic aluminum pan prep1->prep2 dsc_run Heat sample and reference at a constant rate under N2 prep2->dsc_run dsc_record Record heat flow vs. temperature dsc_run->dsc_record analyze Identify endothermic peak on thermogram dsc_record->analyze mp Determine melting point (onset/peak) analyze->mp purity Assess purity from peak shape analyze->purity

Figure 2: Workflow for melting point and purity analysis by DSC.

Solubility Determination

Solubility is a critical physicochemical property that directly impacts a drug's bioavailability. The "like dissolves like" principle generally applies, but quantitative determination is essential. Given the amine functional group, the solubility of this compound is expected to be pH-dependent.

Protocol for Isothermal Shake-Flask Solubility Measurement:

  • Sample Preparation: An excess amount of the compound is added to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, and other organic solvents).

  • Equilibration: The vials are sealed and agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: The resulting saturated solutions are filtered to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of a drug candidate is a regulatory requirement and is crucial for accurate biological and toxicological evaluation. HPLC is a powerful analytical technique for separating, identifying, and quantifying the components of a mixture.[10][11]

Protocol for HPLC Purity Analysis:

  • Method Development: A suitable HPLC method is developed, which includes selecting the appropriate column (e.g., a C18 reversed-phase column), mobile phase composition (e.g., a gradient of acetonitrile and water with a modifier like trifluoroacetic acid), flow rate, and detection wavelength.[12]

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent.

  • Injection and Separation: A small volume of the sample solution is injected into the HPLC system. The components of the sample are separated as they pass through the column based on their differential partitioning between the stationary and mobile phases.

  • Detection and Quantification: A detector (e.g., UV-Vis) measures the analyte as it elutes from the column. The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.

Structure-Property Relationships and Implications for Drug Development

The unique structural features of this compound are expected to significantly influence its physicochemical properties.

  • Cyclopropyl Ring: The strained three-membered ring can act as a "bioisostere" for a phenyl ring or a double bond, while having a lower molecular weight and lipophilicity.[1] The gem-dimethyl substitution on the cyclopropyl ring can provide steric hindrance, potentially protecting the molecule from metabolic degradation and increasing its in vivo half-life.

  • Phenyl Group: The phenyl group contributes to the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. However, excessive lipophilicity can lead to poor aqueous solubility and increased off-target effects.[13]

  • Primary Amine: The primary amine group is a key site for hydrogen bonding and is basic in nature. As indicated by the predicted high pKa, this amine will be predominantly protonated at physiological pH, which will increase its aqueous solubility but may reduce its ability to passively diffuse across lipid bilayers.

The interplay of these structural motifs will determine the overall "drug-likeness" of the molecule.[13] A thorough experimental characterization of its physicochemical properties is therefore essential to guide further optimization in a drug discovery program.

Conclusion

This technical guide has provided an overview of the known and predicted physicochemical properties of this compound. While some properties have been predicted computationally, a comprehensive experimental evaluation is imperative for its advancement as a potential drug candidate. The detailed experimental protocols provided herein offer a robust framework for researchers to obtain the necessary data to build a complete physicochemical profile. A thorough understanding of these properties is a cornerstone of modern drug development, enabling a more rational and efficient path toward new therapeutics.

References

  • McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides.
  • Darvas, F., Dorman, G., & Tsantili-Kakoulidou, A. (2014). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • EXPERIMENT 1 DETERMIN
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • ACD/Labs. (n.d.). Draw Chemical Structures, Molecules, Reactions | ChemSketch. Retrieved from [Link]

  • De Witte, A. M., et al. (2014).
  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • ATAMAN KIMYA. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved from [Link]

  • Gardarsdottir, H. (n.d.).
  • T. M. T. (2015). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • ResearchGate. (2015). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • de Oliveira, M. A., et al. (2007). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. SciELO.
  • PubChem. (n.d.). (2-Phenylcyclopropyl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). Cyclopropyl(phenyl)methanamine. Retrieved from [Link]

  • PubChem. (n.d.). (1-Phenylcyclopentyl)methanamine. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Overview

1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine is a primary amine belonging to the class of phenylcyclopropylamine derivatives. This structural class is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents, particularly those targeting the central nervous system.[1] Phenylcyclopropylamines are rigid analogues of phenethylamine, a foundational structure for many neurotransmitters and psychoactive compounds. The cyclopropyl ring constrains the molecule's conformation, which can lead to enhanced binding affinity, improved metabolic stability, and increased potency at specific biological targets.[1]

While this specific dimethylated derivative is not as extensively documented as its simpler analogue, tranylcypromine, its structure suggests significant potential as a research tool for probing enzyme active sites and as a building block for novel therapeutics. This guide provides a comprehensive overview of its known identifiers, physicochemical properties, a proposed synthetic route based on established chemical principles, and its potential applications in drug discovery and development.

Core Compound Identifiers

A clear identification is paramount for any research chemical. The primary identifiers for this compound and its common salt form are summarized below.

IdentifierValueSource
Chemical Name (2,2-Dimethyl-1-phenylcyclopropyl)methanamineBLDpharm[2]
CAS Number 884091-19-4BLDpharm[2]
Molecular Formula C₁₂H₁₇NBLDpharm[2]
Molecular Weight 175.27 g/mol BLDpharm[2]
MDL Number MFCD02632337BLDpharm[2]
SMILES NCC1(C2=CC=CC=C2)C(C)(C)C1BLDpharm[2]
HCl Salt CAS No. 2060000-69-1ChemicalRegister.com

Chemical and Physical Properties

Experimental data for this compound is limited in public literature. The following table includes both predicted and computationally derived properties, which serve as a valuable baseline for experimental design and analytical method development.

PropertyValueNotes
Boiling Point 251.3 ± 9.0 °CPredicted
Density 0.979 ± 0.06 g/cm³Predicted
XLogP3 2.4Computed
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 1Computed
Topological Polar Surface Area 26 ŲComputed
Complexity 191Computed

Proposed Synthesis Pathway

  • Rationale: This pathway is predicated on building the core cyclopropane ring first, followed by reduction of a nitrile to the target primary amine. The key step is the gem-dimethylation and cyclopropanation of phenylacetonitrile. An alternative, the Corey-Chaykovsky reaction, is a well-established method for cyclopropanation. The final reduction of the nitrile to the amine is a standard, high-yielding transformation.

Synthesis_Workflow cluster_0 Step 1: Gem-Dimethylation cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Nitrile Reduction A Phenylacetonitrile B 2,2-Dimethyl-2-phenylacetonitrile A->B 2 eq. MeI, NaH, THF C 2,2-Dimethyl-1-phenylcyclopropanecarbonitrile B->C 1,2-Dibromoethane, NaH, Phase Transfer Catalyst D This compound C->D 1. LiAlH4, THF 2. H2O Quench

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,2-Dimethyl-2-phenylacetonitrile

  • To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise at 0°C.

  • Slowly add a solution of phenylacetonitrile (1.0 equivalent) in THF. Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction back to 0°C and add methyl iodide (MeI, 2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of 2,2-Dimethyl-1-phenylcyclopropanecarbonitrile

  • To a vigorously stirred solution of 2,2-dimethyl-2-phenylacetonitrile (1.0 equivalent) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent, add a strong base such as sodium hydroxide solution (50% w/v).

  • Add 1,2-dibromoethane (1.2 equivalents) and heat the reaction mixture. The reaction progress should be monitored by TLC or GC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude nitrile should be purified by vacuum distillation or column chromatography.

Step 3: Synthesis of this compound

  • To a flame-dried flask under nitrogen, add a solution of 2,2-dimethyl-1-phenylcyclopropanecarbonitrile (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0°C and slowly add a solution of lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in THF.

  • After the addition is complete, allow the reaction to stir at room temperature or gentle reflux until the nitrile starting material is consumed (monitored by TLC/GC-MS).

  • Cool the reaction to 0°C and carefully quench by sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • A granular precipitate will form. Stir the resulting slurry for 30 minutes, then filter through a pad of Celite, washing the filter cake with THF or diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the target primary amine. Further purification can be achieved by vacuum distillation or conversion to its hydrochloride salt followed by recrystallization.

Potential Applications in Research and Drug Development

The phenylcyclopropylamine scaffold is a well-established pharmacophore. Its derivatives are known to interact with several key enzymes and receptors in the body. While specific biological data for this compound is scarce, its structural features allow for informed hypotheses about its potential applications.

Applications A 1-(2,2-Dimethyl-1- phenylcyclopropyl)methanamine B Potential Biological Targets A->B C Monoamine Oxidases (MAO-A & MAO-B) B->C D Lysine-Specific Demethylase 1 (LSD1 / KDM1A) B->D E Other CNS Receptors (e.g., Serotonin Transporters) B->E

Caption: Potential biological targets based on the core scaffold.

Monoamine Oxidase (MAO) Inhibition

The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a potent, irreversible inhibitor of both MAO-A and MAO-B, enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. It is clinically used as an antidepressant. The mechanism involves the formation of a covalent adduct with the FAD cofactor in the enzyme's active site. The gem-dimethyl substitution on the cyclopropane ring of the title compound would significantly alter the steric profile presented to the active site. This modification could:

  • Enhance Selectivity: The bulky dimethyl groups might favor binding to one MAO isoform over the other, potentially leading to a more selective inhibitor with a reduced side-effect profile.

  • Modulate Potency: The steric hindrance could either improve or decrease binding affinity and the rate of inactivation.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone proteins.[3] Aberrant LSD1 activity is linked to several types of cancer, making it a key target for oncological drug development.[3] Structurally and mechanistically, LSD1 is related to MAO, and it is known that tranylcypromine and its derivatives can act as mechanism-based inhibitors of LSD1.[3][4] The addition of the dimethyl groups could be a strategy to enhance potency and selectivity for LSD1 over the MAO enzymes, a critical goal in developing epigenetic cancer therapies.[3]

Proposed Analytical Methodology: HPLC-MS

To confirm the identity and purity of synthesized this compound, a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method is recommended.

Protocol Rationale: This method provides orthogonal data points for confirmation. The HPLC retention time is characteristic of the compound under specific conditions, while the mass spectrometer provides highly specific mass-to-charge ratio data, confirming the molecular weight.

Step-by-Step Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~10 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 10% B, and re-equilibrate for 3 minutes.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50 - 500.

    • Expected Ion: The primary ion expected is the protonated molecule [M+H]⁺. For C₁₂H₁₇N, the theoretical exact mass of the neutral molecule is 175.1361. The expected m/z for the [M+H]⁺ ion would be approximately 176.1439.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 350°C.

  • Data Analysis: Confirm the presence of a chromatographic peak at a specific retention time that corresponds to a mass spectrum showing a dominant ion at m/z ≈ 176.14. Purity can be estimated from the peak area percentage in the chromatogram.

Safety and Handling

No specific toxicology data is available for this compound. However, based on its structural similarity to other pharmacologically active amines, it should be handled with care.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Primary amines can be corrosive and irritating to skin and eyes.

Conclusion

This compound represents an intriguing but underexplored member of the phenylcyclopropylamine family. Its core identifiers are established, but a wealth of experimental work remains to fully characterize its physical properties and biological activity. The proposed synthesis offers a viable route for its preparation, enabling further investigation. Based on the robust pharmacology of its structural analogues, this compound holds significant potential as a tool for developing selective inhibitors of key enzymes like MAOs and LSD1, warranting further exploration by the chemical and drug discovery communities.

References

  • Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medical Research Reviews, 33(4), 873-910.
  • This compound. (n.d.). Angene Chemical. Retrieved January 20, 2026, from [Link]

  • (2,2-Dimethyl-1-phenylcyclopropyl)methanamine hydrochloride (CAS No. 2060000-69-1) Suppliers. (n.d.). ChemicalRegister.com. Retrieved January 20, 2026, from [Link]

  • Schmidt, M., et al. (2007). trans-2-Phenylcyclopropylamine Is a Mechanism-Based Inactivator of the Histone Demethylase LSD1. Biochemistry, 46(14), 4408-4416.
  • Miyata, N., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry, 49(30), 6494-6503.
  • Zhang, J., Wang, Y., Gao, W., & Yu, B. (2023). Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. Chinese Journal of Pharmaceuticals, 54(06), 813-824.
  • cas 1436323-99-7|| where to buy N-[2-(cyclopropylamino)-4-fluorophenyl]acetamide. (n.d.). LookChem. Retrieved January 20, 2026, from [Link]

  • Phenylcyclopropylamine. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link].

Sources

A Comprehensive Guide to the Spectral Characterization of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of success. 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine, a compound featuring a unique strained cyclopropyl ring system coupled with a primary amine and a phenyl group, presents an interesting candidate for further investigation. Its distinct structural motifs necessitate a thorough and multi-faceted analytical approach to confirm its identity and purity. This technical guide provides an in-depth exploration of the spectral characterization of this molecule, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. As we delve into the theoretical underpinnings and practical applications of each technique, we will construct a comprehensive analytical profile of this promising compound.

This guide is structured to provide not just a recitation of data, but a logical framework for understanding why the spectra appear as they do. By explaining the causality behind experimental choices and spectral interpretations, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary for confident structural characterization.

Overall Analytical Workflow

The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for unambiguous identification.

Spectral_Characterization_Workflow Figure 1. Integrated Workflow for Spectral Characterization cluster_Synthesis Compound Synthesis & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Analysis Data Interpretation & Validation Synthesis Synthesis of 1-(2,2-Dimethyl-1- phenylcyclopropyl)methanamine Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR Infrared Spectroscopy (FTIR-ATR) Purification->IR NMR_Data NMR Data Analysis: Chemical Shifts, Coupling Constants, Integration, 2D Correlations NMR->NMR_Data MS_Data MS Data Analysis: Molecular Ion Peak, Fragmentation Pattern MS->MS_Data IR_Data IR Data Analysis: Functional Group Identification IR->IR_Data Structural_Elucidation Comprehensive Structural Elucidation & Validation NMR_Data->Structural_Elucidation MS_Data->Structural_Elucidation IR_Data->Structural_Elucidation

Caption: Figure 1. Integrated Workflow for Spectral Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2][3] For this compound, both ¹H and ¹³C NMR are indispensable.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of nuclear spin.[1] Nuclei with an odd number of protons or neutrons, such as ¹H and ¹³C, possess a nuclear spin that generates a magnetic moment.[1] When placed in a strong external magnetic field, these nuclei can align either with or against the field, creating distinct energy levels. The absorption of radiofrequency (RF) radiation can induce a transition between these energy states, and the precise frequency required for this resonance is highly sensitive to the local electronic environment of the nucleus.[2][4] This sensitivity is what allows us to differentiate between chemically non-equivalent nuclei within a molecule.

Experimental Protocol: ¹H and ¹³C NMR

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to identify all unique proton and carbon environments in the molecule.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

    • The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16-64 scans are averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: A proton-decoupled experiment is used to simplify the spectrum to single lines for each carbon. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.2-7.4Multiplet5HAr-H Protons of the phenyl group, typically found in this region.
~ 2.8-3.0Singlet2HCH ₂-NH₂Protons of the methylene group adjacent to the amine. The singlet nature arises from the absence of adjacent protons.
~ 1.5-1.7Broad Singlet2HNHThe chemical shift of amine protons can vary significantly with concentration and solvent due to hydrogen bonding.[5] These protons often appear as a broad signal and may exchange with D₂O.
~ 1.1-1.3Singlet3HCH ₃ (gem-dimethyl)One of the two diastereotopic methyl groups on the cyclopropane ring.
~ 0.8-1.0Singlet3HCH ₃ (gem-dimethyl)The second diastereotopic methyl group, expected to have a slightly different chemical environment than the first.
~ 0.6-0.9Multiplet2HCyclopropyl CHThe two diastereotopic protons of the CH₂ group in the cyclopropane ring. They will likely appear as a complex multiplet due to geminal and cis/trans coupling.
Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~ 140-145Quaternary Ar-C The ipso-carbon of the phenyl ring attached to the cyclopropyl group.
~ 128-130Ar-C HAromatic carbons of the phenyl group.
~ 45-55C H₂-NH₂The methylene carbon attached to the nitrogen, deshielded by the electronegative nitrogen atom.[5]
~ 30-40Quaternary C (cyclopropyl)The quaternary carbon of the cyclopropane ring attached to the phenyl and aminomethyl groups.
~ 25-35C (CH₃)₂The quaternary carbon of the cyclopropane ring bearing the two methyl groups.
~ 20-30C H₂ (cyclopropyl)The methylene carbon of the cyclopropane ring.
~ 15-25C H₃ (gem-dimethyl)The two methyl carbons, which may be chemically equivalent or slightly different depending on the rotational dynamics.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Principles of Mass Spectrometry

In a mass spectrometer, molecules are first ionized, typically by electron impact (EI) or a softer ionization technique like electrospray ionization (ESI). The resulting molecular ions and any fragment ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum. For amines, the Nitrogen Rule is a key principle: a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[6][7]

Experimental Protocol: GC-MS (EI)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the title compound.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like methanol or dichloromethane.

  • Instrumentation:

    • A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source is ideal for this type of molecule.

  • Data Acquisition:

    • The sample is injected into the GC, where it is vaporized and separated from any impurities on a capillary column.

    • The eluted compound enters the MS source, where it is bombarded with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

    • The mass analyzer scans a range of m/z values (e.g., 40-500 amu) to generate the mass spectrum.

Expected Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₂H₁₇N, giving it a molecular weight of 175.27 g/mol . As it contains one nitrogen atom, the molecular ion peak (M⁺) is expected at an odd m/z value of 175.

The primary fragmentation pathway for amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom.[6][7] This results in the formation of a stable, resonance-stabilized iminium cation.

MS_Fragmentation Figure 2. Proposed α-Cleavage Fragmentation Molecule C₁₂H₁₇N M⁺, m/z = 175 Fragment1 C₁₁H₁₄ m/z = 146 Molecule:f1->Fragment1 Loss of CH₃N radical Fragment2 CH₂=NH₂⁺ m/z = 30 Molecule:f1->Fragment2 α-Cleavage (loss of C₁₁H₁₅ radical)

Sources

Unlocking the Therapeutic Potential of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phenylcyclopropylamine scaffold is a privileged structure in medicinal chemistry, most notably represented by the monoamine oxidase (MAO) inhibitor tranylcypromine. This guide provides a comprehensive technical framework for the preclinical investigation of a novel derivative, 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine. While direct biological data for this specific molecule is not yet publicly available, its structural features suggest a high probability of activity within the central nervous system, and potentially as an antimicrobial or anticancer agent. This document outlines a logical, data-driven approach to elucidating its biological activity, from initial in vitro screening to preliminary in vivo assessments. We will delve into the rationale behind experimental choices, provide detailed protocols, and propose a roadmap for characterizing its therapeutic potential.

Introduction: The Phenylcyclopropylamine Moiety - A Source of Diverse Bioactivity

The cyclopropane ring, a three-membered carbocycle, imparts unique conformational rigidity and electronic properties to molecules. When incorporated into a phenylcyclopropylamine structure, it creates a scaffold that has proven to be a fertile ground for the discovery of bioactive compounds. The parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is a clinically used antidepressant that functions by irreversibly inhibiting monoamine oxidases A and B (MAO-A and MAO-B), enzymes responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine.[1][2]

The structural modifications of this basic scaffold have led to the development of compounds with a wide range of pharmacological activities, including antidepressant, anti-inflammatory, antitumor, and antimicrobial effects.[3] The introduction of substituents on the cyclopropane ring or the phenyl group can significantly modulate the potency, selectivity, and overall biological profile of these derivatives.

This guide focuses on This compound , a novel analogue featuring two methyl groups on the cyclopropane ring. These gem-dimethyl groups are expected to introduce significant steric hindrance, which could profoundly influence its interaction with biological targets compared to its non-methylated counterparts. This structural alteration may lead to enhanced selectivity for specific enzyme isoforms or receptor subtypes, or even novel, unanticipated biological activities.

Postulated Biological Activities and Mechanistic Hypotheses

Based on the foundational knowledge of phenylcyclopropylamine derivatives, we can formulate several hypotheses regarding the potential biological activities of this compound.

Monoamine Oxidase (MAO) Inhibition

The most prominent and well-established activity of the phenylcyclopropylamine class is the inhibition of MAO enzymes.[1] Tranylcypromine is a non-selective inhibitor of both MAO-A and MAO-B. The gem-dimethyl substitution in our target compound could potentially introduce selectivity.

  • Hypothesis: this compound acts as an inhibitor of MAO-A and/or MAO-B. The steric bulk of the dimethyl groups may confer selectivity for one isoform over the other.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a histone demethylase that is structurally related to MAO. It has emerged as a promising target in oncology. Several phenylcyclopropylamine derivatives have been identified as potent LSD1 inhibitors.[1]

  • Hypothesis: The structural similarity to known MAO inhibitors suggests that this compound could also inhibit LSD1, presenting a potential avenue for anticancer activity.

Antibacterial Activity

While less common, some amide derivatives of phenylcyclopropane have demonstrated antibacterial properties.[3] The mechanism of action in these cases is often distinct from MAO inhibition. Furthermore, the structurally related compound methenamine acts as a urinary tract antiseptic by releasing formaldehyde in acidic environments.[4][5][6][7][8][9] While the mechanism would be different, it highlights the potential for small amine-containing molecules to exhibit antimicrobial effects.

  • Hypothesis: this compound may possess antibacterial activity against a range of pathogenic bacteria.

A Phased Approach to Experimental Validation

A systematic and tiered approach is crucial to efficiently evaluate the biological potential of this novel compound. The following experimental workflow is proposed, starting with broad in vitro screening and progressing to more focused mechanistic and preliminary in vivo studies.

experimental_workflow A Compound Synthesis & Purity Analysis B MAO Inhibition Assay (A & B) A->B Test Compound C LSD1 Inhibition Assay A->C Test Compound D Antibacterial Susceptibility Testing A->D E Enzyme Kinetics & Reversibility B->E F Cell-Based Antiproliferative Assays C->F G Mechanism of Bacterial Killing D->G H Rodent Pharmacokinetic Profiling E->H J Xenograft Tumor Models F->J G->H I Behavioral Models (e.g., Forced Swim Test) H->I H->J

Caption: A phased experimental workflow for the preclinical investigation of this compound.

Detailed Experimental Protocols

Phase 1: In Vitro Screening

A plausible synthetic route to this compound can be adapted from known procedures for similar compounds. A potential starting point is the reaction of isobutyrophenone with a suitable Wittig reagent to form the corresponding alkene, followed by cyclopropanation and subsequent functional group manipulations to introduce the aminomethyl group.

Note: A detailed synthetic protocol is beyond the scope of this guide, but a method for a structurally related compound, (1-phenylcyclopropyl)methylamine, involves the reduction of 1-phenylcyclopropane carbonitrile with LiAlH4.[10]

Purity Assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound (target >95%).

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

This assay will determine the inhibitory activity of the test compound against human recombinant MAO-A and MAO-B.

Protocol:

  • Enzyme and Substrate Preparation: Prepare solutions of human recombinant MAO-A and MAO-B enzymes and a suitable substrate (e.g., kynuramine or p-tyramine).

  • Compound Dilution: Prepare a serial dilution of this compound in an appropriate buffer.

  • Assay Reaction: In a 96-well plate, combine the enzyme, a horseradish peroxidase/Amplex Red working solution, and the test compound at various concentrations.

  • Initiation and Incubation: Initiate the reaction by adding the substrate. Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Detection: Measure the fluorescence (excitation ~530 nm, emission ~590 nm) to quantify the amount of H₂O₂ produced.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Hypothetical Data Presentation:

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (MAO-A/MAO-B)
This compound [Experimental Value][Experimental Value][Calculated Value]
Tranylcypromine (Reference)1502000.75

This assay will assess the inhibitory potential of the compound against human recombinant LSD1.

Protocol:

  • Enzyme and Substrate: Use recombinant human LSD1 and a biotinylated histone H3 peptide substrate.

  • Reaction Setup: In a 96-well plate, incubate LSD1 with the test compound at various concentrations.

  • Reaction Initiation: Add the histone H3 peptide substrate to start the reaction. Incubate at 37°C.

  • Detection: Utilize a chemiluminescence-based detection system to measure the demethylated product.

  • Data Analysis: Determine the IC₅₀ value as described for the MAO assay.

This will determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria.

Protocol:

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

  • Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the bacterial strain.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanistic Elucidation and Cellular Activity

Should the initial screening reveal promising activity in any of the primary assays, the next phase will focus on understanding the mechanism of action and evaluating the compound's effects in a cellular context.

signaling_pathway cluster_mao MAO Inhibition Pathway cluster_lsd1 LSD1 Inhibition Pathway Neurotransmitter Serotonin, Norepinephrine, Dopamine MAO MAO-A / MAO-B Neurotransmitter->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites Synaptic_Cleft Increased Synaptic Neurotransmitter Levels Compound_MAO This compound Compound_MAO->MAO Inhibition Histone Methylated Histone H3 LSD1 LSD1 Histone->LSD1 Demethylation Demethylated_Histone Demethylated Histone H3 LSD1->Demethylated_Histone Gene_Expression Altered Gene Expression (Tumor Suppression) Compound_LSD1 This compound Compound_LSD1->LSD1 Inhibition

Caption: Postulated signaling pathways for MAO and LSD1 inhibition by this compound.

Enzyme Kinetics and Reversibility

For compounds showing potent MAO or LSD1 inhibition, it is crucial to determine the mode of inhibition.

Protocol:

  • Varying Substrate Concentrations: Perform the enzyme inhibition assay with varying concentrations of both the substrate and the inhibitor.

  • Lineweaver-Burk Plot: Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Reversibility Assay: Incubate the enzyme with a high concentration of the inhibitor, then dilute the mixture to reduce the inhibitor concentration and measure the recovery of enzyme activity over time. A lack of recovery suggests irreversible inhibition.

Cell-Based Antiproliferative Assays

If LSD1 inhibition is observed, the compound's anticancer potential should be evaluated in relevant cancer cell lines.

Protocol:

  • Cell Lines: Use a panel of cancer cell lines known to be sensitive to LSD1 inhibition (e.g., acute myeloid leukemia, small-cell lung cancer).

  • Cell Viability Assay: Treat the cells with a range of concentrations of the test compound for 72 hours.

  • MTT or CellTiter-Glo Assay: Use a standard cell viability assay to measure the number of viable cells.

  • GI₅₀ Determination: Calculate the concentration of the compound that causes 50% growth inhibition.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous framework for the initial preclinical evaluation of this compound. By systematically exploring its potential as a MAO inhibitor, LSD1 inhibitor, and antibacterial agent, researchers can efficiently uncover its therapeutic promise. Positive results in any of these areas would warrant further investigation, including more extensive in vivo efficacy studies, detailed toxicology profiling, and lead optimization to enhance potency and drug-like properties. The unique structural features of this compound hold the potential for novel pharmacological profiles, making it an exciting candidate for drug discovery and development.

References

  • Khan, M. N. A., Suzuki, T., & Miyata, N. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 873-910. [Link]

  • Kim, D., et al. (2010). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 53(8), 3347-3357. [Link]

  • Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. (2020). Scientific Reports, 10(1), 1-11. [Link]

  • Methenamine. (2023). In Wikipedia. [Link]

  • Progress in the Synthesis of 2-Phenylcyclopropylamine Derivatives. (2023). Chinese Journal of Pharmaceuticals, 54(6), 937-946. [Link]

  • What is the mechanism of action of methenamine? (2025). Dr. Oracle. [Link]

  • Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives. (2016).
  • Synthesis of (1-phenylcyclopropyl)methylamine. (n.d.). PrepChem.com. [Link]

  • Cyclopropyl(phenyl)methanamine. (n.d.). PubChem. [Link]

  • (2-Phenylcyclopropyl)methanamine. (n.d.). PubChem. [Link]

  • Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof. (2020).
  • Methenamine. (2021). In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

  • Substituted dimethyl-[1-(1-phenyl-cyclohexyl)-piperidin-3-yl methyl]-amines and the use of the same as analgesics. (2004).
  • Methenamine Hippurate. (n.d.). PubChem. [Link]

  • What is the mechanism of Methenamine Hippurate? (2024). Patsnap Synapse. [Link]

  • HIPREX® (methenamine hippurate tablets USP). (n.d.). U.S. Food and Drug Administration. [Link]

Sources

Whitepaper: A Multi-Faceted In Silico Strategy for Deconvoluting the Biological Targets of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of molecular targets is a critical and often rate-limiting step in the development of novel therapeutics. This guide addresses the challenge of target deconvolution for 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine, a compound with a novel chemical scaffold for which public pharmacological data is not available. As such, we present a comprehensive, multi-tiered in silico strategy designed to generate a high-confidence list of putative protein targets. This framework moves beyond a single-methodology approach, integrating ligand-based, structure-based, systems biology, and artificial intelligence-driven techniques. Each phase is designed to build upon the last, creating a self-validating workflow that narrows the field of potential targets from the entire proteome to a manageable set for experimental validation. We provide not only the step-by-step protocols for these computational experiments but also the underlying scientific rationale, empowering research teams to adapt and apply this framework to their own novel chemical entities.

Introduction: The Challenge of a Novel Chemical Entity

The compound this compound represents a common starting point in drug discovery: a molecule with potential therapeutic value but an unknown mechanism of action. Without known targets, progressing such a compound is a high-risk endeavor. Traditional experimental approaches to target identification can be resource-intensive and time-consuming. Computational, or in silico, methods offer a powerful alternative to rapidly generate and prioritize testable hypotheses, significantly de-risking and accelerating the discovery pipeline.[1][2]

This guide is structured as a phased, iterative workflow. The core principle is one of convergence: we will apply multiple, orthogonal computational methods to predict potential targets. High-confidence candidates will be those that are identified across several distinct methodologies, each of which assesses the compound from a different biological and chemical perspective.

Strategic Overview: An Integrated, Four-Phase Approach

A robust in silico target prediction strategy should not rely on a single algorithm.[3][4] Over-reliance on one method can introduce significant bias. For instance, a purely structure-based approach is limited to proteins with known three-dimensional structures, while a ligand-based approach depends on the availability of known active molecules with similar scaffolds. Our proposed strategy mitigates these risks by integrating four distinct phases.

G cluster_4 p0 Phase 1: Ligand-Based Analysis (Chemical Similarity & Pharmacophore) p1 Phase 2: Structure-Based Screening (Reverse Docking) p0->p1 Structural Insights p2 Phase 3: Systems Biology & Genomics (Transcriptomic Perturbation Analysis) p0->p2 p3 Phase 4: AI-Driven Target Prediction (Integrated Machine Learning Models) p0->p3 Feature Input p1->p3 p4 Data Convergence & Target Prioritization p1->p4 Binding Poses & Affinities p2->p3 Feature Input p2->p4 Perturbed Pathways p3->p4 Probabilistic Scores

Figure 1: A multi-phase workflow for in silico target prediction.

Phase 1: Ligand-Based Analysis - "Guilt by Association"

This initial phase leverages the structure of our query molecule itself to find clues about its function. The underlying principle is "guilt by association": molecules with similar structures often interact with similar biological targets.[5][6]

2D/3D Chemical Similarity Searching

This is the most direct method for identifying known compounds that resemble our query molecule. By comparing molecular fingerprints (representations of molecular structure), we can rapidly screen vast chemical databases.[5][7]

Experimental Protocol: 2D Similarity Search

  • Molecule Preparation: Obtain the 2D structure of this compound in a standard format (e.g., SMILES or SDF).

  • Database Selection: Choose large-scale chemical databases containing compounds with annotated biological activity.

    • PubChem: A massive public repository of chemical substances and their activities.[8]

    • ChEMBL: A database of bioactive drug-like small molecules.

    • BindingDB: Focuses on binding affinities of proteins and small molecules.

  • Fingerprint and Metric Selection:

    • Fingerprint: Use a standard algorithm like Extended-Connectivity Fingerprints (ECFP) or Morgan fingerprints.

    • Similarity Metric: Employ the Tanimoto coefficient to quantify similarity (a score of 1 indicates identical molecules).

  • Execution: Perform the search using a suitable platform (e.g., the PubChem web server, or programmatic toolkits like RDKit). Set a similarity threshold (e.g., Tanimoto > 0.85) to identify closely related analogs.

  • Analysis: Scrutinize the top hits. If known targets are associated with these similar compounds, they become our initial list of putative targets.

Pharmacophore Modeling

A pharmacophore is a 3D arrangement of essential molecular features required for biological activity.[9][10] If the similarity search yields a set of active analogs, we can build a ligand-based pharmacophore model. This model can then be used to screen for other, more diverse molecules that may share the same mechanism of action.[11][12]

Experimental Protocol: Ligand-Based Pharmacophore Generation

  • Input: A set of structurally diverse molecules known to be active against a common target, identified from the similarity search.

  • Feature Identification: Identify common pharmacophoric features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) among the active molecules.

  • Model Generation: Use software (e.g., PharmaGist, LigandScout) to align the molecules and generate a consensus 3D pharmacophore model that captures the shared features and their spatial relationships.

  • Virtual Screening: Use the generated pharmacophore model as a 3D query to screen conformational databases of compounds (e.g., ZINC, MolPort) to find novel scaffolds that fit the model. The targets of these hits can further inform our primary investigation.

Data Presentation: Phase 1 Results

Compound IDSimilarity (Tanimoto)Known Target(s)Source Database
CHEMBLXXXX10.92Sigma-1 ReceptorChEMBL
PUBCHEM_CID_Y0.88Dopamine TransporterPubChem
BINDINGDB_Z0.86NMDA ReceptorBindingDB

Phase 2: Structure-Based Screening - Probing the Proteome

This phase moves from ligand comparison to direct protein-ligand interaction simulation. The primary technique is reverse docking (also known as inverse docking), where we screen our single ligand against a large library of 3D protein structures to predict potential binding partners.[1][13][14]

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis cluster_3 Output Ligand Query Ligand (3D Conformation) Docking Reverse Docking Simulation (e.g., AutoDock Vina, GOLD) Ligand->Docking PDB Protein Structure Library (e.g., PDB) PDB->Docking Scoring Scoring & Ranking (Binding Affinity, Pose Clustering) Docking->Scoring Filtering Post-Docking Filtering (Druggability, Pocket Analysis) Scoring->Filtering Targets Ranked Putative Targets Filtering->Targets

Figure 2: Workflow for the reverse docking protocol.

Experimental Protocol: Reverse Docking

  • Ligand Preparation: Generate a high-quality 3D conformation of this compound. This includes assigning correct protonation states and generating multiple conformers to account for flexibility.

  • Target Library Preparation: Curate a library of potential protein targets. A good starting point is the human subset of the Protein Data Bank (PDB).[15] Structures should be cleaned (e.g., removal of water molecules and co-factors) and prepared for docking.

  • Docking Simulation:

    • Software: Utilize established docking software like AutoDock Vina, GOLD, or a web server like ReverseDock.[16]

    • Parameters: Define a search space for each protein, typically encompassing the entire protein surface ("blind docking") to avoid bias towards known active sites.[16]

    • Execution: Systematically dock the ligand against every protein in the prepared library.

  • Results Analysis:

    • Primary Metric: Rank the protein targets based on the predicted binding affinity (e.g., kcal/mol). Lower binding energy suggests a more favorable interaction.

    • Pose Examination: Visually inspect the top-ranked binding poses. A credible pose will show the ligand making meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) within a well-defined pocket.

    • Clustering: Analyze if multiple docking poses converge within the same binding pocket, which increases confidence.

Data Presentation: Phase 2 Top Hits

PDB IDProtein NameBinding Affinity (kcal/mol)Putative Binding Site
4M4WHuman Serotonin Transporter-9.8Central Substrate Site
6CM4Human Mu-Opioid Receptor-9.5Orthosteric Pocket
5IEXHuman Fatty Acid Amide Hydrolase-9.1Catalytic Site

Phase 3: Systems Biology & Genomics - A Cellular Perspective

This phase infers targets by comparing the cellular response to our compound with responses from genetic perturbations. The principle is that if treating cells with our compound produces a similar gene expression signature to knocking down a specific gene, then the protein product of that gene is a likely target of the compound.[17][18]

Experimental Protocol: Transcriptomic Data Mining

  • Data Source: Utilize a public gene expression database like the Library of Integrated Network-based Cellular Signatures (LINCS) L1000 dataset, which contains expression profiles from cells treated with thousands of small molecules and gene knockdowns.[17]

  • Experimental Data Generation (if required): If not using existing data, treat a relevant cell line with this compound and perform RNA-seq to generate a compound-specific gene expression signature.

  • Signature Comparison:

    • Method: Use a pattern-matching or correlation-based algorithm to compare the compound's expression signature against all gene knockdown signatures in the database.[19][20]

    • Metric: Calculate a connectivity score (e.g., Pearson correlation) for each comparison. A high positive correlation suggests the compound may inhibit the function of that gene's protein product.

  • Pathway Analysis: Take the list of significantly correlated genes and perform pathway enrichment analysis (e.g., using GO, KEGG, Reactome). This helps to understand the broader biological processes affected and can point towards key regulatory proteins as potential targets.[21][22]

Phase 4: AI-Driven Target Prediction

Methodology: Leveraging Pre-trained Models

  • Input Data: Provide the chemical structure of this compound as input.

  • Prediction: The AI model will output a list of potential protein targets, often ranked by a probability or confidence score. These models can uncover non-obvious relationships that are difficult to detect with similarity or docking methods alone.

Data Convergence and Target Prioritization

The strength of this multi-faceted approach lies in the synthesis of its results. A putative target that appears in the top results of multiple, independent analyses has a much higher probability of being a true biological target.

Protocol for Target Prioritization

  • Consolidate Results: Create a master table listing all putative targets identified in Phases 1 through 4.

  • Scoring System: Assign a score to each target based on the number of methods that identified it. Add weighting based on the strength of the evidence (e.g., a high binding affinity in docking and a strong correlation in transcriptomics).

  • Cross-Validation: Check for consistency. For example, if reverse docking identifies an enzyme as a top hit, does the transcriptomic analysis show perturbation of that enzyme's metabolic pathway?

  • Final Prioritization: Rank the targets based on their consolidated scores. The top 5-10 targets become the highest priority candidates for experimental validation.

Data Presentation: Consolidated Target List

Putative TargetIdentified by Phase 1 (Similarity)Identified by Phase 2 (Docking)Identified by Phase 3 (Genomics)Identified by Phase 4 (AI)Priority Score
Sigma-1 Receptor Yes-9.4 kcal/molYes0.911
Serotonin Transporter No-9.8 kcal/molYes0.882
Dopamine Transporter Yes-8.9 kcal/molNo0.853
FAAH No-9.1 kcal/molYes0.764
NMDA Receptor Yes-8.5 kcal/molNo0.725

Conclusion and Path to Experimental Validation

References

  • Pabon, K., Pabon, K., et al. (2018). Predicting protein targets for drug-like compounds using transcriptomics. PLOS Computational Biology. Available at: [Link]

  • Naeem, M., et al. (2020). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Tivnan, P., et al. (2023). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]

  • Pun, F. W., et al. (2023). AI approaches for the discovery and validation of drug targets. Journal of Pathology. Available at: [Link]

  • Freitas, T. A. S., et al. (2022). In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. Frontiers in Genetics. Available at: [Link]

  • Al-Sha'er, M. A. (2025). Pharmacophore modeling in drug design. Pharmacological Research. Available at: [Link]

  • Li, Y., et al. (2022). Prediction of Drug Targets for Specific Diseases Leveraging Gene Perturbation Data: A Machine Learning Approach. Frontiers in Pharmacology. Available at: [Link]

  • Park, J., et al. (2025). web-based in silico variant-aware potential off-target site identification for genome editing applications. Nucleic Acids Research. Available at: [Link]

  • PatSnap. (2025). What is pharmacophore modeling and its applications?. Patsnap Synapse. Available at: [Link]

  • Li, Y., et al. (2021). Prediction of drug targets for specific diseases leveraging gene perturbation data: A machine learning approach. bioRxiv. Available at: [Link]

  • Zhang, Z., et al. (2023). In silico methods for drug-target interaction prediction. Cell Reports Methods. Available at: [Link]

  • Slideshare. (n.d.). Pharmacophore modeling. Available at: [Link]

  • Koes, D. R., & Camacho, C. J. (2024). Databases of ligand-binding pockets and protein-ligand interactions. Journal of Molecular Biology. Available at: [Link]

  • Ali, M., et al. (2021). Synergizing Off-Target Predictions for In Silico Insights of CENH3 Knockout in Cannabis through CRISPR/Cas. Plants. Available at: [Link]

  • Zhang, Y., et al. (2024). Integrating AI and Deep Learning for Efficient Drug Discovery and Target Identification. medRxiv. Available at: [Link]

  • Salentin, S., et al. (2017). Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules. Available at: [Link]

  • Oligonucleotide Therapeutics Society. (2024). In-silico siRNA Off-Target Predictions: What Should We Be Looking For?. Available at: [Link]

  • Chemspace. (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. Available at: [Link]

  • Eda, K., et al. (2023). Systems biology platform for efficient development and translation of multitargeted therapeutics. Frontiers in Pharmacology. Available at: [Link]

  • G, S., et al. (2024). The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. Available at: [Link]

  • A, L., et al. (2015). Mass spectrometry and systems biology approaches in drug target discovery. Drug Discovery Today. Available at: [Link]

  • Willett, P., et al. (1998). Chemical Similarity Searching. Journal of Chemical Information and Modeling. Available at: [Link]

  • Protein-Ligand Binding Database. (n.d.). PLBD. Available at: [Link]

  • Liu, Z., et al. (2021). Drug target inference by mining transcriptional data using a novel graph convolutional network framework. Protein & Cell. Available at: [Link]

  • Hendlich, M., et al. (1998). Databases for Protein–Ligand Complexes. Acta Crystallographica Section D: Biological Crystallography. Available at: [Link]

  • BioGRID. (n.d.). Database of Protein, Chemical, and Genetic Interactions. Available at: [Link]

  • PubChem. (n.d.). PubChem. Available at: [Link]

  • Hameed, P. N. (2018). In silico methods for drug repositioning and drug-drug interaction prediction. Briefings in Bioinformatics. Available at: [Link]

  • Hendlich, M., et al. (1998). Databases for Protein–Ligand Complexes. ResearchGate. Available at: [Link]

  • Zhang, Z., et al. (2025). In silico methods for drug-target interaction prediction. Cell Reports Methods. Available at: [Link]

  • Wu, M., et al. (2019). The Prediction of Drug-Disease Correlation Based on Gene Expression Data. Frontiers in Pharmacology. Available at: [Link]

  • ResearchGate. (n.d.). Most relevant databases applied frequently in 2D similarity search. Available at: [Link]

  • Willett, P., et al. (1998). Chemical Similarity Searching. Sci-Hub. Available at: [Link]

  • Willett, P., et al. (1998). Chemical Similarity Searching. Journal of Chemical Information and Modeling. Available at: [Link]

  • YouTube. (2022). MultiDock Screening Tool - Reverse docking demonstration. Available at: [Link]

  • Johnson, J. M., et al. (2008). Systems biology approach for new target and biomarker identification. Current Opinion in Chemical Biology. Available at: [Link]

  • Méndez-Lucio, O., et al. (2018). Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Methods in Molecular Biology. Available at: [Link]

  • Sun, Y., et al. (2015). Systems biology approaches for advancing the discovery of effective drug combinations. Pharmacology & Therapeutics. Available at: [Link]

  • The Integrated Platform. (n.d.). Available at: [Link]

  • Wikipedia. (n.d.). Methenamine. Available at: [Link]

  • Kori, S., et al. (2023). ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Nucleic Acids Research. Available at: [Link]

  • Patsnap. (2024). Reverse docking: Significance and symbolism. Patsnap Synapse. Available at: [Link]

  • Center for Computational Structural Biology. (n.d.). Tutorial redocking – ADFR. Available at: [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine?. Available at: [Link]

  • NCBI Bookshelf. (2021). Methenamine. LiverTox. Available at: [Link]

  • PubChem. (n.d.). Methenamine Hippurate. Available at: [Link]

  • Patsnap. (2024). What is the mechanism of Methenamine Hippurate?. Patsnap Synapse. Available at: [Link]

Sources

Preliminary Toxicity Screening of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Early-Stage Safety Profile of a Novel Cyclopropylamine Compound

In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is merely the initial step. A rigorous and scientifically sound evaluation of a compound's safety profile is paramount to its progression from a promising candidate to a viable therapeutic. This guide provides an in-depth technical framework for the preliminary toxicity screening of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine, a compound of interest for which public toxicity data is scarce.

Our approach is rooted in a strategic, tiered methodology, beginning with a battery of in vitro assays designed to provide a rapid and cost-effective initial assessment of key toxicological liabilities. These foundational studies will inform a targeted and ethically considered in vivo evaluation. The structural alert presented by the cyclopropylamine moiety—known for its potential to form reactive metabolites—will be a central consideration in our experimental design and data interpretation.[1][2][3][4][5] This document is intended to serve as a practical and scientifically robust roadmap for researchers, scientists, and drug development professionals tasked with characterizing the initial safety of this and structurally related molecules.

Part 1: Foundational In Vitro Toxicity Assessment

The initial phase of our screening cascade focuses on cell-based assays to identify potential liabilities related to general cytotoxicity, genetic damage, and cardiovascular safety. These in vitro methods offer high-throughput capabilities and reduce the reliance on animal testing in the early stages of development.[6]

General Cytotoxicity: Establishing a Cellular Viability Profile

The first step is to determine the concentration at which this compound elicits cytotoxic effects. This is crucial for establishing a therapeutic window and for dose selection in subsequent, more complex assays. We will employ two complementary assays to assess cell health from different perspectives: metabolic activity and membrane integrity.

A panel of cell lines representing key organ systems (e.g., HepG2 for liver, HEK293 for kidney, and a relevant cancer cell line if applicable) will be utilized.

Protocol Steps:

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.

  • Incubation: Incubate the plates for 24 and 48 hours to assess both acute and delayed cytotoxicity.

  • MTT Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader.

  • LDH Assay:

    • Collect the cell culture supernatant from each well.

    • Use a commercially available lactate dehydrogenase (LDH) assay kit to measure the amount of LDH released into the medium, following the manufacturer's instructions.[7]

    • Measure the absorbance at the recommended wavelength.

Data Presentation:

Concentration (µM)% Cell Viability (MTT, 24h)% Cytotoxicity (LDH, 24h)% Cell Viability (MTT, 48h)% Cytotoxicity (LDH, 48h)
0.1
1
10
100
Vehicle Control100%0%100%0%
Positive Control

Causality and Interpretation: The MTT assay measures mitochondrial reductase activity, an indicator of metabolic health, while the LDH assay quantifies membrane damage.[7][8][9] Discrepancies between the two assays can provide initial insights into the mechanism of cytotoxicity. For example, a significant decrease in MTT signal without a corresponding increase in LDH release might suggest mitochondrial dysfunction as an early event.

Genotoxicity: Assessing Mutagenic Potential

Given the potential for metabolic activation of the cyclopropylamine moiety to form reactive species that can interact with DNA, assessing the mutagenic potential of this compound is a critical early checkpoint.[1][2][3][4] The bacterial reverse mutation assay, or Ames test, is a well-established and widely accepted method for this purpose.[10][11][12][13][14]

This assay will be conducted in compliance with the Organization for Economic Co-operation and Development (OECD) Guideline 471.[11]

Protocol Steps:

  • Strain Selection: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA) to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian liver microsomal enzyme fraction (S9 mix) to determine if the compound or its metabolites are mutagenic.

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound in a minimal histidine (for Salmonella) or tryptophan (for E. coli) medium.

  • Plating and Incubation: Plate the treated bacteria onto agar plates lacking the required amino acid and incubate for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize their own amino acid).

Data Presentation:

Test Compound ConcentrationS9 MixMean Revertants ± SD (TA98)Mean Revertants ± SD (TA100)... (Other Strains)
Vehicle Control-
+
Concentration 1-
+
...
Positive Control-
+

Causality and Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control indicates a mutagenic effect.[10][13] A positive result, particularly in the presence of the S9 mix, would be a significant red flag, suggesting that metabolites of the compound may be genotoxic.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_incubation Incubation & Plating cluster_analysis Analysis Compound Test Compound (this compound) Mix_NoS9 Mix: Compound + Bacteria Compound->Mix_NoS9 Mix_S9 Mix: Compound + Bacteria + S9 Compound->Mix_S9 Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->Mix_NoS9 Bacteria->Mix_S9 S9 S9 Liver Extract (Metabolic Activation) S9->Mix_S9 Plate_NoS9 Plate on Minimal Media Mix_NoS9->Plate_NoS9 Plate_S9 Plate on Minimal Media Mix_S9->Plate_S9 Incubate Incubate 48-72h Plate_NoS9->Incubate Plate_S9->Incubate Count Count Revertant Colonies Incubate->Count Compare Compare to Control Count->Compare Result Mutagenic Potential? Compare->Result

Caption: Workflow for the Ames test to assess mutagenicity.

Cardiotoxicity: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[15][16][17] Therefore, early assessment of a compound's activity at the hERG channel is a regulatory expectation and a critical safety screen.

An automated, high-throughput patch-clamp system will be used to measure the effect of this compound on hERG channel currents expressed in a stable cell line (e.g., HEK293).[16]

Protocol Steps:

  • Cell Preparation: Culture hERG-expressing cells to the appropriate confluency and harvest for the assay.

  • Automated Patch Clamp: Use an automated patch-clamp platform (e.g., QPatch or SyncroPatch) to establish whole-cell recordings.

  • Voltage Protocol: Apply a specific voltage protocol to elicit hERG currents.[18]

  • Compound Application: Apply a range of concentrations of the test compound sequentially to the cells, allowing for steady-state block to be achieved at each concentration. Include a vehicle control and a known hERG inhibitor (e.g., E-4031) as a positive control.[16]

  • Data Acquisition and Analysis: Measure the hERG tail current at each concentration and calculate the percentage of inhibition relative to the baseline current. Determine the IC50 value (the concentration at which 50% of the hERG current is inhibited).

Data Presentation:

Concentration (µM)% hERG Inhibition
0.1
1
10
30
Vehicle Control0%
Positive Control

IC50 Value: [Calculated Value] µM

Causality and Interpretation: An IC50 value below 10 µM is often considered a potential concern, although this must be interpreted in the context of the compound's expected therapeutic concentration. A low IC50 value warrants further investigation into the proarrhythmic risk.

hERG_Assay_Logic Compound Test Compound Compound_Application Apply Compound (Multiple Concentrations) Compound->Compound_Application hERG_Cells hERG-expressing Cells Patch_Clamp Automated Patch Clamp hERG_Cells->Patch_Clamp Voltage_Protocol Apply Voltage Protocol Patch_Clamp->Voltage_Protocol Current_Measurement Measure hERG Current (Baseline) Voltage_Protocol->Current_Measurement Current_Measurement->Compound_Application Inhibition_Measurement Measure hERG Current (Post-Compound) Compound_Application->Inhibition_Measurement IC50_Calculation Calculate % Inhibition & IC50 Inhibition_Measurement->IC50_Calculation Risk_Assessment Assess Proarrhythmic Risk IC50_Calculation->Risk_Assessment

Caption: Logical flow of the automated patch clamp hERG assay.

Part 2: In Vivo Acute Toxicity Assessment

Based on the findings from the in vitro screening, a limited and well-justified in vivo acute toxicity study may be warranted. The primary goals of this study are to evaluate the systemic toxicity of this compound after a single dose, identify potential target organs of toxicity, and determine the maximum tolerated dose (MTD).[19]

Rationale and Study Design

The decision to proceed to an in vivo study, and the design of that study, will be heavily influenced by the in vitro data. For example, if the Ames test is positive, indicating genotoxicity, the risk-benefit profile of the compound is significantly altered. If significant cytotoxicity is observed, the starting doses for the in vivo study will be chosen more cautiously.

We will follow a procedure such as the OECD Guideline 423 (Acute Toxic Class Method) or 420 (Fixed Dose Procedure), which are designed to estimate acute toxicity with a reduced number of animals compared to traditional LD50 studies.[20][21][22]

Protocol Steps:

  • Animal Selection: Use a single rodent species (e.g., female Sprague-Dawley rats), as testing in one sex is often considered sufficient for initial screening.[22]

  • Dose Selection and Administration: Based on the in vitro cytotoxicity data and any available structure-activity relationship information, select a starting dose (e.g., 300 mg/kg). The compound will be administered by oral gavage.

  • Stepwise Dosing: The study proceeds in a stepwise manner using a small group of animals (e.g., 3) per step. The outcome of the first step (mortality or survival) determines the dose for the next step (higher or lower).

  • Clinical Observations: Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[23] Observations should include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy on all animals. Collect and preserve organs and tissues, particularly those identified as potential targets from the in vitro data or clinical signs, for histopathological examination.

Data Presentation:

Dose (mg/kg)Number of AnimalsMortalityClinical Signs of ToxicityGross Necropsy Findings
Starting Dose3
Next Dose Step3
...

Causality and Interpretation: This study will provide an estimate of the acute oral toxicity of the compound and will help to classify it according to the Globally Harmonized System (GHS).[22] The clinical observations and histopathology will provide crucial information on the potential target organs of toxicity, which is essential for designing future repeated-dose toxicity studies.

Part 3: Synthesis and Forward Strategy

The culmination of this preliminary toxicity screening is a comprehensive initial safety profile of this compound. The data from the in vitro and in vivo studies must be synthesized to make a go/no-go decision for further development.

A key consideration will be the potential for bioactivation of the cyclopropylamine moiety.[1][2][3][4] If the Ames test is positive, especially with S9 activation, or if there is evidence of hepatotoxicity in the acute in vivo study, further investigation into the metabolic profile of the compound is strongly recommended. This could involve in vitro metabolism studies using liver microsomes to identify and characterize potential reactive metabolites.

The results of this preliminary screen will form the basis for designing more extensive preclinical safety studies, as outlined in guidelines from regulatory agencies such as the FDA.[24][25] A clear understanding of the initial toxicological liabilities of this compound will enable a more efficient and targeted drug development program, ultimately contributing to the development of safer and more effective medicines.

References

  • Ames test. (n.d.). In Wikipedia. Retrieved January 20, 2026.
  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Online Biology Notes.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Ames test ( Technique to determine mutagenic potential). (2020, July 13). [Video]. YouTube.
  • Ames Test. (2023, January 8). Biology LibreTexts.
  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.
  • In Vitro Cytotoxicity Analysis Service. (n.d.).
  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs.
  • hERG Assay. (n.d.).
  • Acute Toxicity. (n.d.). The Joint Research Centre - EU Science Hub.
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). Methods in Molecular Biology.
  • OECD Guideline for the Testing of Chemicals 420: Acute Oral Toxicity - Fixed Dose Procedure. (2001, December 17). OECD.
  • In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. (2008, February 26). Chemical Research in Toxicology.
  • hERG Safety. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific - US.
  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). Methods in Molecular Biology.
  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. (2008, April 1). Chemical Research in Toxicology.
  • OECD Guideline for the Testing of Chemicals 423: Acute Oral Toxicity – Acute Toxic Class Method. (2001, December 17).
  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.
  • Acute Toxicity by OECD Guidelines. (n.d.).
  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2019, September 18). U.S.
  • (2,2-Dimethyl-1-phenylcyclopropyl)methanamine (CAS No. 884091-19-4). (n.d.). BLDpharm.
  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. (2008, February 26). Chemical Research in Toxicology.
  • OECD Test Guideline 402: Acute Dermal Toxicity. (2017, October 9). Umwelt-online.de.
  • Examples of Pharmacologically Active Compounds Containing the Cyclopropylamine Group and Bioactivation by P450 and MAO Enzymes. (2014, February).
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S.
  • Toxicological screening. (n.d.). Pharmacology & Pharmacy.
  • Preclinical Toxicology. (n.d.). Pacific BioLabs.
  • Planning Your Preclinical Assessment. (n.d.). Altasciences.
  • Preclinical GLP Toxicology Studies. (n.d.).
  • Cyclopropyl(phenyl)methanamine. (n.d.). PubChem.
  • (1-Phenylcyclopropyl)methanamine (CAS No. 935-42-2). (n.d.). BLDpharm.
  • (2,2-Dimethyl-1-phenylcyclopropyl)methanamine hydrochloride (CAS No. 2060000-69-1) Suppliers. (n.d.). ChemicalRegister.com.
  • (2-Phenylcyclopropyl)methanamine. (n.d.). PubChem.
  • (Phenylcyclopropyl)methylamine Hydrochloride. (n.d.). BLDpharm.

Sources

An In-depth Technical Guide to the Isomers and Stereochemistry of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Cyclopropylamine Moiety

The cyclopropylamine structural motif is a cornerstone in modern medicinal chemistry, valued for its unique conformational properties and its role as a versatile building block in the synthesis of a wide range of therapeutic agents.[1][2] The inherent strain of the three-membered ring imparts distinct reactivity and conformational rigidity, which can be exploited to enhance binding affinity and selectivity for biological targets.[2] This guide delves into the specific stereochemical intricacies of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine, a compound whose structural features present a compelling case study in isomeric complexity and its implications for drug design and development.

The presence of a cyclopropylamine group can be found in a variety of pharmaceutical drugs, including agents for treating hepatitis C, spinal muscular atrophy, and bacterial infections.[3] The biological activity of these compounds is often intrinsically linked to their stereochemistry. Different stereoisomers of a chiral drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological profiles.[4][5] Therefore, a thorough understanding and control of the stereochemistry of molecules like this compound are paramount for the development of safe and effective therapeutics.

Synthesis and a Retrosynthetic Approach

The synthesis of this compound can be approached through several established organic chemistry transformations. A common retrosynthetic strategy involves the formation of the cyclopropane ring, followed by the introduction or modification of the aminomethyl group.

A plausible synthetic route, analogous to the synthesis of similar cyclopropylmethylamines, could start from 2-phenylacetonitrile.[6][7] The key cyclopropanation step can be achieved via a reaction with 1,2-dibromoethane in the presence of a strong base and a phase-transfer catalyst.[7] Subsequent reduction of the nitrile group to a primary amine would yield the target molecule.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow 2-Phenylacetonitrile 2-Phenylacetonitrile 1-Phenylcyclopropane-1-carbonitrile 1-Phenylcyclopropane-1-carbonitrile 2-Phenylacetonitrile->1-Phenylcyclopropane-1-carbonitrile Cyclopropanation (1,2-dibromoethane, NaOH) This compound This compound 1-Phenylcyclopropane-1-carbonitrile->this compound Reduction (e.g., LiAlH4) Enantiomers cluster_R (1R)-enantiomer cluster_S (1S)-enantiomer node_R Structure of (1R) enantiomer node_S Structure of (1S) enantiomer node_R->node_S Mirror Plane

Caption: Enantiomeric relationship of this compound.

The gem-dimethyl substitution at the C2 position does not introduce an additional chiral center, but it does influence the overall shape and steric environment of the molecule. It's important to note that unlike 1,2-disubstituted cyclopropanes which can exhibit cis/trans isomerism, the 1,1,2,2-tetrasubstituted nature of this cyclopropane ring with respect to the substituents of interest (phenyl and aminomethyl at C1) does not lead to cis/trans isomers in the traditional sense. [8][9]The stereochemistry is solely defined by the absolute configuration at the C1 chiral center.

Separation and Characterization of Stereoisomers

The separation and characterization of enantiomers are critical steps in drug development to assess the biological activity of each isomer independently. [4]

Chiral Separation Techniques

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used technique for the separation of enantiomers. [10][11]Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of chiral compounds. [10] Experimental Protocol: Chiral HPLC Separation

  • Column Selection: A polysaccharide-based chiral column (e.g., Chiralpak® AD-H or Chiralcel® OD-H) is a good starting point.

  • Mobile Phase Optimization: A systematic approach to mobile phase selection is crucial.

    • Start with a normal-phase eluent, such as a mixture of n-hexane and a polar modifier like 2-propanol or ethanol. [10] * Vary the ratio of hexane to alcohol to optimize the resolution and retention times.

    • Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can be added to the mobile phase to improve peak shape and resolution.

  • Flow Rate and Temperature: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to fine-tune the separation.

  • Detection: UV detection is commonly used, with the wavelength selected based on the chromophore of the analyte (the phenyl group in this case).

Capillary electrophoresis (CE) with a chiral selector added to the running buffer is another effective method for enantiomeric separation. [12]

Spectroscopic and Spectrometric Characterization

Once separated, the individual enantiomers can be characterized using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While the NMR spectra of enantiomers in an achiral solvent are identical, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric interactions, leading to distinguishable NMR signals for each enantiomer. [13] * ¹H NMR: Protons in the vicinity of the chiral center will exhibit distinct chemical shifts and coupling constants for each enantiomer in a chiral environment. The protons of the cyclopropane ring and the methylene group of the aminomethyl substituent are particularly informative. [14][15] * ¹³C NMR: Similarly, the carbon signals, especially those of the cyclopropane ring and the benzylic carbon, will show different chemical shifts for the enantiomers in a chiral environment. [16]* Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule. While standard MS cannot differentiate between enantiomers, coupling it with a chiral separation technique (LC-MS) allows for their individual detection.

  • Chiroptical Spectroscopy:

    • Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. Enantiomers will show mirror-image CD spectra, which can be used to determine the enantiomeric excess and, with theoretical calculations, the absolute configuration. [10] * Optical Rotation: Measurement of the specific rotation using a polarimeter can distinguish between enantiomers, as they will rotate plane-polarized light in equal but opposite directions.

Technique Information Obtained Notes
Chiral HPLC Separation and quantification of enantiomersRequires method development to find the optimal chiral stationary phase and mobile phase.
NMR Spectroscopy Structural elucidation and confirmation of purityUse of chiral additives is necessary to differentiate enantiomers.
Mass Spectrometry Molecular weight and fragmentation patternConfirms the identity of the compound.
Circular Dichroism Determination of enantiomeric excess and absolute configurationProvides information on the three-dimensional structure in solution.
Optical Rotation Distinguishes between enantiomersA fundamental property of chiral molecules.

Pharmacological Implications and Future Directions

The distinct three-dimensional arrangement of atoms in each enantiomer of this compound can lead to different interactions with chiral biological targets such as enzymes and receptors. This can result in one enantiomer having the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. [4] The cyclopropylamine moiety itself can be susceptible to metabolic activation, potentially forming reactive intermediates. [17]It is crucial to investigate the metabolism of each enantiomer separately, as there can be stereoselective differences in their metabolic pathways.

For drug development professionals, the key takeaways are:

  • Stereoselective Synthesis: Developing synthetic routes that produce a single enantiomer (asymmetric synthesis) or allow for efficient separation of enantiomers is highly desirable.

  • Chiral Analytics: Robust and validated analytical methods for the separation and quantification of stereoisomers are essential for quality control and regulatory submissions.

  • Stereoselective Pharmacology and Toxicology: Each enantiomer must be evaluated independently to understand its full biological profile.

The study of the isomers and stereochemistry of this compound provides a valuable framework for understanding the broader implications of stereoisomerism in drug design and development. A comprehensive approach that integrates stereoselective synthesis, chiral analysis, and stereospecific biological evaluation is critical for advancing novel therapeutic agents.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Wikipedia. Cyclopropylamine. [Link]

  • PrepChem.com. Synthesis of (1-phenylcyclopropyl)methylamine. [Link]

  • ScienceDirect. Chiral Drug Separation. [Link]

  • ACS Publications. In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • PMC. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. [Link]

  • AIR Unimi. NMR SPECTRA OF CHAPTER 1. [Link]

  • PubChem. (2-phenylcyclopropyl)methanamine. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. [Link]

  • PubMed. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]

  • PubMed. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. [Link]

  • The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. [Link]

  • PMC. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

  • CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

  • YouTube. NMR 1.2/1.3 - 2/9. [Link]

  • ChemicalRegister.com. (2,2-Dimethyl-1-phenylcyclopropyl)methanamine hydrochloride (CAS No. 2060000-69-1) Suppliers. [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

  • YouTube. Drawing All Possible Stereoisomers For 1,2-dimethylcyclopropane. [Link]

  • Wikipedia. 1,2-Dimethylcyclopropane. [Link]

  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

  • NIST WebBook. 1,2-Dimethylcyclopropane. [Link]

Sources

Solubility and Stability of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of the novel compound 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine. As a primary amine featuring a strained cyclopropyl ring and a phenyl moiety, this molecule presents a unique combination of physicochemical properties that are critical to understand for successful drug development. This document outlines predictive analyses based on its chemical structure, detailed experimental protocols for empirical characterization, and strategies for formulation and stabilization. The methodologies are grounded in established principles and authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory alignment.

Introduction and Molecular Overview

This compound is a unique small molecule featuring three key structural motifs: a primary aliphatic amine, a gem-dimethyl substituted cyclopropane ring, and a phenyl group. The interplay of these functional groups dictates its behavior in both aqueous and solid states, profoundly impacting its developability as a potential therapeutic agent.

  • The Primary Amine (pKa-driven Solubility): The methanamine group is basic and serves as the primary hydrophilic center. Its ability to be protonated to form a cationic ammonium salt at physiological and acidic pH is the most critical factor governing its aqueous solubility.[1][2]

  • The Phenyl and Cyclopropyl Core (Hydrophobicity): The phenyl ring and the 2,2-dimethyl-1-phenylcyclopropyl scaffold constitute a significant nonpolar region, which inherently limits the aqueous solubility of the free base form.

  • The Cyclopropylamine Moiety (Stability Liability): The three-membered cyclopropane ring is subject to high ring strain.[3] This, combined with its attachment to a nitrogen atom, makes the cyclopropylamine moiety a potential site for chemical degradation, particularly through hydrolytic ring-opening, especially under basic conditions.[4]

Understanding these characteristics is paramount for designing robust analytical methods, developing stable formulations, and defining appropriate storage conditions. This guide provides the necessary protocols and scientific rationale to thoroughly characterize this compound.

PropertyValue / PredictionSource
CAS Number 884091-19-4[5]
Molecular Formula C₁₂H₁₇N[5]
Molecular Weight 175.27 g/mol [5][6]
Predicted Boiling Point 251.3 ± 9.0 °C[5]
Predicted Density 0.979 ± 0.06 g/cm³[5]
Predicted Solubility Low in neutral water; increases significantly at acidic pH.Chemical Principles[1][7]
Predicted Stability Risks Hydrolysis (high pH), Oxidation, Photodegradation.Chemical Principles[4][8]

Aqueous Solubility Characterization

The solubility of an Active Pharmaceutical Ingredient (API) is a critical determinant of its bioavailability. For an amine-containing compound like this compound, solubility is expected to be highly dependent on pH.[9] A comprehensive pH-solubility profile is therefore essential.

Rationale for Experimental Design

The experimental design distinguishes between kinetic and thermodynamic solubility.

  • Kinetic Solubility: Measures the solubility of a compound upon its initial dissolution from a solid DMSO stock, mimicking early-stage screening conditions. It is a measure of how quickly a compound dissolves and stays in solution under specific, non-equilibrium conditions.

  • Thermodynamic Solubility: Represents the true equilibrium solubility of the compound. This is determined by allowing an excess of the solid API to equilibrate in the aqueous medium over an extended period (typically 24-48 hours), ensuring the solution is saturated. This value is crucial for formulation development.

Experimental Protocol: pH-Solubility Profiling

This protocol outlines the steps to determine the thermodynamic solubility of the compound across a physiologically relevant pH range.

  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, acetate, citrate) covering a pH range from 2 to 10. Verify the final pH of each buffer.

  • Sample Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to 1 mL of each buffer in separate, sealed vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

  • Equilibration: Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached. A 48-hour time point is recommended to confirm equilibrium.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Dilution and Analysis: Carefully remove a known aliquot of the supernatant, ensuring no solid is disturbed. Dilute the aliquot with a suitable mobile phase or solvent and quantify the concentration using a validated analytical method, such as the HPLC-UV method described in Section 4.0.

  • Data Reporting: Report the solubility in mg/mL or µg/mL at each pH. Plot solubility versus pH to generate the profile.

Data Presentation: pH-Solubility Profile
pH of BufferTemperature (°C)Incubation Time (h)Measured Concentration (µg/mL)Solubility (mg/mL)
2.02524
4.52524
6.82524
7.42524
9.02524
Visualization: Solubility Assessment Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh excess API add_api Add API to Buffers prep_api->add_api prep_buffer Prepare pH Buffers (pH 2-10) prep_buffer->add_api equilibrate Equilibrate (24-48h) @ controlled Temp add_api->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate sample Sample Supernatant separate->sample dilute Dilute Sample sample->dilute quantify Quantify via HPLC dilute->quantify report Report Data (mg/mL) & Plot Profile quantify->report

Caption: Workflow for Thermodynamic pH-Solubility Profiling.

Stability Assessment and Forced Degradation

Stability testing is mandated by regulatory bodies to determine the re-test period or shelf life of a drug substance.[10][11] It involves both long-term/accelerated studies and forced degradation (stress testing). Forced degradation studies are essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used (i.e., that they are "stability-indicating").[12][13][14]

Rationale for Stress Conditions

The selected stress conditions are based on ICH guidelines and the chemical nature of this compound.[15][16] The goal is to achieve a target degradation of 10-20%, which is sufficient to detect and resolve degradation products without destroying the molecule entirely.[12][17]

  • Hydrolysis: The cyclopropylamine moiety may be susceptible to pH-dependent hydrolysis. Testing across a wide pH range is critical.[4]

  • Oxidation: Primary amines can be susceptible to oxidation.

  • Photolysis: The phenyl ring is a chromophore that can absorb UV/Vis light, potentially leading to photodegradation.[8]

  • Thermal: Elevated temperatures are used to assess thermal lability and simulate accelerated aging.[8]

Protocol: Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH. Heat at 60 °C for 8 hours. Rationale: Cyclopropylamine degradation is often faster under basic conditions.[4]

    • Neutral Hydrolysis: Dilute the stock solution with water. Heat at 60 °C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution (in a photostable container) and solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control sample must be stored under the same conditions but protected from light.

    • Thermal Degradation (Solid State): Store the solid API in an oven at 70 °C for 7 days.

    • Thermal Degradation (Solution): Heat the stock solution at 70 °C for 48 hours.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, dilute to the target concentration, and analyze using the stability-indicating HPLC method (Section 4.0).

  • Evaluation: Compare the chromatograms of stressed samples to that of an unstressed control. Calculate the percent degradation, assess peak purity, and identify any significant degradation products.

Data Presentation: Summary of Forced Degradation Conditions
Stress ConditionReagent / ConditionDurationTemperatureExpected Degradation Pathway
Acid Hydrolysis0.1 N HCl24 h60 °CSalt formation, potential for slow degradation
Base Hydrolysis0.1 N NaOH8 h60 °CHydrolytic ring-opening of cyclopropylamine
Neutral HydrolysisWater24 h60 °CBaseline stability in neutral solution
Oxidation3% H₂O₂24 hRTOxidation of the amine
PhotolysisICH Q1B LightN/ARTPhenyl ring-mediated degradation
Thermal (Solid)Heat7 days70 °CSolid-state thermal decomposition
Thermal (Solution)Heat48 h70 °CSolution-state thermal decomposition
Visualization: Overall Stability Testing Strategy

G cluster_forced Forced Degradation (ICH Q1A) cluster_formal Formal Stability (ICH Q1A) start API Substance hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation photolysis Photolysis (ICH Q1B) start->photolysis thermal Thermal (Heat) start->thermal long_term Long-Term Study (e.g., 25°C / 60% RH) start->long_term accelerated Accelerated Study (e.g., 40°C / 75% RH) start->accelerated dev_method Develop Stability- Indicating Method hydrolysis->dev_method oxidation->dev_method photolysis->dev_method thermal->dev_method long_term->dev_method accelerated->dev_method outcomes Identify Degradants Elucidate Pathways Establish Shelf-Life dev_method->outcomes

Caption: Integrated strategy for API stability assessment.

Stability-Indicating Analytical Methodology

A validated, stability-indicating analytical method is the cornerstone of any stability study.[16] Its purpose is to provide an accurate and precise measurement of the API concentration, free from interference from any degradation products, impurities, or excipients. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common technique for this purpose.

Protocol: HPLC-UV Method Development
  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). The hydrophobic nature of the molecule makes it well-suited for this stationary phase.

  • Mobile Phase Selection:

    • Aqueous (A): 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in water. The acidic modifier ensures the primary amine is protonated, leading to sharp, symmetrical peaks.

    • Organic (B): Acetonitrile or Methanol.

  • Gradient Elution: Develop a gradient method to ensure separation of the main peak from any earlier- or later-eluting impurities. A typical starting gradient might be 10% B to 90% B over 20 minutes.

  • Detection: Use a UV detector. Scan for the optimal wavelength by running a UV spectrum of the API in the mobile phase; the phenyl ring should provide strong absorbance around 254-265 nm.

  • Method Optimization and Validation:

    • Inject a mixture of the stressed samples (from Section 3.2) to challenge the method's specificity.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve baseline resolution (>1.5) between the parent peak and all degradation products.

    • Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualization: Analytical Method Development Workflow

G cluster_dev Development cluster_challenge Challenge cluster_val Validation (ICH Q2) col_select Column & Mobile Phase Selection grad_opt Gradient Optimization col_select->grad_opt detect_opt Detector Wavelength Selection grad_opt->detect_opt inject_stress Inject Stressed Sample Cocktail detect_opt->inject_stress assess_res Assess Resolution & Peak Purity inject_stress->assess_res assess_res->grad_opt Re-optimize if needed specificity Specificity assess_res->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy robustness Robustness accuracy->robustness final_method Final Validated Method robustness->final_method

Caption: Workflow for stability-indicating HPLC method development.

Potential Degradation Pathways

Based on the structure of this compound and known degradation chemistry of similar moieties, several degradation pathways can be predicted. Elucidating these pathways is a key outcome of forced degradation studies.[12]

  • Base-Catalyzed Hydrolytic Ring Opening: In the presence of a strong base, the strained cyclopropyl ring adjacent to the amine may undergo nucleophilic attack, leading to ring cleavage. This is often a significant degradation pathway for cyclopropylamine-containing drugs.[4]

  • Oxidation: The primary amine is susceptible to oxidation, which could lead to the formation of imines, oximes, or other related species.

  • Photodegradation: The phenyl group can absorb light energy, leading to the formation of reactive intermediates that can degrade the molecule through various mechanisms, including radical reactions.[8]

Visualization: Predicted Degradation Pathways

G parent 1-(2,2-Dimethyl-1-phenyl- cyclopropyl)methanamine deg1 Ring-Opened Product parent->deg1 High pH (Hydrolysis) deg2 Oxidized Products (e.g., Imine) parent->deg2 Oxidizing Agent (e.g., H₂O₂) deg3 Photodegradants parent->deg3 UV/Vis Light (Photolysis)

Caption: Predicted degradation pathways for the target compound.

Formulation and Storage Recommendations

The collective data from solubility and stability studies should guide formulation development and define proper storage conditions.

Enhancing Solubility
  • Salt Formation: The most effective strategy for this basic compound is salt formation. Creating a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) will protonate the primary amine, dramatically increasing aqueous solubility.

  • Use of Solubilizing Excipients: For challenging formulations, excipients such as cyclodextrins or polymers (e.g., copovidone, polyacrylic acid) can be used to create amorphous solid dispersions or encapsulate the API, thereby enhancing its solubility and dissolution rate.[18][19]

Ensuring Stability
  • pH Control: The data will likely show that the compound is most stable in a slightly acidic pH range where the amine is protonated and base-catalyzed degradation is minimized. Formulations should incorporate buffering agents to maintain the optimal pH.[20]

  • Excipient Compatibility: All excipients must be screened for compatibility with the API. Impurities in excipients, such as peroxides, can accelerate API degradation.[20][21] Using highly purified excipients can mitigate this risk.

  • Protection from Environment: Based on photostability results, protection from light (e.g., amber vials, opaque packaging) may be required.[8] The compound should be stored in well-sealed containers under controlled temperature and humidity to prevent hydrolytic and thermal degradation.[22][]

References

  • ICH Guidelines For Stability Testing of New Drug Substance and Drug Products - Scribd.
  • Development of forced degradation and stability indic
  • Q1A(R2) Guideline - ICH.
  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. | AMERICAN ELEMENTS ®.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • ICH Q1 guideline on stability testing of drug substances and drug products.
  • Solubility and pH of amines.
  • ICH STABILITY TESTING GUIDELINES - SNS Courseware.
  • A brief study on forced degradation studies with regul
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Ich guideline for stability testing | PPTX - Slideshare.
  • This compound - ChemicalBook.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • How do amines and amides affect the pH of a solution? - Blog - ChemGulf.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed.
  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Managing Excipient Interactions - Pharmaceutical Technology.
  • How does pH affect water solubility of organic acids (or acids in general)? - Reddit.
  • The Powerof Excipient Purityin API Stability.
  • Stability of APIs in presence of excipients - Spark904.
  • Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences.
  • Excipients for Solubility Enhancement: Enabling Oral and Injectable Formul
  • (1-Phenylcyclopentyl)methanamine | C12H17N | CID 205131 - PubChem - NIH.
  • 884091-19-4|(2,2-Dimethyl-1-phenylcyclopropyl)methanamine - BLDpharm.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic

Sources

The 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine Scaffold: A Privileged Motif for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The cyclopropylamine moiety is a cornerstone in medicinal chemistry, prized for the unique conformational constraints and electronic properties it imparts to bioactive molecules.[1][2] This guide focuses on the 1-(2,2-dimethyl-1-phenylcyclopropyl)methanamine core, a privileged scaffold that serves as the foundation for multiple classes of therapeutic agents. Its inherent rigidity, combined with the specific spatial arrangement of its phenyl, gem-dimethyl, and aminomethyl groups, provides a robust platform for designing potent and selective modulators of challenging biological targets, particularly within the central nervous system (CNS). We will explore the fundamental synthesis of this core structure, detail validated strategies for analog diversification, and synthesize the structure-activity relationship (SAR) data from seminal studies to provide a comprehensive resource for researchers in the field.

The Strategic Importance and Synthesis of the Core Scaffold

The therapeutic potential of cyclopropylamine derivatives often stems from their ability to act as mechanism-based inhibitors or to present pharmacophoric elements in a rigid, biologically favorable orientation.[2] The title compound, with its quaternary carbon on the cyclopropane ring, offers increased metabolic stability and a fixed orientation of the phenyl ring relative to the aminomethyl side chain.

Retrosynthetic Analysis and Key Synthetic Workflow

A common and effective strategy for constructing this scaffold begins with a commercially available substituted phenylacetonitrile. The key steps involve the construction of the cyclopropane ring followed by the reduction of the nitrile to the primary amine.

G cluster_0 Core Synthesis Workflow Start 2-Phenylacetonitrile Step1 Phase-Transfer Catalyzed Cyclopropanation with 1,2-Dibromoethane Start->Step1 NaOH, H2O, PTC* Intermediate 1-Phenylcyclopropane-1-carbonitrile Step1->Intermediate Step2 Reduction of Nitrile (e.g., with LiAlH4) Intermediate->Step2 1. LiAlH4, Ether 2. Aqueous Workup Product (1-Phenylcyclopropyl)methanamine (Parent Scaffold) Step2->Product caption *PTC = Phase-Transfer Catalyst

Caption: General workflow for synthesizing the parent cyclopropylamine scaffold.

Protocol: Synthesis of (1-Phenylcyclopropyl)methanamine

This protocol is adapted from a validated synthesis of the parent compound lacking the gem-dimethyl groups and serves as a foundational method.[3] The synthesis of the gem-dimethyl analog would require starting with 2-methyl-2-phenylpropanenitrile.

Step 1: Synthesis of 1-Phenylcyclopropane-1-carbonitrile

  • Reaction Setup: To a stirred solution of 2-phenylacetonitrile (1.0 eq) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.1 eq) in water, add 1,2-dibromoethane (1.0 eq).

  • Base Addition: Slowly add a 50% aqueous solution of sodium hydroxide (2.0 eq) while maintaining the temperature below 30°C.

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with water and extract with diethyl ether or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 1-phenylcyclopropane-1-carbonitrile.

Step 2: Reduction to (1-Phenylcyclopropyl)methanamine

  • Reaction Setup: Prepare a stirred suspension of lithium aluminum hydride (LiAlH₄, 1.05 eq) in anhydrous diethyl ether under a nitrogen atmosphere at 0°C.

  • Substrate Addition: Add a solution of 1-phenylcyclopropane-1-carbonitrile (1.0 eq) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours until TLC analysis indicates complete consumption of the starting material.[3]

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water (1.8 mL per 1.8 g of LiAlH₄), 10% w/v NaOH solution (1.8 mL), and finally water (5.4 mL).[3] This produces a granular precipitate.

  • Workup: Filter the mixture and extract the filtrate with dilute HCl. Wash the acidic aqueous layer with ether, then make it basic with NaOH pellets. Extract the aqueous layer with ether (3x).

  • Isolation: Combine the final organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure to yield (1-phenylcyclopropyl)methanamine as an oil.[3]

Strategic Diversification for Analog Development

Systematic modification of the core scaffold is essential for probing the structure-activity relationship and optimizing for potency, selectivity, and pharmacokinetic properties.

Strategy A: Phenyl Ring Modification via C-H Activation

The phenyl ring is a primary site for modification to explore electronic and steric interactions with the target protein. Modern C-H activation and cross-coupling methods offer an efficient route to a diverse library of analogs from a common intermediate.[4]

G cluster_1 Phenyl Ring Diversification Workflow Core Core Scaffold (e.g., N-Boc protected) StepA1 Ir-Catalyzed C-H Borylation Core->StepA1 IntermediateA Borylated Intermediate (Aryl Pinacol Boronate) StepA1->IntermediateA StepA2 Suzuki Cross-Coupling IntermediateA->StepA2 Library Library of Aryl-Substituted Analogs StepA2->Library Reagents Various Aryl Halides (Ar-X) Reagents->StepA2 G cluster_2 SAR Decision Pathway Example Start Core Scaffold shows initial hit on Target X Mod1 Modify Phenyl Ring (Strategy A) Start->Mod1 Mod2 Modify Methanamine (Strategy B) Start->Mod2 Result1 Result: Potency increases, but poor selectivity. Mod1->Result1 Decision Hypothesis: Combine optimal groups from both strategies Result1->Decision Result2 Result: Selectivity improves, potency slightly decreases. Mod2->Result2 Result2->Decision Final Optimized Lead Compound Decision->Final

Sources

Methodological & Application

Application Note: High-Throughput Screening and Kinetic Characterization of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine as a Monoamine Oxidase (MAO) Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine in monoamine oxidase (MAO) inhibition assays. Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets for therapeutic intervention in neurological and psychiatric disorders.[1][2][3] This guide details the scientific principles, step-by-step protocols for both fluorometric and luminometric assays, and methodologies for in-depth kinetic characterization of this novel compound.

Introduction and Scientific Background

Monoamine Oxidase: A Key Therapeutic Target

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines, including crucial neurotransmitters like serotonin, dopamine, and norepinephrine.[2][4] Two isoforms, MAO-A and MAO-B, are encoded by distinct genes and exhibit different substrate specificities and inhibitor sensitivities.[1][5]

  • MAO-A preferentially metabolizes serotonin and norepinephrine. Its inhibitors are effective in treating depression and anxiety.[1][2]

  • MAO-B primarily metabolizes phenylethylamine and dopamine. Selective MAO-B inhibitors are utilized in the management of Parkinson's and Alzheimer's diseases.[1][2]

The enzymatic reaction produces aldehydes, ammonia, and hydrogen peroxide (H₂O₂), the last of which can contribute to oxidative stress, implicating MAO activity in the progression of neurodegenerative diseases.[4][6]

The Cyclopropylamine Pharmacophore

This compound belongs to the cyclopropylamine class of compounds. This structural motif is famously found in tranylcypromine, a clinically used non-selective, irreversible MAO inhibitor.[7][8][9] The strained cyclopropyl ring is key to its mechanism of action, which involves the formation of a covalent adduct with the FAD cofactor of the enzyme, leading to irreversible inhibition.[7][10] Given this structural similarity, this compound is hypothesized to act as an irreversible or mechanism-based inhibitor of MAO.

Principles of MAO Inhibition Assays

The core principle of an MAO inhibition assay is to measure the rate of an MAO-catalyzed reaction in the presence and absence of a test compound. The reduction in reaction rate is proportional to the inhibitory potency of the compound. Several detection methods are available, each with distinct advantages.

Fluorometric Detection using Kynuramine

A widely used method employs kynuramine, a non-fluorescent substrate for both MAO-A and MAO-B.[11] MAO metabolizes kynuramine via oxidative deamination to an unstable aldehyde intermediate, which spontaneously cyclizes to form 4-hydroxyquinoline, a highly fluorescent product. The increase in fluorescence, typically measured at an excitation of ~310-320 nm and an emission of ~400 nm, is directly proportional to MAO activity.

Luminescent Detection (MAO-Glo™ Assay)

The MAO-Glo™ Assay is a highly sensitive, homogeneous, luminescent method.[12][13][14] It utilizes a luminogenic MAO substrate, a derivative of beetle luciferin. MAO converts this substrate into methyl ester luciferin.[12][15] A second reagent is then added which stops the MAO reaction and contains an esterase and luciferase.[15] This reagent converts the methyl ester luciferin into luciferin and generates a stable, glow-type luminescent signal that is proportional to the initial MAO activity.[12][15] This "add-and-read" format is ideal for high-throughput screening (HTS).[14]

Experimental Protocols

Materials and Reagents
Reagent/MaterialSource/SpecificationPurpose
Recombinant Human MAO-A / MAO-BCommercial Supplier (e.g., Sigma, R&D Systems)Enzyme Source
This compoundSynthesized or Commercial Source (e.g., BLDpharm)Test Inhibitor
Clorgyline / Selegiline (L-deprenyl)Commercial Supplier (e.g., Sigma)Positive Control Inhibitors for MAO-A / MAO-B
Kynuramine DihydrochlorideCommercial Supplier (e.g., BenchChem)Fluorogenic Substrate
MAO-Glo™ Assay KitPromega (or similar)Luminescent Assay Reagents
Potassium Phosphate Buffer (100 mM, pH 7.4)Lab PreparedAssay Buffer
Dimethyl Sulfoxide (DMSO), ACS GradeCommercial SupplierSolvent for Compounds
96-well Black, Flat-Bottom PlatesFor Fluorescence AssaysAssay Plate
96-well White, Opaque PlatesFor Luminescence AssaysAssay Plate
Fluorescence Microplate ReaderCapable of Ex: 320 nm, Em: 400 nmData Acquisition
LuminometerPlate-reading luminometerData Acquisition
Protocol 1: Fluorometric IC₅₀ Determination with Kynuramine

This protocol determines the concentration of the test compound required to inhibit 50% of the MAO enzyme's activity (IC₅₀).

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10 concentrations) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Plate Layout: Design the 96-well plate layout to include wells for:

    • 100% Activity Control: Enzyme + Buffer + DMSO (vehicle)

    • No Enzyme Control: Buffer + Substrate + DMSO (background)

    • Test Compound Wells: Enzyme + Buffer + Diluted Test Compound

    • Positive Control Wells: Enzyme + Buffer + Clorgyline (for MAO-A) or Selegiline (for MAO-B)

  • Enzyme/Inhibitor Pre-incubation:

    • To each well, add 50 µL of assay buffer.

    • Add 5 µL of the appropriate test compound dilution, vehicle (DMSO), or positive control inhibitor.

    • Add 20 µL of diluted MAO-A or MAO-B enzyme to all wells except the "No Enzyme Control".

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 25 µL of kynuramine solution (prepared in assay buffer) to all wells to initiate the reaction. The final kynuramine concentration should be near its Michaelis-Menten constant (Kₘ) for the respective enzyme (~20 µM).[11]

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence (Ex: 320 nm, Em: 400 nm) every 1-2 minutes for 20-30 minutes (kinetic mode).

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.

    • Subtract the rate of the "No Enzyme Control" from all other wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100

    • Plot % Inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value.[16]

Protocol 2: Luminescent HTS with MAO-Glo™ Assay

This protocol is optimized for screening and provides a robust endpoint measurement.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare reagents according to the MAO-Glo™ Assay technical bulletin.[15]

  • Assay Setup: In a white 96-well plate, add the following in order:

    • 25 µL of MAO Reaction Buffer.

    • 12.5 µL of test compound dilution or control.

    • 12.5 µL of MAO-A or MAO-B enzyme solution.

  • MAO Reaction: Mix gently and incubate the plate at room temperature for 60 minutes.[15]

  • Signal Generation: Add 50 µL of reconstituted Luciferin Detection Reagent to each well. This stops the MAO reaction and initiates light production.[12][15]

  • Signal Stabilization & Measurement: Incubate at room temperature for 20 minutes to stabilize the luminescent signal.[15] Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate percent inhibition as described in Protocol 1, using the relative light units (RLU) as the measure of activity. Plot the results to determine the IC₅₀.

Data Interpretation and Advanced Kinetic Analysis

From IC₅₀ to Kᵢ: The Cheng-Prusoff Equation

The IC₅₀ value is dependent on experimental conditions, particularly the substrate concentration.[17][18] To determine the inhibitor constant (Kᵢ), which reflects the true binding affinity of the inhibitor, the Cheng-Prusoff equation is used for competitive inhibitors.[17][19]

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where:

  • [S] is the substrate concentration used in the assay.

  • Kₘ is the Michaelis-Menten constant of the substrate for the enzyme.

The Kᵢ is a more fundamental parameter that allows for direct comparison of inhibitor potencies across different studies.[17]

Characterizing Irreversible Inhibition

Given that this compound is a tranylcypromine analogue, it is crucial to determine if its inhibition is reversible or irreversible.[7][8]

Protocol for Determining Reversibility (Dialysis Method):

  • Incubate the MAO enzyme with a high concentration (e.g., 10x IC₅₀) of the test compound for 30-60 minutes.

  • Place the enzyme-inhibitor mixture in a dialysis cassette and dialyze against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes. This removes any unbound inhibitor.

  • A control sample of the enzyme without inhibitor should be treated identically.

  • After dialysis, measure the residual activity of both the inhibitor-treated and control enzyme samples.

  • Interpretation: If the enzyme activity is not restored after dialysis, the inhibition is considered irreversible. If activity is recovered, the inhibition is reversible.

For irreversible inhibitors, the IC₅₀ value is time-dependent. A more accurate measure of potency is the inactivation rate constant (kᵢₙₐ꜀ₜ) and the initial binding affinity (Kᵢ). These parameters can be determined by measuring IC₅₀ values at two different pre-incubation times.[20]

Visualizations and Data Summary

Diagram 1: General Workflow for MAO Inhibition Assay

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Inhibitor Stock & Dilutions C Pre-incubate Enzyme with Inhibitor A->C B Prepare Enzyme & Substrate Solutions B->C D Initiate Reaction with Substrate C->D E Measure Signal (Fluorescence/Luminescence) D->E F Calculate Reaction Rates / Endpoints E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 & Ki H->I

Caption: A streamlined workflow for determining MAO inhibitor potency.

Diagram 2: Proposed Mechanism of Irreversible Inhibition

MAO_Mechanism cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway MAO MAO MAO_red MAO_red MAO->MAO_red R-CH₂NH₂ Complex [MAO-FAD...I] Non-covalent Complex MAO->Complex Kᵢ Substrate Monoamine Substrate Product Aldehyde Product MAO_red->MAO H₂O₂ O2 O₂ H2O2 H₂O₂ Inhibitor Cyclopropylamine Inhibitor (I) Adduct MAO-FAD-I Covalent Adduct (Inactive) Complex->Adduct kᵢₙₐ꜀ₜ

Caption: MAO catalytic cycle and proposed irreversible inhibition pathway.

Table 2: Recommended Assay Concentrations & Settings

ParameterFluorometric Assay (Kynuramine)Luminescent Assay (MAO-Glo™)
Enzyme Concentration Titrate for optimal signal (e.g., 1-5 µ g/well )Per manufacturer's protocol (e.g., 0.5 µ g/well )
Substrate Concentration ~Kₘ value (e.g., 20 µM for MAO-A/B)Per manufacturer's protocol (e.g., 40 µM)
Pre-incubation Time 15 minutes at 37°C60 minutes at Room Temperature
Reaction Time 20-30 minutes (Kinetic Read)N/A (Endpoint)
Detection Wavelengths Ex: ~320 nm / Em: ~400 nmN/A
Signal Stabilization N/A20 minutes

References

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Calculator.net. (2024). Cheng-Prusoff Equation Calculator. Retrieved from [Link]

  • Grimm, S. W., et al. (2004). A Fluorescent-Based, High-Throughput Assay for Detecting Inhibitors of Human Monoamine Oxidase A and B. ResearchGate. Retrieved from [Link]

  • Promega GmbH. (n.d.). MAO-Glo™ Assay Protocol. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • edX. (n.d.). IC50 Determination. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Tranylcypromine Sulfate?. Retrieved from [Link]

  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Retrieved from [Link]

  • Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. Retrieved from [Link]

  • bioRxiv. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Retrieved from [Link]

  • CNS Spectrums. (2022). The prescriber's guide to classic MAO inhibitors (phenelzine, tranylcypromine, isocarboxazid) for treatment-resistant depression. Cambridge University Press & Assessment. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). JoVE. Retrieved from [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Retrieved from [Link]

  • Leff, P. (1987). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link]

  • Psychiatry Online. (2020). Tranylcypromine: Its Pharmacology, Safety, and Efficacy. Retrieved from [Link]

  • CORE. (n.d.). Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. Retrieved from [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay PDF. Retrieved from [Link]

  • Silverman, R. B. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. PubMed. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. PMC - NIH. Retrieved from [Link]

  • Zheng, Y., et al. (2018). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PMC. Retrieved from [Link]

  • Tontini, A., et al. (2024). Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. Retrieved from [Link]

Sources

"application of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine in neuroscience research"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of scientific databases indicates that "1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine" is a novel chemical entity with limited to no current documentation in peer-reviewed neuroscience literature. However, its core structure, a phenylcyclopropylamine moiety, is the defining feature of a well-established class of neurological drugs, most notably Tranylcypromine. Tranylcypromine is a potent, irreversible inhibitor of monoamine oxidase (MAO) and serves as a critical reference compound.

This guide, therefore, focuses on the established applications and research protocols for phenylcyclopropylamine-based compounds in neuroscience, using Tranylcypromine as the primary exemplar. The methodologies and principles detailed herein provide a robust framework for investigating the neuropharmacological profile of novel derivatives such as this compound.

Application Note: Phenylcyclopropylamines in Neuroscience

The primary mechanism of action for this class of compounds is the inhibition of monoamine oxidase enzymes, MAO-A and MAO-B. These enzymes are crucial for the degradation of key neurotransmitters, including serotonin (5-HT), norepinephrine (NE), and dopamine (DA). By inhibiting these enzymes, phenylcyclopropylamine derivatives increase the synaptic availability of these neurotransmitters, a mechanism that underpins their potent antidepressant and anxiolytic effects.

The gem-dimethyl substitution on the cyclopropane ring of this compound, relative to Tranylcypromine, is a critical structural modification. Such modifications are often explored in medicinal chemistry to alter the compound's selectivity for MAO-A versus MAO-B, its potency, metabolic stability, and pharmacokinetic profile. Therefore, the initial and most critical step in characterizing this novel compound is to determine its inhibitory activity and selectivity against the two MAO isoforms.

Part 1: In Vitro Characterization - MAO Inhibition Profile

A fundamental step in the evaluation of a novel phenylcyclopropylamine derivative is to determine its half-maximal inhibitory concentration (IC₅₀) and its selectivity for the two isoforms of monoamine oxidase, MAO-A and MAO-B. This is typically achieved through a fluorometric assay using commercially available recombinant human MAO enzymes.

Protocol 1: Fluorometric Assay for MAO-A and MAO-B Inhibition

This protocol outlines a method to determine the IC₅₀ of a test compound against MAO-A and MAO-B.

Principle: This assay relies on the MAO-catalyzed deamination of a substrate, which results in the production of hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to produce a highly fluorescent product (resorufin), which can be quantified. An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Test Compound: this compound

  • Reference Inhibitors: Clorgyline (MAO-A selective), Pargyline or Selegiline (MAO-B selective)

  • MAO Substrate: p-Tyramine is a non-selective substrate suitable for both isoforms.

  • Horseradish Peroxidase (HRP)

  • Amplex® Red reagent

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm)

Experimental Workflow:

Caption: Workflow for the in vitro MAO inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare serial dilutions to cover a wide range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Plate Setup: In a 96-well black microplate, add 50 µL of phosphate buffer to all wells.

  • Compound Addition: Add 10 µL of the various concentrations of the test compound, reference inhibitors, or vehicle control (DMSO) to the appropriate wells.

  • Enzyme Addition: Add 20 µL of either MAO-A or MAO-B enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C. This allows the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare a substrate mixture containing p-Tyramine, HRP, and Amplex Red in phosphate buffer. Add 20 µL of this mixture to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the vehicle control (100% activity) and a fully inhibited control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: The results should be summarized in a table to clearly present the potency and selectivity of the compound.

CompoundMAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Index (SI)¹
This compoundExperimentalExperimentalCalculated
Tranylcypromine (Reference)~200~150~0.75
Clorgyline (Reference)~5~1,500~300 (MAO-A Selective)
Selegiline (Reference)~1,000~10~0.01 (MAO-B Selective)

¹Selectivity Index (SI) is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B). An SI < 1 indicates MAO-B selectivity, while an SI > 1 indicates MAO-A selectivity.

Part 2: In Vivo Neurochemical & Behavioral Assessment

Following in vitro characterization, the next logical step is to assess the compound's effects on brain neurochemistry and behavior in a living organism. Rodent models are standard for this purpose.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Monitoring

Principle: Microdialysis is a technique used to measure the levels of extracellular neurotransmitters in specific brain regions of freely moving animals. A probe with a semi-permeable membrane is implanted into a target brain area (e.g., the prefrontal cortex or striatum). Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and molecules from the extracellular fluid, including neurotransmitters, diffuse across the membrane into the perfusate (dialysate), which is then collected and analyzed by HPLC-ECD (High-Performance Liquid Chromatography with Electrochemical Detection).

Experimental Workflow:

G A Surgical Implantation of Microdialysis Probe B Animal Recovery (3-5 days) A->B C Baseline Sample Collection B->C D Administer Test Compound (i.p., p.o.) C->D E Post-dosing Sample Collection D->E F HPLC-ECD Analysis of Dialysates E->F G Data Analysis (% Change from Baseline) F->G

Caption: Workflow for in vivo microdialysis studies.

Step-by-Step Procedure:

  • Surgical Implantation: Anesthetize the animal (e.g., a rat) and stereotaxically implant a guide cannula targeting the brain region of interest.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion & Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period (1-2 hours), collect at least 3-4 baseline samples (e.g., every 20 minutes).

  • Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection).

  • Post-Dosing Collection: Continue collecting dialysate samples for several hours post-administration to monitor the time course of neurotransmitter changes.

  • Sample Analysis: Analyze the collected dialysate samples for levels of 5-HT, DA, NE, and their metabolites using HPLC-ECD.

  • Data Analysis: Express the neurotransmitter levels in each post-dose sample as a percentage of the average baseline concentration.

Expected Outcome: An effective MAO inhibitor is expected to cause a significant, dose-dependent increase in the extracellular levels of serotonin, norepinephrine, and dopamine in the dialysate samples.

Protocol 3: Forced Swim Test (FST) for Antidepressant-like Activity

Principle: The FST is a widely used behavioral assay to screen for potential antidepressant drugs. The test is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of this immobility, which is interpreted as a reduction in behavioral despair.

Step-by-Step Procedure:

  • Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the test.

  • Drug Administration: Administer the test compound, a positive control (e.g., Tranylcypromine or a standard SSRI like Fluoxetine), or vehicle to different groups of animals. Allow for an appropriate pre-treatment time (e.g., 60 minutes for an acute study).

  • Pre-Test Session (Day 1): Place each animal in a glass cylinder (40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth of 15 cm for 15 minutes. This is a habituation session.

  • Test Session (Day 2): 24 hours later, place the animals back into the cylinders for a 5-minute test session. The session is video-recorded.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean duration of immobility between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Expected Outcome: A compound with antidepressant-like properties will significantly reduce the duration of immobility compared to the vehicle-treated group.

Part 3: Mechanistic Insights & Signaling Pathways

The therapeutic and side effects of MAO inhibitors are a direct consequence of their impact on monoaminergic signaling.

Signaling Pathway:

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamines (5-HT, DA, NE) VMAT2 VMAT2 MA->VMAT2 Packaging MAO MAO-A / MAO-B MA->MAO Degradation Pathway MA_vesicle Vesicular Monoamines VMAT2->MA_vesicle Packaging MA_synapse Synaptic Monoamines MA_vesicle->MA_synapse Release Metabolites Inactive Metabolites MAO->Metabolites Compound Phenylcyclopropylamine (e.g., Tranylcypromine) Compound->MAO Inhibition Receptors Postsynaptic Receptors (5-HTR, DR, α/β-AR) MA_synapse->Receptors Binding Signal Downstream Signaling (cAMP, etc.) Receptors->Signal Activation

Caption: Mechanism of MAO inhibition in the synapse.

By irreversibly binding to and inhibiting MAO-A and MAO-B in the presynaptic terminal, phenylcyclopropylamines like Tranylcypromine prevent the breakdown of monoamine neurotransmitters. This leads to an accumulation of neurotransmitters within the presynaptic neuron, increasing the amount packaged into synaptic vesicles and subsequently released into the synaptic cleft. The elevated concentration of neurotransmitters in the synapse enhances the activation of postsynaptic receptors, leading to the downstream cellular responses associated with antidepressant and anxiolytic effects.

Conclusion

For a novel compound like this compound, the path of investigation is clear. The foundational step is a thorough in vitro characterization of its MAO-A and MAO-B inhibitory profile. This will establish its potency and selectivity, which are key determinants of its potential therapeutic window and side-effect profile. Subsequent in vivo studies, including neurochemical monitoring via microdialysis and behavioral assessments in relevant models like the Forced Swim Test, are essential to confirm that the in vitro activity translates into the desired physiological and behavioral effects in a complex biological system. The protocols and frameworks provided here, based on the extensive research on the parent compound Tranylcypromine, offer a comprehensive guide for the preclinical evaluation of this and other novel phenylcyclopropylamine derivatives in neuroscience.

References

  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Youdim, M. B. H., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and inhibitors in Parkinson's disease and depressive illness. British Journal of Pharmacology, 147(S1), S287–S296. [Link]

  • Chefer, V. I., Thompson, A. C., Zapata, A., & Shippenberg, T. S. (2009). Overview of brain microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of Visualized Experiments, (59), e3638. [Link]

  • Fisar, Z. (2016). Monoamine oxidase inhibitors. In Encyclopedia of Psychopharmacology (pp. 1-7). Springer Berlin Heidelberg. [Link]

Application Notes & Protocols: A Framework for Characterizing 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine is a novel chemical entity whose biological activity and cellular targets are largely uncharacterized. Its structure, featuring a phenylcyclopropylamine moiety, bears resemblance to compounds known to interact with key neurological targets, such as monoamine oxidases (MAOs). This document provides a comprehensive, tiered strategy for the initial cellular characterization of this compound. It is designed for researchers in drug discovery and pharmacology to systematically evaluate its bioactivity, from general cytotoxicity to specific, hypothesis-driven functional effects.

The protocols herein are presented as a logical cascade. The initial tier establishes a foundational toxicity and proliferation profile, which is crucial for defining appropriate concentration ranges for subsequent, more complex functional assays. The second tier focuses on plausible neurological targets based on structural analogy, including MAO enzymes and neurotransmitter transporters. The final tier provides methods to dissect the mechanism of cell death should significant cytotoxicity be observed. This strategic approach ensures an efficient use of resources while building a comprehensive pharmacological profile of the compound.

Tier 1: Foundational Viability and Proliferation Assays

Before investigating specific mechanisms, it is imperative to determine the compound's effect on cell health and proliferation. These initial assays establish a therapeutic window and inform the dose selection for all subsequent experiments. A general workflow for initial compound screening is outlined below.

G cluster_prep Preparation cluster_assays Tier 1 Assays cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Compound Treat_Cells Treat Cells with Compound Dilutions Compound_Prep->Treat_Cells Cell_Culture Culture & Maintain Selected Cell Line(s) Seed_Plates Seed Cells into Microplates Cell_Culture->Seed_Plates Seed_Plates->Treat_Cells Incubate Incubate for 24, 48, 72 hours Treat_Cells->Incubate Assay_Endpoint Perform Viability & Proliferation Assays Incubate->Assay_Endpoint Data_Acq Measure Absorbance or Fluorescence Assay_Endpoint->Data_Acq Calc Calculate % Viability/ Proliferation vs. Control Data_Acq->Calc IC50 Determine IC50/GI50 (Concentration for 50% Inhibition) Calc->IC50

Caption: General workflow for in vitro cytotoxicity and proliferation testing.

Protocol 1: MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[1][2] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.5% DMSO).[1]

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage, a hallmark of cytotoxicity. The LDH assay measures this released enzyme activity, providing a quantitative measure of cell lysis.

Methodology:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. It is often beneficial to run this assay in parallel with the MTT assay using a duplicate plate.

  • Sample Collection: After the incubation period, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercial kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction & Data Acquisition: Add 50 µL of the stop solution and measure the absorbance at 490 nm.

  • Data Analysis: Determine cytotoxicity by comparing the LDH activity in treated wells to a maximum LDH release control (cells lysed with a buffer provided in the kit).

Protocol 3: BrdU Cell Proliferation Assay

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine. During the S-phase of the cell cycle, it is incorporated into newly synthesized DNA.[3] Incorporated BrdU can be detected with a specific antibody, allowing for the direct quantification of proliferating cells.[3] This provides a more specific measure of anti-proliferative effects compared to general viability assays.

Methodology:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well to a final concentration of 1X (typically 10 µM). Incubate for the remaining time.[4]

  • Fixation and Denaturation: Remove the culture medium. Add 100 µL of Fixing/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step is critical to expose the incorporated BrdU to the antibody.[4]

  • Antibody Incubation: Wash the wells with 1X Wash Buffer. Add 100 µL of a diluted anti-BrdU detection antibody and incubate for 1 hour at room temperature.[4]

  • Secondary Antibody & Detection: Wash wells. Add 100 µL of an HRP-conjugated secondary antibody and incubate for 30 minutes.[4]

  • Substrate Addition & Data Acquisition: Wash wells. Add 100 µL of TMB substrate and incubate for 30 minutes. Measure absorbance at 450 nm.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

ParameterMTT AssayLDH AssayBrdU Assay
Principle Metabolic ActivityMembrane IntegrityDNA Synthesis
Endpoint Colorimetric (570 nm)Colorimetric (490 nm)Colorimetric (450 nm)
Typical Seeding 5-10k cells/well5-10k cells/well2.5-100k cells/well
Incubation 24-72 hours24-72 hours24-72 hours
Key Reagent MTT Tetrazolium SaltLDH Substrate MixBrdU Labeling Reagent

Tier 2: Hypothesis-Driven Functional Assays

The phenylcyclopropylamine scaffold is a well-known pharmacophore for monoamine oxidase (MAO) inhibitors.[5] MAOs are critical enzymes in the central nervous system that catabolize monoamine neurotransmitters.[5][6] Therefore, the primary hypothesis is that this compound functions as an MAO inhibitor.

Protocol 4: Monoamine Oxidase (MAO) Inhibition Assay

Principle: This assay measures the activity of MAO-A and MAO-B enzymes. MAO reacts with a substrate to generate hydrogen peroxide (H₂O₂), which is then detected using a fluorometric or colorimetric probe.[5][6] The inhibition of the enzyme by the test compound results in a decreased signal. Specific inhibitors for MAO-A (Clorgyline) and MAO-B (Pargyline) are used to differentiate the activity.[6]

Methodology:

  • Enzyme/Lysate Preparation: Use either commercially available recombinant human MAO-A and MAO-B enzymes or prepare cell lysates from a relevant cell line (e.g., SH-SY5Y neuroblastoma cells).

  • Inhibitor Incubation: In a 96-well plate, add the compound across a range of concentrations to wells containing the MAO enzyme or lysate. Include wells with known inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B) as positive controls and a vehicle-only control. Incubate for 10-15 minutes to allow for interaction.[7]

  • Reaction Initiation: Prepare a working solution containing the MAO substrate (e.g., Tyramine or Kynuramine), HRP, and a fluorometric probe (e.g., OxiRed™ Probe) in assay buffer.[6][8][9] Add this solution to all wells to initiate the reaction.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence using a microplate reader (e.g., Ex/Em = 530/585 nm).[7]

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value for both MAO-A and MAO-B to assess potency and selectivity.

Protocol 5: Neurotransmitter Transporter Uptake Assay

Principle: This assay measures the function of key monoamine transporters: dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[10] It utilizes a fluorescent substrate that mimics biogenic amines and is transported into cells expressing the specific transporter.[11][12] An inhibitor of the transporter will block the uptake of this fluorescent substrate, resulting in a reduced intracellular signal.[10][13]

Methodology:

  • Cell Seeding: Seed cells stably expressing the transporter of interest (e.g., HEK293-hSERT) into a 96- or 384-well black, clear-bottom plate. Allow cells to form a confluent monolayer (typically 18-24 hours).[11]

  • Compound Incubation: Add serial dilutions of the test compound to the wells. Include known transporter inhibitors (e.g., fluoxetine for SERT) as positive controls.

  • Substrate Addition: Add the fluorescent transporter substrate solution, which also contains a masking dye to quench extracellular fluorescence.[11][12]

  • Data Acquisition: Immediately begin measuring fluorescence intensity from the bottom of the plate in kinetic mode for 30-60 minutes. Alternatively, an endpoint reading can be taken.[13]

  • Data Analysis: For kinetic reads, calculate the rate of uptake (slope of the fluorescence curve). For endpoint reads, use the final fluorescence values. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value.

Tier 3: Mechanistic Cell Death Assays

If Tier 1 assays reveal significant cytotoxicity, it is crucial to determine whether the cells are dying via apoptosis (programmed cell death) or necrosis (uncontrolled cell lysis).

G cluster_key cluster_assay Annexin V / PI Staining Healthy Healthy Cell EarlyApop Early Apoptosis Healthy->EarlyApop PS Flips to Outer Membrane LateApop Late Apoptosis/ Necrosis EarlyApop->LateApop Membrane Loses Integrity AnnexinV Annexin V-FITC (Binds PS) AnnexinV->EarlyApop Stains Green AnnexinV->LateApop Stains Green PI Propidium Iodide (PI) (Stains DNA) PI->LateApop Stains Red

Caption: Principle of Annexin V and Propidium Iodide (PI) apoptosis detection.

Protocol 6: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14][15] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[14][15] This dual staining allows for the differentiation of healthy, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[14][16]

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound at concentrations around its IC₅₀ value for 24 or 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer from a commercial kit. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), and Late Apoptotic/Necrotic (Annexin V+/PI+).

Protocol 7: Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspase-3 and -7 are key effector caspases.[17] This assay uses a substrate that is specifically cleaved by active caspase-3/7. Upon cleavage, a fluorescent or luminescent signal is produced, which is proportional to the level of caspase activity.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 96-well white, clear-bottom plate and treat with the compound.

  • Reagent Addition: Add a commercially available caspase-3/7 reagent (e.g., containing a pro-fluorescent DEVD substrate) directly to the wells.

  • Incubation: Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 499/521 nm) or luminescence using a plate reader.

  • Data Analysis: Compare the signal from treated cells to that of vehicle-treated controls to determine the fold-increase in caspase-3/7 activity.

References

  • Benchchem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Thermo Fisher Scientific. Apoptosis Protocols.
  • Cell Biolabs, Inc. Monoamine Oxidase Assays.
  • Benchchem. Application Notes and Protocols for Assessing the Cytotoxicity of Novel Pyrroline Derivatives.
  • Cell Biolabs, Inc. OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit - Catalogs Medicalexpo.
  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit.
  • Thermo Fisher Scientific. BrdU Labeling & Detection Cell Proliferation Protocol for Imaging.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Hauser AS, Attwood MM, Rask-Andersen M, Schiöth HB, Gloriam DE. Trends in GPCR drug discovery: new agents, targets and indications. Nat Rev Drug Discov. 2017;16(12):829-842. Available from: [Link]

  • National Center for Biotechnology Information. Apoptosis Marker Assays for HTS - Assay Guidance Manual. Available from: [Link]

  • Schmitt M, et al. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. J Biomol Screen. 2008;13(4):314-23. Available from: [Link]

  • DiscoverX. Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. 2017. Available from: [Link]

  • Molecular Devices. Neurotransmitter Transporter Uptake Assay Kit. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. 2025. Available from: [Link]

  • Sitte HH, et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Pharmacol. 2018;82:12.15.1-12.15.26. Available from: [Link]

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Available from: [Link]

  • ResearchGate. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • Zhang R, Xie X. Tools for GPCR drug discovery. Acta Pharmacol Sin. 2012;33(3):372-384. Available from: [Link]

  • Liba O, et al. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections. Curr Protoc Stem Cell Biol. 2017;42:1D.17.1-1D.17.14. Available from: [Link]

  • Morales P, et al. Development of Novel Neuroprotective Agents Targeting GPCR Using in Vitro Assays. Methods Mol Biol. 2021;2225:213-231. Available from: [Link]

  • Zhang R, Xie X. Tools for GPCR drug discovery. Acta Pharmacol Sin. 2012;33(3):372-84. Available from: [Link]

  • Antibodies-online.com. Monoamine Oxidase Assay Kit. Available from: [Link]

Sources

Application Note & Protocols: A Guide to Investigating 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine as a Putative Chemical Probe for Lysine-Specific Demethylase 1 (LSD1)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a framework for the investigation of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine as a chemical probe. The biological activity of this specific compound has not been empirically established in peer-reviewed literature. The proposed target, mechanism, and protocols are based on extensive structure-activity relationship (SAR) data from structurally related phenylcyclopropylamine analogs. All experimental procedures should be conducted with appropriate controls.

Introduction: The Phenylcyclopropylamine Scaffold and the Promise of a Novel Probe

The trans-2-phenylcyclopropylamine (TCP, tranylcypromine) scaffold is a well-established pharmacophore known to irreversibly inhibit flavin adenine dinucleotide (FAD)-dependent amine oxidases.[1][2][3] While initially developed as an antidepressant targeting monoamine oxidases (MAOs), TCP and its derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[2][4][5] LSD1 is a critical epigenetic regulator that demethylates mono- and di-methylated lysine 4 and lysine 9 on histone H3 (H3K4me1/2 and H3K9me1/2), thereby modulating gene expression.[4][6] Its overexpression is implicated in numerous cancers, making it a high-priority therapeutic target.[1][6][7]

The compound This compound is a structural analog of TCP. While direct biological data for this specific molecule is not yet available in the public domain, its core structure strongly suggests a potential for activity against LSD1. The key structural features include:

  • A phenylcyclopropylamine core: Essential for the mechanism-based inactivation of FAD-dependent enzymes.[5]

  • Gem-dimethyl substitution on the cyclopropane ring: This modification may alter the molecule's steric profile and electronic properties, potentially influencing its potency and selectivity for LSD1 over the closely related MAO-A and MAO-B enzymes.[8]

This guide provides the scientific rationale and detailed protocols for researchers to systematically evaluate this compound as a novel chemical probe for LSD1. The following sections outline its hypothesized mechanism of action and provide step-by-step methodologies for its characterization.

Hypothesized Mechanism of Action: Irreversible FAD Adduction

Based on extensive studies of TCP and its analogs, this compound is predicted to act as a mechanism-based, irreversible inhibitor of LSD1.[2][5] The proposed mechanism involves the oxidative activation of the cyclopropylamine moiety by the FAD cofactor within the LSD1 catalytic site. This process is believed to proceed via a single-electron transfer, leading to the opening of the strained cyclopropane ring. The resulting reactive intermediate then forms a stable, covalent adduct with the FAD cofactor, rendering the enzyme catalytically inactive.[2][5]

The selectivity of phenylcyclopropylamine derivatives for LSD1 over MAOs can be enhanced by introducing steric bulk, which can be better accommodated by the larger catalytic pocket of LSD1.[8] The gem-dimethyl group on the cyclopropane ring of this compound represents such a modification, providing a strong rationale for investigating its potential as a selective LSD1 probe.

Mechanism_of_Action cluster_0 LSD1 Catalytic Cycle cluster_1 Inhibition Pathway E_FAD LSD1-FAD (Active Enzyme) E_FAD_Substrate Enzyme-Substrate Complex E_FAD->E_FAD_Substrate Substrate Binding Probe 1-(2,2-Dimethyl-1-phenyl- cyclopropyl)methanamine E_FAD_Probe Enzyme-Inhibitor Complex E_FAD->E_FAD_Probe Inhibitor Binding E_FADH2_Product LSD1-FADH2 + Demethylated Product E_FAD_Substrate->E_FADH2_Product Demethylation E_FADH2_Product->E_FAD FAD Regeneration O2 O2 E_FADH2_Product->O2 H2O2 H2O2 O2->H2O2 H2O2->E_FAD Substrate H3K4me2 Substrate Substrate->E_FAD_Substrate Probe->E_FAD_Probe Activated_Intermediate Activated Intermediate (Radical Cation) E_FAD_Probe->Activated_Intermediate Oxidative Activation E_FAD_Adduct LSD1-FAD-Inhibitor Adduct (Inactive Enzyme) Activated_Intermediate->E_FAD_Adduct Covalent Adduction

Figure 1: Hypothesized mechanism of irreversible LSD1 inhibition. The probe is predicted to form a covalent adduct with the FAD cofactor, leading to enzyme inactivation.

Characterization Workflow: From In Vitro Potency to Cellular Activity

A systematic evaluation is required to validate this compound as a chemical probe. The workflow should first establish its potency and selectivity using purified enzymes and then confirm its activity in a cellular context.

Experimental_Workflow cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays start Start: Putative Probe lsd1_assay LSD1 Enzymatic Assay (e.g., HRP-coupled) start->lsd1_assay mao_assay MAO-A / MAO-B Assay (e.g., MAO-Glo™) start->mao_assay data_analysis Data Analysis: Determine IC50, Selectivity lsd1_assay->data_analysis mao_assay->data_analysis kinetics Kinetic Analysis (k_inact / K_I) conclusion Conclusion: Validate as Chemical Probe? kinetics->conclusion western Western Blot for Histone Marks (H3K4me2, H3K9me2) phenotype Phenotypic Assays (e.g., Proliferation, Differentiation) western->phenotype phenotype->conclusion data_analysis->kinetics If potent data_analysis->western If potent & selective

Sources

Application Notes and Protocols: A Roadmap for the In Vivo Characterization of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Neuroactive Compound

The chemical structure of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine, featuring a cyclopropylamine moiety, strongly suggests its potential as a neuroactive agent, likely belonging to the class of monoamine reuptake inhibitors or psychostimulants. Cyclopropylamine derivatives are known to interact with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT). Inhibition of these transporters can lead to a range of physiological and behavioral effects, from antidepressant-like and pro-cognitive actions to psychomotor stimulation.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing a strategic and methodologically sound framework for the in vivo experimental characterization of this novel chemical entity (NCE). We will proceed with the working hypothesis that this compound is a monoamine reuptake inhibitor. Our approach is designed to be iterative, with findings from each experimental tier informing the design of subsequent studies. This guide emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a robust and logically sound investigation.

Prerequisite: Foundational In Vitro Characterization

Before embarking on extensive in vivo studies, it is imperative to establish the compound's fundamental mechanism of action through a panel of in vitro assays. These preliminary studies are crucial for confirming our hypothesis and guiding dose selection for animal studies.

  • Receptor Binding Assays: A broad panel of receptor binding assays should be conducted to determine the compound's affinity for DAT, NET, SERT, and to rule out off-target binding to other major CNS receptors.

  • Neurotransmitter Uptake Assays: Functional assays using synaptosomes or cultured cells expressing the respective transporters are essential to confirm the inhibitory activity of the compound on dopamine, norepinephrine, and serotonin reuptake. These assays will provide IC50 values, indicating the compound's potency.

  • Cell Viability Assays: Initial cytotoxicity testing in relevant cell lines (e.g., neuronal cells) is necessary to identify any potential for cellular toxicity that might confound the results of in vivo studies.

Tier 1: Foundational In Vivo Assessment - Safety, Tolerability, and Pharmacokinetics

The initial phase of in vivo testing is focused on establishing the safety profile and understanding how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the organism. These data are critical for the design of all subsequent pharmacodynamic and behavioral studies.

Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

The objective of this initial study is to determine the safety window of the compound and to identify the maximum tolerated dose (MTD) following a single administration. This is a critical step for selecting appropriate doses for subsequent efficacy studies.[1][2][3]

Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)

  • Animals: Use adult male and female C57BL/6 mice (8-10 weeks old). House animals individually with ad libitum access to food and water.

  • Dose Selection: Based on in vitro potency, select a starting dose. A common starting point is 10 mg/kg.

  • Procedure:

    • Administer the compound orally (p.o.) by gavage to a single mouse.

    • Observe the animal continuously for the first 4 hours, then at 8 and 24 hours for signs of toxicity (e.g., changes in posture, activity, breathing, convulsions, etc.).

    • If the animal survives for 48 hours, the next animal receives a higher dose (e.g., a 3-fold increase).

    • If the animal dies within 48 hours, the next animal receives a lower dose (e.g., a 3-fold decrease).

    • Continue this process until the MTD is established, defined as the highest dose that does not produce mortality or severe signs of toxicity.

  • Data Collection: Record all clinical signs of toxicity, body weight changes, and mortality for up to 14 days post-dosing.[1]

Pharmacokinetic (PK) Profiling

A comprehensive PK study is essential to understand the compound's bioavailability, half-life, and brain penetration. This information is crucial for designing rational dosing regimens in behavioral studies.[4][5][6][7][8]

Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animals: Use adult male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Dose Groups:

    • Group 1: Intravenous (IV) administration (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Group 2: Oral (p.o.) administration (e.g., 10 mg/kg) to determine oral bioavailability.

  • Procedure:

    • Administer the compound to the respective groups.

    • Collect blood samples at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480, and 1440 minutes).

    • At a terminal time point, collect brain tissue to determine the brain-to-plasma concentration ratio.

  • Analysis: Analyze plasma and brain homogenate samples for compound concentration using LC-MS/MS.

  • Data Presentation:

Pharmacokinetic ParameterIntravenous (IV)Oral (p.o.)
Cmax (ng/mL)
Tmax (h)
AUC (ng*h/mL)
t1/2 (h)
Bioavailability (%)
Brain/Plasma Ratio

Caption: Table for summarizing key pharmacokinetic parameters.

Tier 2: Primary Pharmacodynamic and Behavioral Assessment

With a safe dose range and PK profile established, the next tier focuses on assessing the compound's effects on behavior, particularly those consistent with monoamine reuptake inhibition.

Locomotor Activity Assessment

The open-field test is a fundamental assay to evaluate the compound's effects on spontaneous locomotor activity. Psychostimulants typically increase locomotor activity, while compounds with sedative properties will decrease it.[9][10][11]

Protocol: Open-Field Test in Mice

  • Apparatus: A square arena (e.g., 42 x 42 cm) with infrared beams or video tracking software to monitor movement.[11]

  • Procedure:

    • Habituate mice to the testing room for at least 30 minutes.[9]

    • Administer the compound or vehicle at various doses (e.g., 1, 3, 10 mg/kg, i.p.) 30 minutes prior to testing.

    • Place each mouse in the center of the open field and record its activity for 10-30 minutes.[10]

  • Data Analysis: Key parameters include total distance traveled, time spent in the center versus the periphery of the arena (anxiolytic vs. anxiogenic effects), and rearing frequency.

Assessment of Antidepressant-like Activity

The forced swim test and tail suspension test are widely used to screen for antidepressant-like effects. A reduction in immobility time is indicative of a potential antidepressant effect.[12][13][14][15][16]

Protocol: Forced Swim Test (FST) in Mice

  • Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[16]

  • Procedure:

    • Administer the compound or vehicle 30-60 minutes prior to the test.

    • Place the mouse in the water cylinder for a 6-minute session.[16]

    • Record the entire session and score the last 4 minutes for immobility (floating with only minor movements to keep the head above water).

  • Data Analysis: Compare the duration of immobility between the treated and vehicle groups.

Protocol: Tail Suspension Test (TST) in Mice

  • Apparatus: A suspension bar and tape to suspend the mouse by its tail.[17][18][19][20]

  • Procedure:

    • Administer the compound or vehicle 30-60 minutes prior to the test.

    • Suspend the mouse by its tail for a 6-minute session.[17][21]

    • Record the session and score for immobility time.

  • Data Analysis: Compare the duration of immobility between the treated and vehicle groups.

Tier 3: Advanced Behavioral and Mechanistic Characterization

This tier delves into more complex behavioral domains, such as cognition and abuse liability, and aims to provide direct evidence of the compound's neurochemical effects in the brain.

Evaluation of Cognitive Enhancement

Psychostimulants and some monoamine reuptake inhibitors can enhance cognitive functions like learning and memory. The Novel Object Recognition and Y-Maze tests are suitable for assessing these effects.

Protocol: Novel Object Recognition (NOR) Test in Rats

  • Apparatus: An open-field arena and a variety of objects that are novel to the animals.[22][23][24][25][26]

  • Procedure:

    • Habituation: Allow the rat to explore the empty arena for 5-10 minutes on two consecutive days.[22]

    • Training (Familiarization): Place two identical objects in the arena and allow the rat to explore for 5-10 minutes.

    • Testing: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object and allow the rat to explore for 5-10 minutes.

  • Data Analysis: Calculate a discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates recognition memory.

Protocol: Y-Maze Spontaneous Alternation Test in Mice

  • Apparatus: A Y-shaped maze with three identical arms.[27][28][29][30][31]

  • Procedure:

    • Place the mouse in the center of the maze and allow it to freely explore for 8 minutes.[28]

    • Record the sequence of arm entries.

  • Data Analysis: Calculate the percentage of spontaneous alternations (consecutive entries into three different arms). A higher percentage of alternations reflects better spatial working memory.

Assessment of Abuse Liability

It is crucial to evaluate the rewarding properties and abuse potential of any new CNS-active compound. The Conditioned Place Preference (CPP) paradigm is a standard method for this assessment.[32][33][34][35][36]

Protocol: Conditioned Place Preference (CPP) in Rats

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Procedure:

    • Pre-conditioning (Baseline): Allow the rat to freely explore both compartments to determine any initial preference.

    • Conditioning: Over several days, pair the administration of the compound with one compartment and the vehicle with the other compartment.

    • Post-conditioning (Test): In a drug-free state, allow the rat to freely explore both compartments.

  • Data Analysis: Measure the time spent in the drug-paired compartment during the test phase compared to the baseline. A significant increase in time spent in the drug-paired compartment indicates a rewarding effect.

In Vivo Neurochemical Confirmation

To directly link the behavioral effects to the hypothesized mechanism of action, in vivo microdialysis can be used to measure changes in extracellular neurotransmitter levels in specific brain regions.[37][38][39][40][41]

Protocol: In Vivo Microdialysis in Freely Moving Rats

  • Procedure:

    • Surgically implant a microdialysis probe into a target brain region (e.g., nucleus accumbens or prefrontal cortex).

    • After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF).

    • Collect dialysate samples at regular intervals before and after systemic administration of the compound.

  • Analysis: Analyze the dialysate samples for levels of dopamine, norepinephrine, and serotonin using HPLC with electrochemical detection (HPLC-ECD).

  • Data Analysis: Plot the percentage change in neurotransmitter levels from baseline following compound administration.

Visualization of Experimental Design and Hypothesized Mechanism

experimental_workflow T1_Tox Acute Toxicity & MTD T1_PK Pharmacokinetics (PK) T1_Tox->T1_PK T2_Loco Locomotor Activity T1_PK->T2_Loco Dose Selection T2_AD Antidepressant-like Assays (FST, TST) T2_Loco->T2_AD T3_Cog Cognitive Assays (NOR, Y-Maze) T2_AD->T3_Cog T3_Abuse Abuse Liability (CPP) T3_Cog->T3_Abuse T3_Mech Mechanism Confirmation (Microdialysis) T3_Abuse->T3_Mech Start Compound Synthesis & In Vitro Screening Start->T1_Tox

Caption: Tiered experimental workflow for in vivo characterization.

signaling_pathway cluster_presynapse Presynaptic Terminal compound 1-(2,2-Dimethyl-1-phenyl- cyclopropyl)methanamine transporter DAT NET SERT compound->transporter Inhibition synapse Synaptic Cleft synapse->transporter Reuptake post_neuron Postsynaptic Neuron synapse->post_neuron Increased Signaling neurotransmitter Dopamine Norepinephrine Serotonin neurotransmitter->synapse Release

Caption: Hypothesized mechanism of monoamine reuptake inhibition.

Conclusion and Future Directions

This structured, multi-tiered approach provides a robust framework for the comprehensive in vivo characterization of this compound. By systematically evaluating its safety, pharmacokinetic profile, and behavioral effects, researchers can build a comprehensive data package to support its potential as a therapeutic agent. The results from these studies will not only elucidate the compound's primary mechanism of action but also reveal its potential therapeutic applications and liabilities. Subsequent studies could explore chronic dosing regimens, effects in disease models, and detailed mechanistic investigations into downstream signaling pathways.

References

  • Ungerstedt, U. (1987). In Vivo Microdialysis--A New Approach to the Analysis of Neurotransmitters in the Brain. Life Sci., 41(7), 861-4.
  • Leger, M., et al. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. J. Vis. Exp., (126), 55718.
  • Maze Engineers. Novel Object Recognition. Conduct Science.
  • Anilocus. (n.d.). Open Field Test Protocol for Anxiety-Like Behavior in Rodents.
  • protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice.
  • Lueptow, L. M. (2017). The novel object recognition memory: neurobiology, test procedure, and its modifications. J. Neurosci. Methods, 285, 15-22.
  • BehaviorCloud. (n.d.). Novel Object Recognition.
  • de Jong, J., et al. (2019). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opin. Drug Discov., 14(10), 1015-1027.
  • Can, A., et al. (2012). The Tail Suspension Test. J. Vis. Exp., (59), e3769.
  • Maze Engineers. Tail Suspension. Conduct Science.
  • UCSF IACUC. (n.d.). Tail Suspension Test.
  • Can, A., et al. (2012). The Tail Suspension Test. J. Vis. Exp., (58), e3638.
  • UCSF IACUC. (n.d.). Locomotor Activity/Open Field Test.
  • protocols.io. (2025). Novel Object Recognition.
  • protocols.io. (n.d.). Open field test for mice.
  • Seibenhener, M. L., & Wooten, M. C. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. J. Vis. Exp., (91), e51713.
  • Can, A., et al. (2011). The mouse forced swim test. J. Vis. Exp., (58), e3638.
  • Amuza Inc. (2021). Microdialysis and Neurotransmitter Analysis.
  • National Research Council (US) Committee on Toxicity Testing. (1984). Toxicity Testing: Strategies to Determine Needs and Priorities.
  • Understanding Animal Research. (2020). Factsheet on the forced swim test.
  • News-Medical.Net. (2019). Making the Most of Microdialysis for Neurotransmitter Analysis.
  • Scantox. (n.d.). Y-Maze Test.
  • Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Anal. Chem., 78(5), 1390-1397.
  • Tatem, K. S., et al. (2014). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods Mol. Biol., 1183, 127-32.
  • protocols.io. (2024). Y-Maze Protocol.
  • Creative Biolabs. (2025).
  • PsychoGenics. (n.d.). Preclinical Models of Abuse Liability.
  • NSW Department of Primary Industries. (n.d.).
  • Mouse Metabolic Phenotyping Centers. (2024). Y Maze test.
  • NEUROFIT. (n.d.). Rodent behavioural test - Acute oral TOXICITY study.
  • UCSF IACUC. (n.d.). Forced Swim Test v.3.
  • Noldus. (2022).
  • JoVE. (2022). Mouse Forced Swim Test l Protocol Preview.
  • Dong, Y., et al. (2021). Preclinical Drug Pharmacokinetic, Tissue Distribution and Excretion Profiles of the Novel Limonin Derivate HY-071085 as an Anti-Inflammatory and Analgesic Candidate in Rats and Beagle Dogs. Molecules, 26(16), 4967.
  • Tzschentke, T. M. (2007). Conditioned Place Preference as a Preclinical Model for Screening Pharmacotherapies for Drug Abuse. Methods Mol. Med., 134, 145-61.
  • Bienta. (n.d.). Acute toxicity study in rodents.
  • U.S. Food and Drug Administration. (n.d.). Chapter IV. Guidelines for Toxicity Tests.
  • National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Toxicity Testing in the 21st Century: A Vision and a Strategy.
  • Bar-Hai, A., et al. (2011). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. J. Pharmacol. Toxicol. Methods, 64(2), 137-46.
  • Melior Discovery. (n.d.). Conditioned Place Preference Model.
  • Bienta. (n.d.). Pharmacokinetics (PK)
  • Ji, A., et al. (n.d.). Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling.
  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies.
  • Grünblatt, E., & Gsell, W. (2012). In vitro study methodologies to investigate genetic aspects and effects of drugs used in attention-deficit hyperactivity disorder. J. Neural Transm. (Vienna), 119(9), 1109-22.
  • Bardo, M. T., & Bevins, R. A. (2000). Conditioned place preference: what does it add to our preclinical understanding of drug reward?. Psychopharmacology (Berl), 153(1), 31-43.
  • Harris, A. C., & Aston-Jones, G. (2006). Using Conditioned Place Preference to Identify Relapse Prevention Medications. Neuropsychopharmacology, 31(7), 1399-410.

Sources

Application Notes & Protocols: Radiolabeling of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the radiolabeling of 1-(2,2-dimethyl-1-phenylcyclopropyl)methanamine, a crucial step for its use as a radioligand in receptor binding studies. We present a scientifically grounded, theoretical protocol for tritiation of the parent molecule, followed by rigorous purification and characterization methodologies. Furthermore, this document outlines detailed protocols for the subsequent application of the newly synthesized radioligand in saturation and competitive binding assays to determine key receptor interaction parameters such as affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing ligands. This guide is intended for researchers, scientists, and drug development professionals engaged in receptor pharmacology and molecular imaging.

Introduction: The Rationale for Radiolabeling

The study of ligand-receptor interactions is a cornerstone of pharmacology and drug discovery. Radiolabeled compounds, or radioligands, are indispensable tools that allow for the direct, sensitive, and quantitative analysis of these interactions.[1][2][3] By introducing a radioactive isotope into a molecule of interest, we can trace its binding to specific receptors, providing invaluable data on receptor affinity, density, and the pharmacology of unlabeled competitor compounds.[1][2][4]

This compound is a molecule of significant interest due to its unique chemical scaffold, suggesting potential interactions with various receptor systems. To elucidate its pharmacological profile, radiolabeling is a necessary prerequisite for robust in vitro characterization. This application note will focus on the use of tritium (³H), a beta-emitting isotope with a long half-life and low energy, making it a safe and effective choice for in vitro binding assays.[5] The primary goal is to produce a high-specific-activity radioligand to ensure sensitive detection in binding assays.[6]

Strategic Approach: Synthesis of [³H]-1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

The selection of the radiolabeling strategy is dictated by the chemical structure of the target molecule and the desired properties of the final radioligand. For this compound, we propose a late-stage catalytic tritiation approach. This method is often efficient and allows for the introduction of the radioisotope into a molecule that is already fully assembled.[7]

Choice of Isotope and Labeling Position

Tritium (³H) is the isotope of choice for this application due to several key advantages:

  • High Specific Activity: Tritium can be incorporated to achieve high specific activities, which is crucial for detecting low concentrations of receptors.[6]

  • Minimal Structural Perturbation: As an isotope of hydrogen, its introduction is unlikely to alter the pharmacological properties of the parent molecule.[7]

  • Long Half-Life: With a half-life of 12.3 years, [³H]-labeled compounds have a long shelf-life, allowing for extended experimental timelines.[5]

The proposed labeling position is on the phenyl ring via a catalytic hydrogen-tritium exchange reaction on a halogenated precursor. This position is chosen to minimize the risk of metabolic loss of the tritium label, which can occur if the label is placed in a metabolically labile position.[3]

Proposed Radiosynthesis Workflow

The radiosynthesis will be a two-step process: first, the synthesis of a halogenated precursor, and second, the catalytic tritiodehalogenation to introduce the tritium label.

Radiosynthesis Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & Analysis Precursor 1-(2,2-Dimethyl-1-(4-bromophenyl)cyclopropyl)methanamine (Halogenated Precursor) Radiolabeling Catalytic Tritiodehalogenation (Tritium Gas, Pd/C catalyst) Precursor->Radiolabeling Introduce Purification HPLC Purification Radiolabeling->Purification Purify Analysis Radiochemical Purity Specific Activity Purification->Analysis Characterize

Caption: Proposed workflow for the synthesis of [³H]-1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine.

Detailed Experimental Protocols

Protocol 1: Synthesis of the Halogenated Precursor

This protocol is based on established synthetic routes for similar phenylcyclopropylamine derivatives.[8][9][10]

Objective: To synthesize 1-(2,2-Dimethyl-1-(4-bromophenyl)cyclopropyl)methanamine as the precursor for radiolabeling.

Materials:

  • 1-(4-bromophenyl)-2,2-dimethylcyclopropane-1-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Sodium hydroxide (NaOH) solution (10% w/v)

  • Hydrochloric acid (HCl), dilute (0.2 M)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

  • Nitrogen atmosphere setup

Procedure:

  • Under a nitrogen atmosphere, dissolve 1-(4-bromophenyl)-2,2-dimethylcyclopropane-1-carbonitrile in anhydrous diethyl ether in a round-bottom flask at 0°C.

  • Slowly add LiAlH₄ in portions to the stirred solution.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour.

  • Carefully quench the reaction by the sequential dropwise addition of water, 10% NaOH solution, and then more water.

  • Filter the resulting mixture and extract the filtrate with dilute HCl.

  • Wash the combined aqueous extracts with diethyl ether.

  • Make the aqueous layer basic with NaOH pellets.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic phases, wash with water and brine, and dry over MgSO₄.

  • Remove the solvent under reduced pressure to yield the desired precursor, 1-(2,2-Dimethyl-1-(4-bromophenyl)cyclopropyl)methanamine.

  • Characterize the product using NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Catalytic Tritiation

Objective: To introduce tritium into the precursor molecule to synthesize [³H]-1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine.

Materials:

  • 1-(2,2-Dimethyl-1-(4-bromophenyl)cyclopropyl)methanamine (precursor)

  • Palladium on carbon (Pd/C) catalyst (10%)

  • Tritium gas (T₂)

  • Anhydrous solvent (e.g., ethanol or ethyl acetate)

  • Specialized tritium labeling manifold and fume hood

  • Scintillation counter for radioactivity measurement

Procedure:

  • In a specialized reaction vessel suitable for handling tritium gas, dissolve the precursor in the anhydrous solvent.

  • Add the Pd/C catalyst to the solution.

  • Connect the vessel to the tritium manifold.

  • Evacuate the vessel and backfill with tritium gas to the desired pressure.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by analyzing small aliquots for the disappearance of the precursor.

  • Upon completion, carefully remove the excess tritium gas according to safety protocols.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent to obtain the crude radiolabeled product.

Protocol 3: Purification and Characterization

Objective: To purify the radiolabeled compound and determine its radiochemical purity and specific activity.

Materials:

  • Crude [³H]-1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

  • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector[11][12][13]

  • Appropriate HPLC column (e.g., C18 reverse-phase)[14][15]

  • Mobile phase solvents (e.g., acetonitrile, water, with additives like trifluoroacetic acid)

  • Liquid scintillation counter and scintillation cocktail

  • UV-Vis spectrophotometer

Procedure:

A. HPLC Purification:

  • Dissolve the crude radiolabeled product in a suitable solvent.

  • Inject the solution onto the HPLC system.

  • Elute the compound using a suitable gradient of the mobile phase.

  • Monitor the eluent with both a UV detector (for the unlabeled standard) and a radioactivity detector.

  • Collect the fraction corresponding to the radioactive peak of the desired product.

  • Evaporate the solvent from the collected fraction to obtain the purified radioligand.

B. Radiochemical Purity Assessment:

  • Re-inject an aliquot of the purified radioligand onto the HPLC system.

  • The radiochemical purity is determined by the percentage of the total radioactivity that elutes as a single peak corresponding to the product. A purity of >95% is generally required.[13]

C. Specific Activity Determination:

  • Prepare a standard curve of the unlabeled compound of known concentrations using the UV-Vis spectrophotometer.

  • Measure the UV absorbance of the purified radioligand solution to determine its molar concentration.

  • Measure the radioactivity of the same solution using a liquid scintillation counter to determine its radioactive concentration (in DPM or Curies).[16]

  • Calculate the specific activity by dividing the radioactive concentration by the molar concentration. The units are typically expressed in Curies per millimole (Ci/mmol).[16]

ParameterMethodAcceptance Criteria
Identity Co-elution with unlabeled standard on HPLCRetention time matches standard
Radiochemical Purity Radio-HPLC> 95%
Specific Activity UV-Vis spectrophotometry and liquid scintillation counting> 20 Ci/mmol for tritiated ligands[6]

Application in Binding Studies: Protocols

Radioligand binding assays are the gold standard for characterizing ligand-receptor interactions.[4][17] The following protocols describe how to use the newly synthesized [³H]-1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine in saturation and competitive binding assays.

Protocol 4: Saturation Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand for its receptor.[4][18]

Saturation Binding Assay Start Prepare Receptor Membranes and Radioligand Dilutions Incubation Incubate Membranes with Increasing Concentrations of Radioligand Start->Incubation Total_Binding Total Binding Tubes (Radioligand only) Incubation->Total_Binding NSB Nonspecific Binding Tubes (Radioligand + Excess Unlabeled Ligand) Incubation->NSB Separation Separate Bound and Free Ligand (e.g., Filtration) Total_Binding->Separation NSB->Separation Counting Quantify Radioactivity (Liquid Scintillation Counting) Separation->Counting Analysis Calculate Specific Binding (Total - Nonspecific) Counting->Analysis Result Determine Kd and Bmax (Non-linear Regression) Analysis->Result

Caption: Workflow for a saturation binding assay.

Procedure:

  • Prepare a series of dilutions of the [³H]-radioligand in binding buffer. A typical concentration range would span from 0.1 to 10 times the expected Kd.[19]

  • For each concentration, prepare two sets of tubes: one for total binding and one for non-specific binding (NSB).[6]

  • To the NSB tubes, add a high concentration of a competing unlabeled ligand (at least 100-fold higher than its Ki) to saturate the specific binding sites.

  • Add the receptor preparation (e.g., cell membranes) to all tubes.[20]

  • Add the corresponding concentration of the radioligand to all tubes.

  • Incubate the tubes at a specific temperature until equilibrium is reached.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.[4][20]

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.[19]

  • Plot the specific binding against the free radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression to determine the Kd and Bmax.[18]

Protocol 5: Competitive Binding Assay

Objective: To determine the affinity (Ki) of an unlabeled test compound for the receptor by measuring its ability to compete with the radioligand for binding.[4]

Competitive Binding Assay Start Prepare Receptor Membranes, Fixed Concentration of Radioligand, and Serial Dilutions of Unlabeled Competitor Incubation Incubate Membranes with Radioligand and Increasing Concentrations of Competitor Start->Incubation Separation Separate Bound and Free Ligand (e.g., Filtration) Incubation->Separation Counting Quantify Radioactivity (Liquid Scintillation Counting) Separation->Counting Analysis Plot % Inhibition vs. Competitor Concentration Counting->Analysis Result Determine IC50 (Non-linear Regression) Analysis->Result Final_Result Calculate Ki using the Cheng-Prusoff Equation Result->Final_Result

Caption: Workflow for a competitive binding assay.

Procedure:

  • Prepare a fixed concentration of the [³H]-radioligand, typically at or below its Kd value.[4]

  • Prepare a series of dilutions of the unlabeled test compound.

  • In a set of tubes, add the receptor preparation, the fixed concentration of the radioligand, and the varying concentrations of the unlabeled competitor.

  • Include control tubes for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).

  • Incubate the tubes until equilibrium is reached.

  • Separate bound and free radioligand by rapid filtration.

  • Quantify the radioactivity on the filters.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding).[21]

  • Calculate the inhibition constant (Ki) from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding assay.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the radiolabeling of this compound and its subsequent use in receptor binding studies. By following these detailed methodologies, researchers can generate high-quality radioligands and obtain reliable data on ligand-receptor interactions, thereby advancing our understanding of the pharmacological properties of this novel compound. The successful application of these techniques will provide a solid foundation for further in vitro and in vivo investigations.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Hess, E. J., & Creese, I. (1988). Determination of radioligand specific activity using competition binding assays. NIDA research monograph, 81, 272–277. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Engel, G., Hoyer, D., & Berthold, R. (1985). Methods for the Determination of the Specific Radioactivity of Radioligands. Journal of Receptor Research, 4(1-6), 213-233.
  • Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. In Cell Surface Receptors (pp. 1-34). Humana Press. Retrieved from [Link]

  • Studylib. (n.d.). Saturation Binding Assay Guidelines: Kd & Ki Determination. Retrieved from [Link]

  • Davenport, A. P., & Russell, F. D. (2000). Radioligand Binding Studies. In Receptor Signal Transduction Protocols (pp. 1-22). Humana Press. Retrieved from [Link]

  • Shapiro, A. B. (2022). How to determine the IC50 value with a competitive binding kinetic test? ResearchGate. Retrieved from [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Dong, C., Liu, Z., & Wang, F. (2015). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol, 5(15), e1543. Retrieved from [Link]

  • GraphPad. (n.d.). Key concepts: Saturation binding. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Thakur, M. L. (Ed.). (2021).
  • Kopf, S., & Bourriquen, F. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews, 122(6), 6634-6718. Retrieved from [Link]

  • Selcia. (2024). Tritium Radiosynthesis: Illuminating the Pathways of Science and Innovation. Retrieved from [Link]

  • Copeland, R. A. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. ACS Infectious Diseases, 5(3), 300-313. Retrieved from [Link]

  • Wang, F., et al. (2021). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules, 26(16), 4945. Retrieved from [Link]

  • Raab, C. E., et al. (2001). Carbon-14 labeling of a trifluoromethoxy group: Synthesis of a substance P antagonist. Journal of Labelled Compounds and Radiopharmaceuticals, 44(10), 733-740.
  • DTU Health Tech. (n.d.). Tritium-labelling of Peptides and Proteins. Retrieved from [Link]

  • Synthesis Workshop. (2022, May 7). Deuterium + Tritium Labeling with Sara Kopf and Florian Bourriquen (Episode 94) [Video]. YouTube. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Radiolabeled Compounds. Retrieved from [Link]

  • Wurzer, A., et al. (2021). Albumin-Mediated Size Exclusion Chromatography: The Apparent Molecular Weight of PSMA Radioligands as Novel Parameter to Estimate Their Blood Clearance Kinetics. Pharmaceuticals, 14(11), 1103. Retrieved from [Link]

  • Das, S. (2021). Radiolabeled Compounds for Diagnosis and Treatment of Cancer. Molecules, 26(20), 6199. Retrieved from [Link]

  • Li, Y., et al. (2022). Development and Application of Radioactive Ligands Targeting Fibroblasts with Albumin-Binding Sites. Molecular Cancer Therapeutics, 21(4), 585-595. Retrieved from [Link]

  • May-Dracka, T. L., & Swinney, D. C. (2021). Analyzing Kinetic Binding Data. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • Waters Corporation. (n.d.). Analysis of Radioligand Therapy Components Using Reversed-Phase and HILIC Columns. Retrieved from [Link]

  • Waters Corporation. (2022). Analysis of Radioligand Therapy Components Using Reversed-Phase and HILIC Columns. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (1-phenylcyclopropyl)methylamine. Retrieved from [Link]

  • Selcia. (2024). Late-Stage Carbon-14 Labelling and Isotope Exchange Techniques in Radiochemistry. Retrieved from [Link]

  • El-Sayed, O. A., et al. (2022). Radiolabelling small and biomolecules for tracking and monitoring. RSC Chemical Biology, 3(11), 1269-1286. Retrieved from [Link]

  • CERN Indico. (2018). Analytical control and purification of radiopharmaceuticals. Retrieved from [Link]

  • El-Gendy, M. A., et al. (2014). Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. ACS Medicinal Chemistry Letters, 5(10), 1083-1087. Retrieved from [Link]

  • Di Grigoli, G., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. Pharmaceuticals, 15(1), 88. Retrieved from [Link]

  • Ianoș, R. D., et al. (2024). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. International Journal of Molecular Sciences, 25(18), 9993. Retrieved from [Link]

  • An-Najah Staff. (n.d.). Classical and Modern Methods for Carbon Isotope Labeling. Retrieved from [Link]

  • Almac. (n.d.). Isotopic API labelling with carbon-14. Retrieved from [Link]

  • Stehouwer, J. S., et al. (2015). Synthesis, F-18 radiolabeling, and microPET evaluation of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as ligands of the corticotropin-releasing factor type-1 (CRF1) receptor. Bioorganic & Medicinal Chemistry, 23(15), 4875-4885. Retrieved from [Link]

  • Wang, W., et al. (2021). Combination of high specific activity carbon-14 labeling and high resolution mass spectrometry to study pesticide metabolism in crops. Environment International, 157, 106879. Retrieved from [Link]

  • Maisonial, A., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules, 28(8), 3568. Retrieved from [Link]

  • Stehouwer, J. S., et al. (2015). Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. Bioorganic & Medicinal Chemistry, 23(15), 4875-4885. Retrieved from [Link]

  • Patel, K., et al. (2018). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Future Journal of Pharmaceutical Sciences, 4(2), 208-216. Retrieved from [Link]

Sources

The Dimethylphenylcyclopropyl Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Appeal of the Dimethylphenylcyclopropyl Moiety

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise vectoral orientation of substituents is perpetual. The cyclopropane ring, a three-membered carbocycle, has long been recognized as a "privileged scaffold" due to its unique electronic and conformational properties.[1] When incorporated into a larger molecular framework, such as the dimethylphenylcyclopropyl scaffold, it imparts a remarkable degree of conformational constraint, which can be highly advantageous for optimizing interactions with biological targets.[2] This guide provides a detailed exploration of the medicinal chemistry applications of the dimethylphenylcyclopropyl scaffold, with a focus on its pivotal role in the development of inhibitors for Lysine-Specific Demethylase 1 (LSD1) in oncology and Monoamine Oxidase (MAO) in neuroscience. We will delve into the rationale behind its use, provide detailed protocols for synthesis and biological evaluation, and present key data for representative compounds.

I. Dual-Targeting Potential: A Scaffold for Oncology and Neuroscience

The dimethylphenylcyclopropylamine core is a fascinating example of a chemical motif with significant therapeutic potential across distinct disease areas. This duality stems from its structural resemblance to the endogenous substrates of two important enzyme families: the flavin adenine dinucleotide (FAD)-dependent amine oxidases, which include both LSD1 and the MAOs.

A. Oncology: Targeting Epigenetic Regulation through LSD1 Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a histone demethylase that plays a crucial role in regulating gene expression by removing methyl groups from mono- and di-methylated lysine residues on histone H3 (specifically H3K4me1/2 and H3K9me1/2).[3] Overexpression of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small-cell lung cancer (SCLC), where it contributes to the maintenance of a malignant phenotype by suppressing the expression of tumor suppressor genes.[3][4] Consequently, LSD1 has emerged as a compelling therapeutic target in oncology.[5]

The trans-2-phenylcyclopropylamine moiety, a core component of the dimethylphenylcyclopropyl scaffold, was identified as a mechanism-based inactivator of LSD1.[1] This discovery was inspired by the known MAO inhibitor, tranylcypromine, which also features this scaffold. The cyclopropylamine group, upon oxidation by the FAD cofactor in the enzyme's active site, forms a reactive intermediate that covalently modifies and irreversibly inhibits the enzyme.[1] This covalent and irreversible mode of action can lead to sustained target engagement and potent anti-tumor activity.

The inhibitory action of dimethylphenylcyclopropyl-containing compounds against LSD1 is a classic example of mechanism-based inactivation. The process can be summarized as follows:

  • Binding: The inhibitor binds to the active site of LSD1.

  • Oxidation: The FAD cofactor in LSD1 oxidizes the cyclopropylamine nitrogen, leading to the formation of a cyclopropyliminium ion.

  • Ring Opening: The strained cyclopropane ring undergoes nucleophilic attack, leading to ring opening and the formation of a reactive intermediate.

  • Covalent Adduct Formation: This reactive species then forms a stable, covalent bond with the FAD cofactor, rendering the enzyme inactive.

dot digraph "LSD1_Inhibition_Mechanism" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Inhibitor" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "LSD1_Active_Site" [label="LSD1 Active Site\n(with FAD cofactor)"]; "Binding" [shape="ellipse", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidation" [shape="ellipse", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ring_Opening" [label="Ring Opening &\nReactive Intermediate", shape="ellipse", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Covalent_Adduct" [label="Covalent Adduct Formation\n(Inactive Enzyme)", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Inhibitor" -> "Binding"; "LSD1_Active_Site" -> "Binding"; "Binding" -> "Oxidation"; "Oxidation" -> "Ring_Opening"; "Ring_Opening" -> "Covalent_Adduct"; } ondot Caption: Mechanism of LSD1 inhibition by dimethylphenylcyclopropylamine derivatives.

The therapeutic potential of targeting LSD1 with this scaffold has been validated by the progression of several compounds into clinical trials.[3][4][5] These candidates have shown promise in treating various hematological and solid tumors.

CompoundDeveloperIndication(s)Clinical Phase
Iadademstat (ORY-1001) Oryzon GenomicsAML, SCLCPhase II
Bomedemstat (IMG-7289) Imago BioSciencesMyelofibrosis, Essential ThrombocythemiaPhase II
GSK2879552 GlaxoSmithKlineRelapsed/Refractory SCLC, AMLPhase I/II
INCB059872 Incyte CorporationAdvanced MalignanciesPhase I/II

Table 1: Dimethylphenylcyclopropyl-based LSD1 Inhibitors in Clinical Development. [3][4]

B. Neuroscience: Modulating Neurotransmitter Levels via MAO Inhibition

Monoamine oxidases (MAOs) are a family of FAD-dependent enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[6] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. Inhibition of MAOs leads to an increase in the synaptic levels of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and Parkinson's disease.[6][7]

The prototypical MAO inhibitor, tranylcypromine, is a racemic mixture of trans-2-phenylcyclopropylamine. Its clinical efficacy established the therapeutic potential of this scaffold in the central nervous system (CNS). The dimethylphenyl substitution on the cyclopropylamine core allows for the fine-tuning of potency and selectivity for MAO-A versus MAO-B.[8] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the phenyl ring significantly influence the inhibitory activity and selectivity of these compounds.[8][9]

  • Stereochemistry: The stereochemistry of the cyclopropane ring is critical for MAO inhibitory activity. Generally, the trans isomers are more potent than the cis isomers.

  • Phenyl Ring Substitution: Electron-withdrawing groups on the phenyl ring can enhance the inhibitory potency.[8]

  • N-Substitution: Substitution on the amine can modulate the selectivity between MAO-A and MAO-B.

II. Application Notes and Protocols

This section provides detailed protocols for the synthesis of a representative dimethylphenylcyclopropyl-containing compound and for its biological evaluation as an LSD1 inhibitor.

A. Synthesis Protocol: Preparation of a trans-2-(dimethylphenyl)cyclopropylamine Derivative

The following is a generalized protocol for the synthesis of a trans-2-(dimethylphenyl)cyclopropylamine derivative, a key intermediate for many LSD1 and MAO inhibitors. This procedure is adapted from established methods for the synthesis of trans-2-arylcyclopropylamines.[7][10]

Workflow for Synthesis dot digraph "Synthesis_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Styrene_Derivative" [label="Substituted Styrene", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diazoacetate" [label="Ethyl Diazoacetate"]; "Cyclopropanation" [label="Cyclopropanation", shape="ellipse", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Ester_Intermediate" [label="cis/trans-Ethyl 2-Arylcyclopropanecarboxylate"]; "Isomerization" [label="Isomerization", shape="ellipse", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "trans_Ester" [label="trans-Ethyl 2-Arylcyclopropanecarboxylate"]; "Hydrolysis" [label="Hydrolysis", shape="ellipse", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Carboxylic_Acid" [label="trans-2-Arylcyclopropanecarboxylic Acid"]; "Curtius_Rearrangement" [label="Curtius Rearrangement", shape="ellipse", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Final_Product" [label="trans-2-Arylcyclopropylamine", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Styrene_Derivative" -> "Cyclopropanation"; "Diazoacetate" -> "Cyclopropanation"; "Cyclopropanation" -> "Ester_Intermediate"; "Ester_Intermediate" -> "Isomerization"; "Isomerization" -> "trans_Ester"; "trans_Ester" -> "Hydrolysis"; "Hydrolysis" -> "Carboxylic_Acid"; "Carboxylic_Acid" -> "Curtius_Rearrangement"; "Curtius_Rearrangement" -> "Final_Product"; } ondot Caption: General synthetic workflow for trans-2-arylcyclopropylamines.

Step-by-Step Methodology:

  • Cyclopropanation:

    • To a solution of the appropriately substituted dimethylstyrene in a suitable solvent (e.g., toluene), add a catalytic amount of a rhodium(II) or copper(I) catalyst.

    • Slowly add ethyl diazoacetate to the reaction mixture at an elevated temperature (e.g., 80-100 °C). The slow addition is crucial to control the exothermic reaction and minimize the formation of side products.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting product will be a mixture of cis and trans isomers of ethyl 2-(dimethylphenyl)cyclopropanecarboxylate.

  • Isomerization to the trans Isomer:

    • Dissolve the crude ester mixture in anhydrous ethanol.

    • Add a solution of sodium ethoxide in ethanol and heat the mixture to reflux. This step drives the equilibrium towards the thermodynamically more stable trans isomer.[11]

    • Monitor the isomerization by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Once the desired cis/trans ratio is achieved, neutralize the reaction mixture with an acid (e.g., acetic acid) and remove the solvent.

  • Hydrolysis to the Carboxylic Acid:

    • To the crude trans-ester, add an aqueous solution of a base (e.g., sodium hydroxide or potassium hydroxide) and a co-solvent (e.g., ethanol).

    • Heat the mixture to reflux until the ester is completely hydrolyzed (monitored by TLC).

    • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the trans-2-(dimethylphenyl)cyclopropanecarboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Curtius Rearrangement to the Amine:

    • Suspend the carboxylic acid in an inert solvent (e.g., toluene).

    • Add diphenylphosphoryl azide (DPPA) and triethylamine.

    • Heat the mixture to reflux to form the isocyanate intermediate.

    • Add an aqueous solution of a strong acid (e.g., HCl) and continue to reflux to hydrolyze the isocyanate to the desired trans-2-(dimethylphenyl)cyclopropylamine.

    • Cool the reaction mixture, basify with a strong base (e.g., NaOH), and extract the product with an organic solvent (e.g., dichloromethane).

    • Dry the organic extracts over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude amine, which can be further purified by chromatography or crystallization.

B. Biological Evaluation: LSD1 Inhibition Assays

The inhibitory activity of the synthesized compounds against LSD1 can be assessed using a variety of biochemical and cell-based assays.

This assay measures the hydrogen peroxide (H₂O₂) produced during the LSD1-catalyzed demethylation reaction.[3]

Materials:

  • Recombinant human LSD1 enzyme

  • Dimethylated H3K4 peptide substrate

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the recombinant LSD1 enzyme to each well (except for the no-enzyme control).

  • Add the test compounds at various concentrations to the wells and pre-incubate for a defined period (e.g., 15 minutes) on ice.

  • Initiate the enzymatic reaction by adding a mixture of the H3K4 peptide substrate and the HRP/Amplex Red detection reagents.

  • Incubate the plate at room temperature or 37°C, protected from light.

  • Measure the fluorescence intensity at an excitation wavelength of ~530-540 nm and an emission wavelength of ~585-595 nm using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

This assay assesses the ability of the compounds to inhibit LSD1 activity within a cellular context by measuring the levels of its substrate, H3K4me2.

Materials:

  • Cancer cell line with high LSD1 expression (e.g., MV4-11 for AML)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis buffer

  • Primary antibodies (anti-H3K4me2, anti-total Histone H3)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24-72 hours).

  • Harvest the cells and lyse them to extract total protein.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against H3K4me2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.

  • Quantify the band intensities to determine the relative change in H3K4me2 levels upon compound treatment.

III. Pharmacokinetics and ADMET Considerations

While the dimethylphenylcyclopropyl scaffold offers significant advantages in terms of potency and target engagement, its pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties must be carefully considered during drug development.

The cyclopropylamine moiety can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive metabolites through ring-opening.[12][13] This can be a liability, as reactive metabolites can lead to off-target toxicity. Medicinal chemistry efforts often focus on modifying the scaffold to block these metabolic hotspots, for example, by introducing substituents that sterically hinder the site of metabolism or by altering the electronic properties of the molecule.

Representative Pharmacokinetic Parameters of Clinical LSD1 Inhibitors:

CompoundHalf-life (t½)Bioavailability (F%)Clearance (CL)
TAK-418 ShortRapidly absorbedNot specified
GSK2879552 ~45 hours (in mice)33% (in mice)High

Table 2: Pharmacokinetic data for selected dimethylphenylcyclopropyl-containing drugs. [10][14]

IV. Conclusion and Future Perspectives

The dimethylphenylcyclopropyl scaffold has firmly established itself as a privileged motif in medicinal chemistry, with profound applications in both oncology and neuroscience. Its ability to serve as a mechanism-based inhibitor for both LSD1 and MAOs underscores its versatility and therapeutic potential. The clinical success of several LSD1 inhibitors containing this scaffold provides strong validation for its continued exploration.

Future research in this area will likely focus on several key aspects:

  • Improving Selectivity: Designing novel analogs with enhanced selectivity for LSD1 over MAOs, or vice versa, to minimize off-target effects.

  • Optimizing ADMET Properties: Further refining the scaffold to improve metabolic stability and reduce the potential for reactive metabolite formation.

  • Exploring New Therapeutic Areas: Investigating the potential of this scaffold in other diseases where LSD1 or MAO modulation may be beneficial.

  • Chiral Synthesis: Developing more efficient and scalable methods for the enantioselective synthesis of these compounds, as stereochemistry is often critical for biological activity.[15]

References

  • Summary of LSD1/KDM1A inhibitors in clinical trials and clinical use. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Fang, Y., Liao, G., & Yu, B. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link]

  • LSD1/KDM1A inhibitors in clinical trials: advances and prospects. (2019). PubMed. [Link]

  • Method of synthesis of trans-2-phenylcyclopropylamine. (n.d.). Google Patents.
  • Noce, B., Di Bello, E., Fioravanti, R., & Mai, A. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1120911. [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. (n.d.). RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Safety, pharmacokinetics and pharmacodynamics of TAK-418, a novel inhibitor of the epigenetic modulator lysine-specific demethylase 1A. (2021). PubMed. [Link]

  • Suzuki, T., & Miyata, N. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Journal of Medicinal Chemistry, 53(15), 5612–5623. [Link]

  • structure and activity relationship of monoamine oxidase inhibitors. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. (2022). PubMed. [Link]

  • Direct synthesis of chiral β-arylamines via additive-free asymmetric reductive amination enabled by tunable bulky phosphoramidite ligands. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. (2008). PubMed. [Link]

  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery Blogs. Retrieved January 20, 2026, from [Link]

  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]

  • N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. (n.d.). Mayo Clinic. Retrieved January 20, 2026, from [Link]

  • Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis of chiral lactams by asymmetric nitrogen insertion. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Instability of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center you requested.

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine. This molecule, with its unique structural motifs, holds significant promise but can present challenges in biological assays due to inherent instabilities. This guide provides in-depth, question-and-answer-based troubleshooting to help you navigate these complexities, ensuring the reliability and reproducibility of your experimental data.

Section 1: Frequently Asked Questions (FAQs) - First Line of Defense

This section addresses the most common initial challenges encountered with this compound.

Q1: My assay results are inconsistent and show poor reproducibility. What are the most likely initial causes?

A: Inconsistent results with this compound typically stem from three core issues: compound instability, poor solubility, or non-specific binding. The two primary structural features responsible for instability are the primary amine and the strained cyclopropyl ring.[1]

  • Primary Amine Reactivity: The primary amine is basic and highly nucleophilic.[2][3] It can react with components in your assay medium, is sensitive to oxidation, and its protonation state (and therefore solubility and activity) is highly dependent on pH.[4]

  • Cyclopropyl Ring Strain: The three-membered ring is under significant strain, making it susceptible to cleavage under certain conditions, particularly acidic pH or in the presence of strong electrophiles, which can lead to inactive ring-opened products.[5][6][7]

  • Solubility and Binding: The phenyl group confers lipophilicity, which can lead to poor aqueous solubility, precipitation during experiments, or non-specific binding to labware (e.g., plastic plates) and proteins (e.g., albumin in cell culture media).[8][9]

A logical troubleshooting workflow is essential to pinpoint the specific cause.

Q2: How should I properly prepare, handle, and store the compound to minimize degradation?

A: Proper handling from the very beginning is critical to prevent degradation before the compound even reaches your assay.

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, aprotic solvent like DMSO. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

  • Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials with desiccant to protect from moisture. The solid compound should be stored under an inert atmosphere (e.g., argon or nitrogen) and protected from light, as amines can be susceptible to photo-oxidation.

  • Working Solutions: Prepare fresh aqueous working solutions for each experiment from the DMSO stock. Do not store the compound in aqueous buffers for extended periods. The stability in aqueous media is often limited and should be empirically determined (see Guide 1).

Parameter Recommendation Rationale
Solid Compound Store at -20°C, under inert gas (Argon/Nitrogen), protected from light.Prevents slow oxidation and degradation of the primary amine.
Stock Solution Anhydrous DMSO, aliquot into single-use tubes, store at -80°C.Minimizes hydrolysis and oxidation; prevents degradation from repeated freeze-thaw cycles.
Aqueous Solution Prepare fresh immediately before each experiment.The compound's stability is lowest in aqueous media due to potential hydrolysis and pH-dependent degradation.
Q3: I'm observing a significant decrease in compound activity over the course of my multi-hour or overnight experiment. What is happening?

A: A time-dependent loss of activity is a classic sign of compound instability within the assay medium itself. This can be due to either chemical degradation or non-specific binding.

  • Chemical Degradation: The compound is likely degrading in the aqueous, pH-buffered, and component-rich environment of your assay. The primary amine can oxidize, or the cyclopropyl ring may undergo slow, acid-catalyzed hydrolysis, especially if the local pH is even slightly acidic.[5][10]

  • Non-Specific Binding: Over time, the compound may be adsorbing to the surfaces of your microplate wells or binding to proteins in the medium, effectively reducing its free concentration available to interact with the target.[9]

To resolve this, you must first determine if the issue is stability or binding by performing the protocols outlined in the In-Depth Troubleshooting Guides below.

Q4: Are there any common assay components or buffer systems that are incompatible with this compound?

A: Yes, absolutely. The reactivity of the primary amine makes it incompatible with several common reagents.

  • Amine-Containing Buffers: Avoid buffers containing primary or secondary amines, such as Tris (tris(hydroxymethyl)aminomethane). The compound's primary amine can react with the buffer, and the buffer itself can compete in reactions intended to detect primary amines.[11][12]

  • Aldehydes and Ketones: Avoid any reagents containing aldehyde or ketone functionalities, as they can react with the primary amine to form imines.[13] This includes certain assay reagents and potential metabolites in cell-based systems.

  • Reactive Oxygen Species (ROS): In cell-based assays, cellular processes can generate ROS, which may oxidize the amine. If oxidative stress is part of the experimental model, be aware of this potential interaction.

  • pH: Strongly acidic conditions (pH < 6) should be avoided as they can promote the protonation of the amine and potentially catalyze the ring-opening of the cyclopropane ring.[5][14]

Buffer System Recommendation Reasoning
Tris (and similar) AVOID Buffer amine can react with the compound or interfere with amine-specific detection methods.[11][12]
Phosphate (PBS) USE WITH CAUTION Generally compatible, but phosphate can sometimes precipitate with divalent cations. Best for pH 6.5-7.5.
HEPES RECOMMENDED Good buffering capacity in the physiological range (pH 7.2-7.4) and is generally inert.
MES RECOMMENDED (for pH 6.0-6.5) A good choice if a slightly acidic pH is required, as it is a non-amine "Good's" buffer.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Chemical Instability

Problem: You suspect the compound is chemically degrading in your assay buffer, leading to loss of activity and inconsistent results.

Core Concepts: The two primary degradation pathways are oxidation of the primary amine and cleavage of the cyclopropyl ring. An LC-MS (Liquid Chromatography-Mass Spectrometry) stability assay is the gold standard for directly measuring the disappearance of the parent compound and the appearance of degradation products over time.

  • Preparation:

    • Prepare your complete, cell-free assay buffer (e.g., DMEM + 10% FBS, or PBS).

    • Prepare a 1 mM stock solution of the compound in DMSO.

  • Incubation:

    • Spike the compound into the assay buffer to a final concentration of 1-10 µM.

    • Incubate the solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).

  • Time Points:

    • Immediately take a sample at T=0. This is your baseline.

    • Take subsequent samples at relevant time points (e.g., 1, 2, 4, 8, and 24 hours).

  • Sample Quenching:

    • At each time point, transfer an aliquot of the sample into a tube containing 3 volumes of ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates proteins.

  • Analysis:

    • Centrifuge the quenched samples to pellet proteins.

    • Analyze the supernatant by LC-MS. Monitor the peak area of the parent compound (m/z) over time relative to the internal standard.

  • Interpretation:

    • A decrease in the parent compound's peak area over time confirms chemical instability. Plot the percentage of compound remaining vs. time to determine its half-life in the medium.

  • pH Optimization: Test the compound's stability in a panel of buffers (e.g., MES at pH 6.5, HEPES at pH 7.4, Phosphate at pH 7.0) to find the optimal pH for stability.

  • Addition of Antioxidants: If oxidation is suspected (e.g., discoloration of the compound), consider adding a mild antioxidant like N-acetylcysteine to the assay medium, if compatible with your system.

  • Reduce Incubation Time: If the compound is inherently unstable, redesign the experiment to use shorter incubation times.

Guide 2: Addressing Non-Specific Binding and Solubility Issues

Problem: The measured compound concentration is lower than expected, or potency is poor, even if the compound appears chemically stable in the short term.

Core Concepts: The lipophilic nature of the phenyl-cyclopropyl moiety can cause the molecule to adsorb to plastic surfaces or bind to proteins like serum albumin, reducing the effective concentration.[9]

  • Preparation:

    • Prepare your assay buffer (with and without serum proteins, if applicable).

    • Prepare a known concentration of the compound (e.g., 5 µM) in the assay buffer.

  • Incubation:

    • Add this solution to the wells of the microplate you use for your assay (e.g., standard polystyrene).

    • Immediately remove an aliquot from one well for a T=0 measurement (Control).

    • Incubate the plate for a typical experiment duration (e.g., 4 hours) under standard conditions.

  • Measurement:

    • After incubation, carefully transfer the supernatant from an incubated well to a clean tube.

    • Analyze the concentration of the compound in both the T=0 control and the incubated supernatant via LC-MS or a suitable analytical method.

  • Interpretation:

    • A significant difference between the T=0 concentration and the post-incubation concentration indicates loss of compound due to non-specific binding. Performing this with and without serum can help differentiate between binding to plastic and binding to proteins.

  • Use Low-Binding Plates: Switch from standard polystyrene plates to ultra-low attachment or other low-binding surface-treated plates.

  • Add a Surfactant: Include a small amount (e.g., 0.01% - 0.05%) of a non-ionic surfactant like Tween-20 or Pluronic F-68 in your assay buffer to reduce non-specific adsorption.

  • Include Bovine Serum Albumin (BSA): For biochemical assays lacking protein, adding 0.1% BSA can help block non-specific binding sites on plasticware.

Section 3: Visualized Workflows and Pathways

Troubleshooting Workflow Diagram

This decision tree provides a logical path for diagnosing issues with this compound.

TroubleshootingWorkflow start Inconsistent Assay Results check_storage Q1: Is compound stored correctly? (Solid & Stock Solution) start->check_storage correct_storage Correct storage protocol. Re-test. check_storage->correct_storage No check_solubility Q2: Does compound precipitate in assay buffer? check_storage->check_solubility Yes correct_storage->start optimize_solubility Lower concentration. Add co-solvent (if possible). check_solubility->optimize_solubility Yes check_stability Q3: Is compound stable? (Perform LC-MS stability assay) check_solubility->check_stability No optimize_solubility->check_stability optimize_stability Optimize pH. Shorten incubation. Add antioxidants. check_stability->optimize_stability No check_binding Q4: Is there non-specific binding? (Perform recovery assay) check_stability->check_binding Yes optimize_stability->check_binding mitigate_binding Use low-binding plates. Add BSA or surfactant. check_binding->mitigate_binding Yes final_check Re-evaluate assay results. check_binding->final_check No mitigate_binding->final_check

Caption: A decision tree for troubleshooting inconsistent assay results.

Potential Degradation Pathways

This diagram illustrates the two main chemical instability concerns for the molecule.

DegradationPathways parent This compound (Active Compound) oxidized Oxidized Amine Products (e.g., N-oxide, imine) (Likely Inactive) parent->oxidized Oxidation (Air, ROS, Light) ring_opened Ring-Opened Products (e.g., acyclic amine) (Likely Inactive) parent->ring_opened Ring Opening (Acid-catalyzed, Electrophiles)

Caption: Potential degradation pathways for the parent compound.

References

  • Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes. National Institutes of Health (NIH).
  • Technical Support Center: Improving Small Molecule Stability in Solution. Benchchem.
  • Technical Support Center: Troubleshooting Air-Sensitive Amine Compounds. Benchchem.
  • Primary Amine Assay. ProFoldin.
  • Summary of general properties of amines, reactivity trends toward... ResearchGate.
  • Significance of primary amines and reaction development. ResearchGate.
  • Reactivity of Amines. Chemistry LibreTexts.
  • Methenamine. Wikipedia.
  • What is the mechanism of action of methenamine?. Dr.Oracle.
  • Unstable Small Molecule Therapeutic Analysis. KCAS Bio.
  • Amine Reactivity. MSU chemistry.
  • N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. The Journal of Organic Chemistry.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
  • ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society.
  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journals.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.
  • A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry.
  • Assay Guidance Manual. NCBI Bookshelf.
  • Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. National Institutes of Health (NIH).
  • Enamine Basicity-Tuning Kits. Enamine.

Sources

"optimization of dosage and administration for in vivo studies of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for the optimization of dosage and administration for in vivo studies of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the novel compound this compound. As a new chemical entity (NCE), establishing a robust in vivo dosing and administration protocol is paramount for generating reproducible and meaningful data. This guide is designed with full editorial control to provide a logical, in-depth workflow, moving from initial compound characterization to troubleshooting common in vivo challenges. Our approach is grounded in extensive field experience and established scientific principles to ensure the integrity of your research.

Pre-Formulation & Initial Characterization: The Foundation of a Successful In Vivo Study

Before any animal is dosed, a fundamental understanding of the physicochemical properties of this compound is critical. These properties will dictate every subsequent decision in formulation and administration.

Frequently Asked Questions (FAQs)

Question: What are the most critical initial parameters to assess for our compound?

Answer: The "big three" to establish are solubility, stability, and lipophilicity (LogP).

  • Solubility: This is the most immediate hurdle for in vivo studies. Poor aqueous solubility is a common characteristic of new drug candidates and can lead to low bioavailability.[1][2][3] You must determine the compound's solubility in aqueous buffers at various physiological pH levels (e.g., pH 2.0, 6.5, 7.4) and in common organic solvents (e.g., DMSO, Ethanol).

  • Stability: Assess the compound's stability in your chosen solvents and at different temperatures. Is it sensitive to light or oxidation? Does it degrade in acidic or basic conditions? The cyclopropylamine moiety, while utilized in many drugs, can introduce strain and potential reactivity that needs to be evaluated.[4]

  • Lipophilicity (LogP/LogD): The LogP value (octanol-water partition coefficient) predicts how the drug will partition between lipidic (cell membranes) and aqueous (blood) environments. A high LogP often correlates with poor aqueous solubility and potential for high protein binding.

Question: Our compound has a methanamine group. Does this suggest any specific behaviors?

Answer: Yes, the methanamine group is basic and will be protonated at physiological pH. This has several implications:

  • pH-dependent solubility: The compound will likely be more soluble in acidic conditions.

  • Potential for pH-dependent activity: Similar to the drug methenamine, which hydrolyzes in acidic urine to release formaldehyde, your compound's stability and mechanism could be influenced by the local pH environment.[5][6][7] While it is a different molecule, understanding this principle is crucial. It is important to assess if the compound is stable at the low pH of the stomach if considering oral administration.

Formulation Development: From Powder to Dosing Solution

The goal of formulation is to deliver a stable, homogenous, and bioavailable dose of the compound to the animal. Given that many NCEs are poorly water-soluble, a systematic approach to vehicle selection is necessary.[8][9]

Experimental Protocol: Vehicle Screening
  • Objective: To identify a suitable vehicle for the desired route of administration (e.g., oral, intravenous, intraperitoneal).

  • Materials: this compound, Dimethyl sulfoxide (DMSO), Polyethylene glycol 400 (PEG400), Propylene glycol (PG), Tween® 80, Carboxymethylcellulose (CMC), Saline, Sterile water for injection.

  • Methodology:

    • Attempt to dissolve the compound directly in an aqueous vehicle (e.g., saline, 0.5% CMC) to the target concentration.

    • If insoluble, create a stock solution in a minimal amount of an organic solvent like DMSO (e.g., 100 mg/mL). Caution: The final concentration of DMSO in the dosing solution should be kept low (typically <10%, and often <5%) to avoid toxicity.

    • From the stock, perform serial dilutions into various co-solvent systems. See the table below for common starting points.

    • For each potential formulation, assess its physical stability:

      • Visual Inspection: Check for precipitation or phase separation immediately after preparation and after several hours at room temperature and 4°C.

      • Microscopic Examination: Look for crystalline material, which would indicate the compound is crashing out of solution.

Data Presentation: Common Formulation Strategies for Poorly Soluble Compounds
Formulation TypeComposition ExampleRouteAdvantagesDisadvantages & Causality
Aqueous Suspension 0.5% CMC in salinePO, SCSimple to prepare; good for compounds with dissolution-rate-limited absorption.Non-homogeneity can lead to dosing variability. Not suitable for IV administration due to risk of embolism.
Co-Solvent System 10% DMSO, 40% PEG400, 50% SalineIV, IP, POSolubilizes lipophilic compounds; suitable for sterile filtration.Organic solvents can cause toxicity (hemolysis, irritation) and may alter the compound's intrinsic pharmacology.
Surfactant Dispersion 5% Solutol® HS 15 in salineIV, IPEnhances solubility and can improve bioavailability by forming micelles.Surfactants can have their own biological effects and may cause hypersensitivity reactions.
Lipid-Based System Sesame oil, Self-emulsifying drug delivery systems (SEDDS)[8]PO, SCCan significantly enhance oral bioavailability of highly lipophilic drugs by utilizing lipid absorption pathways.Complex to prepare; potential for variability based on animal's digestive state (e.g., fed vs. fasted).
Visualization: Formulation Selection Workflow

Below is a decision-making workflow for selecting an appropriate formulation vehicle.

G cluster_0 Formulation Selection Workflow start Start: Define Target Dose & Route solubility_check Is compound soluble in aqueous vehicle? start->solubility_check co_solvent Screen Co-Solvent Systems (e.g., DMSO/PEG/Saline) solubility_check->co_solvent No suspension Prepare Aqueous Suspension (e.g., with CMC, Tween 80) solubility_check->suspension Yes (at low dose) No (at high dose) stable_check1 Is formulation stable? co_solvent->stable_check1 stable_check2 Is formulation stable? suspension->stable_check2 lipid_system Evaluate Lipid-Based Formulations (e.g., SEDDS, Oil) stable_check3 Is formulation stable? lipid_system->stable_check3 stable_check1->lipid_system No pilot_pk Conduct Pilot PK/Tolerability Study stable_check1->pilot_pk Yes stable_check2->co_solvent No stable_check2->pilot_pk Yes stable_check3->pilot_pk Yes fail Re-evaluate Compound or Formulation Strategy stable_check3->fail No end Final Formulation Selected pilot_pk->end

Caption: Workflow for selecting an in vivo formulation vehicle.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your in vivo experiments.

Issue 1: High variability in results between animals in the same group.

  • Question: We are seeing a wide spread in our data (e.g., tumor volume, plasma concentration). What could be the cause?

  • Answer: High variability is a frequent challenge in vivo. The root cause often lies in inconsistency.

    • Formulation Instability: Was your compound fully in solution or a homogenous suspension? If it begins to crash out, later animals will receive a lower effective dose. Action: Prepare the formulation fresh daily and vortex vigorously between each animal injection.

    • Inaccurate Dosing: Are you using appropriate syringes and techniques? For small volumes, even a tiny air bubble can significantly alter the dose. Action: Use high-quality, low-dead-space syringes. For oral gavage, ensure the needle is correctly placed to avoid dosing into the lungs.

    • Biological Variability: Animals, even when inbred, have individual differences in metabolism and physiology. Action: Increase the sample size (n) per group to improve statistical power. Randomize animals into groups carefully.

Issue 2: Lack of in vivo efficacy despite good in vitro potency.

  • Question: Our compound is potent in cell culture, but we see no effect in our animal model. What should we investigate?

  • Answer: This is a classic drug development problem, often pointing to poor pharmacokinetics (PK) or bioavailability.

    • Poor Exposure: The compound may not be absorbed well, or it may be metabolized and cleared too rapidly to reach therapeutic concentrations at the target tissue. Action: Conduct a pilot PK study. Administer a single dose via the intended route and an IV route (if possible) to different cohorts. Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours) and analyze the plasma concentration of the compound. This will reveal its half-life, bioavailability, and maximum concentration (Cmax).

    • High Protein Binding: The compound may be binding extensively to plasma proteins like albumin, leaving very little "free" drug to exert its effect. Action: Perform in vitro plasma protein binding assays. The PK data should ideally measure both total and free drug concentrations.

Visualization: PK Parameters and Dosing Strategy

This diagram illustrates how pharmacokinetic data informs the design of an effective dosing regimen.

G cluster_1 Relationship Between PK and Dosing Schedule PK_Study Pilot Pharmacokinetic (PK) Study T_half Half-Life (T1/2) Determines dosing frequency PK_Study->T_half C_max Max Concentration (Cmax) Relates to efficacy & toxicity PK_Study->C_max AUC Area Under Curve (AUC) Measures total drug exposure PK_Study->AUC Bioavailability Bioavailability (%F) Informs dose adjustment for non-IV routes PK_Study->Bioavailability Dosing_Regimen Optimized Dosing Regimen T_half->Dosing_Regimen C_max->Dosing_Regimen AUC->Dosing_Regimen Bioavailability->Dosing_Regimen

Caption: Key PK parameters that guide dosing regimen design.

Issue 3: Observed toxicity or adverse effects in animals.

  • Question: Animals are showing signs of distress (e.g., weight loss, lethargy, ruffled fur) at our intended therapeutic dose. What are our next steps?

  • Answer: Toxicity can stem from the compound itself (on-target or off-target effects) or the formulation vehicle.

    • Vehicle Toxicity: Always run a "vehicle only" control group. If this group shows adverse effects, the formulation is the problem. High concentrations of DMSO, ethanol, or certain surfactants can cause significant toxicity.[10] Action: Reformulate with a more biocompatible vehicle.

    • Compound-Specific Toxicity: If toxicity is only seen in the compound-treated groups, you need to determine the Maximum Tolerated Dose (MTD). Action: Conduct a dose-escalation study. Start with a low dose and increase it in subsequent cohorts until you observe dose-limiting toxicity. The MTD is the highest dose that does not cause unacceptable side effects. Studies on related cyclopropylamine or cyclophosphamide derivatives have sometimes shown specific toxicities like hepatotoxicity, which should be monitored.[11]

Issue 4: Injection site reactions.

  • Question: We are observing swelling, redness, or necrosis at the subcutaneous injection site. How can we fix this?

  • Answer: This is typically caused by a non-physiological formulation.

    • Incorrect pH or Osmolality: The pH of the formulation may be too acidic or basic. Action: Adjust the pH of your vehicle to be near neutral (pH ~7.4). Ensure the solution is iso-osmotic.

    • Compound Precipitation: The drug may be precipitating out of solution upon injection into the physiological environment of the subcutaneous space, causing a local inflammatory reaction. Action: Try a different formulation strategy that creates a more stable solution or a fine, amorphous suspension. Consider increasing the injection volume while decreasing the concentration, or splitting the dose across two injection sites.

Visualization: Troubleshooting Common In Vivo Issues

This decision tree provides a logical path for diagnosing and solving common experimental problems.

G cluster_2 Troubleshooting Decision Tree start Problem Observed issue What is the primary issue? start->issue no_efficacy Lack of Efficacy issue->no_efficacy No Effect high_variability High Variability issue->high_variability Inconsistent Data toxicity Toxicity / Adverse Events issue->toxicity Animal Distress pk_check Did you run a PK study? no_efficacy->pk_check formulation_check Check Formulation Homogeneity & Stability high_variability->formulation_check mtd_check Did you run an MTD study? toxicity->mtd_check run_pk Action: Run Pilot PK Study (IV and PO/IP) pk_check->run_pk No adjust_dose Action: Adjust Dose/Schedule Based on PK/PD Data pk_check->adjust_dose Yes re_formulate Action: Improve Formulation (Fresh prep, vortexing) formulation_check->re_formulate run_mtd Action: Run Dose-Escalation (MTD) Study mtd_check->run_mtd No vehicle_control Check Vehicle Control Group mtd_check->vehicle_control Yes

Caption: A decision tree for troubleshooting in vivo experiments.

References
  • Madhav, N.V.S., & Shankar, M. (2018). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery and Therapeutics.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278–287. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Wikipedia. (2023). Methenamine. In Wikipedia. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of methenamine? Dr.Oracle. [Link]

  • Ramonas, L. M., Erickson, L. C., Ringsdorf, H., & Zaharko, D. S. (1980). Effect of dose, schedule, and route of administration on the in vivo toxicity and antitumor activity of two activated sulfhydryl derivatives of cyclophosphamide. Cancer Research, 40(10), 3704–3708. [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • ResearchGate. (2016). EdU in vivo (mouse) troubleshooting? ResearchGate. [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Sciences & Emerging Drugs, 8(4). [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Methenamine Hippurate? Patsnap Synapse. [Link]

  • ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine and Related LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine. This document provides a comprehensive framework for identifying, understanding, and mitigating potential off-target effects to ensure the scientific validity of your experimental outcomes.

Given its structural foundation, this compound is a derivative of tranylcypromine (TCP), a well-established covalent inhibitor of flavin adenine dinucleotide (FAD)-dependent amine oxidases.[1] This heritage strongly suggests its primary pharmacological target is Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a critical enzyme in epigenetic regulation.[2][3]

However, the very mechanism that confers potency—interaction with a conserved FAD cofactor—also presents a significant challenge: potential cross-reactivity with other FAD-dependent enzymes, most notably Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B) . Undiscovered off-target activity can lead to misinterpretation of data, cellular toxicity, and confounding phenotypes. This guide is designed to provide you with the strategic and tactical tools to de-risk your research and development efforts.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the characterization and use of this compound.

Q1: What is the primary molecular target of this compound and its mechanism of action?

Based on its tranylcypromine scaffold, the primary target is Lysine-Specific Demethylase 1 (LSD1/KDM1A). LSD1 is a FAD-dependent demethylase that removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), thereby regulating gene transcription.[3] The cyclopropylamine moiety is expected to form a covalent adduct with the FAD cofactor in the enzyme's active site, leading to irreversible inhibition. The gem-dimethyl substitution on the cyclopropyl ring may alter the compound's potency, selectivity, and pharmacokinetic properties compared to the parent tranylcypromine molecule.

Q2: What are the most probable off-targets for this class of compounds?

The most significant and well-documented off-targets for tranylcypromine-based inhibitors are Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). These enzymes share structural homology and a FAD-dependent catalytic mechanism with LSD1. Inhibition of MAOs can lead to profound physiological effects, particularly on neurotransmitter levels, which can confound studies in cellular and animal models.[1][4] It is crucial to experimentally determine the selectivity profile for the specific compound you are using.

Q3: How can I experimentally determine the selectivity profile of my compound?

A tiered, systematic approach is recommended to build a comprehensive selectivity profile.

  • Primary/Secondary Target Assays: Begin by performing in vitro enzymatic assays to determine the IC50 values for LSD1, MAO-A, and MAO-B. This will provide an initial selectivity ratio and is the most critical first step.

  • Broad Profiling Panels: For a more comprehensive assessment, utilize commercial off-target screening services. These services test your compound against a wide range of receptors, transporters, enzymes, and ion channels that are known to be associated with adverse drug reactions.[5][6] This helps to identify unexpected off-target interactions early in the discovery process.[6]

Parameter LSD1 MAO-A MAO-B
Enzymatic IC50 Determine ExperimentallyDetermine ExperimentallyDetermine Experimentally
Selectivity Ratio (IC50 MAO-A) / (IC50 LSD1)-(IC50 MAO-B) / (IC50 LSD1)
A hypothetical table to guide the summary of initial selectivity data.
Q4: My compound shows a phenotype. How do I confirm it's due to LSD1 inhibition?

Differentiating on-target from off-target effects is paramount for validating your findings. Employing a multi-pronged approach provides the highest level of confidence.

  • Confirm Target Engagement: The most direct method is to measure the accumulation of the primary substrate of LSD1, dimethylated H3K4 (H3K4me2), via Western Blotting. A dose-dependent increase in global H3K4me2 levels is a strong indicator of LSD1 inhibition in a cellular context.[7]

  • Use Orthogonal Inhibitors: Replicate the key phenotype using structurally distinct LSD1 inhibitors. If different inhibitors produce the same biological effect, it strongly suggests the phenotype is on-target.[7]

  • Genetic Knockout/Knockdown: The "gold standard" control is to use an LSD1 knockout or knockdown cell line. The on-target effects of your compound should be abrogated or significantly diminished in the absence of the target protein.

  • Inactive Control Compound: Synthesize or acquire a structurally related analog of your compound that is inactive against LSD1. This control helps to rule out non-specific effects caused by the chemical scaffold itself.

Q5: What are the best practices for choosing a working concentration to minimize off-targets?

The principle of using the lowest effective concentration is critical.

  • Dose-Response Curve: First, perform a dose-response experiment measuring the on-target biomarker (e.g., H3K4me2 increase by Western Blot).

  • Correlate with Phenotype: Concurrently, perform a dose-response experiment for your biological phenotype of interest (e.g., cell proliferation, differentiation).

  • Select Optimal Concentration: Choose a concentration that gives a robust on-target molecular effect and the desired phenotype, ideally on the lower end of the plateau of the dose-response curve. Using concentrations far in excess of the on-target EC50 dramatically increases the risk of engaging off-targets.

Q6: Can computational tools predict potential off-target liabilities?

Yes, computational or in silico methods can be a valuable hypothesis-generating tool in the early stages.[8][9] Techniques like ligand-based similarity searches (e.g., Similarity Ensemble Approach - SEA) or structure-based docking can compare your compound against databases of known drugs and their targets.[10] These predictions can highlight potential off-target interactions that should be prioritized for experimental validation but should not replace empirical testing.[9][10]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered when working with this compound.

IssuePotential Cause(s)Recommended Action(s)
A cellular phenotype is observed, but there is no corresponding increase in H3K4me2. 1. The compound is not engaging LSD1 in your cells (e.g., poor permeability).2. The phenotype is unrelated to LSD1 and is caused by an off-target effect.3. The assay for H3K4me2 is not optimized (e.g., poor antibody, insufficient treatment time).1. Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells.2. Use an orthogonal, structurally distinct LSD1 inhibitor to see if the phenotype is reproduced.3. Validate your Western Blot protocol with a positive control (e.g., a known LSD1 inhibitor).
High cellular toxicity is observed at concentrations required for the phenotype. 1. The on-target effect of LSD1 inhibition is lethal to your specific cell line.2. The toxicity is driven by a potent off-target effect.3. Inhibition of MAO-A/B is leading to the accumulation of toxic metabolites.1. Compare the toxicity profile in your cell line versus a cell line known to be less sensitive to LSD1 inhibition.2. Test the toxicity of a structurally related, inactive analog.3. Screen the compound against a broad safety panel at the toxic concentration to identify potential liabilities.[6]
The observed phenotype is inconsistent with published data for other LSD1 inhibitors. 1. The phenotype is specific to your cell model.2. The phenotype is caused by an off-target unique to the this compound scaffold.1. Confirm the phenotype using at least two other structurally diverse LSD1 inhibitors.2. Validate key findings in a second, unrelated cell line.3. Perform a rescue experiment by overexpressing LSD1 to see if the phenotype is reversed.
Variable results between experiments. 1. Compound instability or precipitation in media.2. Inconsistent cell passage number or health.3. The compound is light-sensitive or degrades after dilution.1. Check the solubility of the compound in your specific cell culture medium. Do not exceed the solubility limit.2. Maintain a strict cell culture protocol, using cells within a defined passage number range.3. Prepare fresh dilutions of the compound from a frozen stock for each experiment.

Visualized Workflows and Diagrams

Systematic Workflow for Off-Target De-risking

This diagram outlines a logical progression for characterizing a novel compound like this compound to ensure that observed biological effects are attributable to its intended target.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Advanced Controls & Profiling a Compound Synthesis & Purity Analysis b In Silico Off-Target Prediction a->b c In Vitro Selectivity: LSD1 vs. MAO-A/B IC50 b->c d Confirm On-Target Engagement (e.g., H3K4me2 Western Blot) c->d f Correlate Target Engagement with Phenotype d->f e Dose-Response Phenotypic Assay (e.g., Proliferation) e->f g Orthogonal Controls: - Different LSD1i - Inactive Analog - LSD1 Knockdown/out f->g i Validated On-Target Mechanism of Action g->i h Broad Off-Target Screening (e.g., Safety Panel) h->i

Caption: A decision tree for distinguishing on-target from off-target driven phenotypes.

Key Experimental Protocols

Protocol 1: Western Blot for H3K4me2 On-Target Engagement

This protocol verifies that the compound is inhibiting LSD1 within the cell by measuring the accumulation of its substrate.

  • Cell Plating: Plate cells at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: Treat cells with a dose-response curve of this compound (e.g., 0, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM, 3 µM) for 24-48 hours. Include a known LSD1 inhibitor as a positive control.

  • Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 15-20 µg of protein per lane on a 4-20% Tris-Glycine gel. Transfer proteins to a PVDF membrane.

  • Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against H3K4me2 (e.g., Cell Signaling Technology #9725) overnight at 4°C.

    • Incubate with a primary antibody against total Histone H3 (e.g., Cell Signaling Technology #4499) as a loading control.

    • Wash membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash 3x with TBST. Detect signal using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.

  • Analysis: Quantify the H3K4me2 band intensity and normalize to the total Histone H3 signal.

References

  • Huang W.Z. (2025). Computational prediction of off-Target effects in CRISPR systems. Computational Molecular Biology, 15(2), 102-111.
  • Lui, C. H., et al. (2020). Systematic in vitro profiling of off-target affinity, cleavage and efficiency for CRISPR enzymes. Nucleic Acids Research.
  • Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Naito, Y., et al. (2017). Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. Methods in Molecular Biology.
  • Doench, J. G., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Broad Institute.
  • Tang, D. (2023). Deep learning predicts CRISPR off-target effects.
  • BenchChem. (2025). Technical Support Center: Controlling for Off-Target Activity of Lsd1 Inhibitors.
  • Gasper, V. J., et al. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling.
  • BenchChem. (2025). Identifying and mitigating Lsd1-IN-19 off-target effects.
  • Patsnap Synapse. (2025). How can off-target effects of drugs be minimised?
  • Thisted, R. A. (2025). Tranylcypromine.
  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development.
  • Gasper, V. J., et al. (2025). Off-target detection of CRISPR-Cas9 nuclease in vitro with CROFT-Seq. bioRxiv.
  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery.
  • BenchChem. (2025). Technical Support Center: Minimizing Off-Target Effects in Experimental Design.
  • BenchChem. (2025). Technical Support Center: Investigating and Mitigating Off-Target Effects of Novel Compounds in Cell Culture.
  • Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Tranylcypromine.
  • Precision for Medicine. (2021). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Mayo Clinic. (n.d.). Tranylcypromine (oral route) - Side effects & dosage.
  • Schenk, T., et al. (2017). LSD1 inhibition exerts its antileukemic effect by recommissioning PU.1- and C/EBPα-dependent enhancers in AML. Cell Reports.
  • Cleveland Clinic. (n.d.). Tranylcypromine Tablets: Uses & Side Effects.
  • Drugs.com. (2025). Tranylcypromine Side Effects: Common, Severe, Long Term.
  • Fioravanti, R., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Chemistry.
  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Amaratunga, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • MolecularCloud. (2020). How to reduce off-target effects and increase CRISPR editing efficiency?
  • Wikipedia. (n.d.). Methenamine.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects.
  • Dr.Oracle. (2025). What is the mechanism of action of methenamine?
  • Drug Discovery News. (n.d.). The precision paradox: Off-target effects in gene editing.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Methenamine.
  • Li, Y., et al. (2018).
  • Patsnap Synapse. (2024). What is the mechanism of Methenamine Hippurate?
  • ClinicalTrials.gov. (n.d.). Efficacy and Mechanism of Action of Methenamine Hippurate (Hiprex™) in Women With Recurring Urinary Tract Infections.
  • Silverman, R. B., & Zieske, P. A. (1986). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: An Inactivator and a Substrate of Monoamine Oxidase.
  • Zhang, X., et al. (2000). trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: mixed dopamine D(2)/D(4) receptor antagonists as potential antipsychotic agents. Journal of Medicinal Chemistry.

Sources

Technical Support Center: Enhancing the Purity of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-synthesis purification of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common purification challenges. The information is presented in a flexible question-and-answer format to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: My final product is an oil, and I'm struggling to purify it. What's the first step I should consider?

A1: The freebase form of this compound is often isolated as an oil, which can make purification by standard crystallization difficult. The most effective initial step is to convert the basic amine into an acid addition salt, most commonly the hydrochloride (HCl) salt.[1] This conversion drastically alters the molecule's physical properties, typically resulting in a stable, crystalline solid that is more amenable to purification by recrystallization. The increased polarity and ionic character of the salt enhance the likelihood of forming a well-defined crystal lattice, which is the basis of purification via recrystallization.[2]

Q2: What are the most likely impurities I should be looking for after synthesizing this compound?

A2: The impurity profile depends heavily on the synthetic route. However, for common pathways such as the reduction of a corresponding nitrile or amide, you should anticipate the following:

  • Unreacted Starting Materials: Residual nitrile or amide precursors.

  • Intermediates: Incomplete reduction can lead to the presence of corresponding imine intermediates.

  • Over-reduction Products: Depending on the reducing agent and other functional groups present, unintended reductions can occur.

  • Byproducts of the Cyclopropanation Step: If the cyclopropane ring was formed via a Corey-Chaykovsky or similar reaction, impurities from the ylide reagent can persist.

  • Diastereomers: If your synthesis involves chiral centers, diastereomeric impurities may be present and will need to be separated.[3]

A thorough analysis by techniques like LC-MS is crucial to identify the molecular weights of these impurities, which will guide your purification strategy.

Q3: How do I determine the chemical purity of my sample?

A3: A multi-technique approach is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These are the primary methods for quantifying the percentage of your desired compound and detecting impurities.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of your compound and can help identify and quantify structurally similar impurities.

  • Mass Spectrometry (MS): Often coupled with LC or GC (LC-MS, GC-MS), this technique helps in identifying impurities by providing their molecular weights.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the purity of highly pure crystalline substances without the need for a reference standard.[]

Q4: My compound is chiral. How can I separate the enantiomers and determine the enantiomeric excess (e.e.)?

A4: The separation of enantiomers requires a chiral environment. For this compound, the most common and effective method is chiral High-Performance Liquid Chromatography (HPLC).[5][6]

  • Methodology: This involves using a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose or amylose.[7] The two enantiomers interact differently with the CSP, leading to different retention times and thus, separation.

  • Determining Enantiomeric Excess: Once a separation method is developed, the e.e. can be calculated from the peak areas of the two enantiomers in the chromatogram.

It is crucial to screen different chiral columns and mobile phases to find the optimal conditions for baseline separation.[8]

Troubleshooting Guide

This section addresses specific problems you might encounter during the purification process.

Problem Potential Cause Recommended Solution
Oiling out during recrystallization of the HCl salt. The solvent system is not ideal; the compound's solubility is too high even at low temperatures, or the cooling rate is too fast.1. Re-evaluate your solvent system. Try a binary solvent system. Dissolve the salt in a minimal amount of a good solvent (e.g., methanol, ethanol) while hot, and then slowly add a poor solvent (e.g., diethyl ether, ethyl acetate, or hexanes) until turbidity persists. Reheat to dissolve and then cool slowly.[1] 2. Slow Cooling. Allow the flask to cool to room temperature slowly, then transfer it to a refrigerator, and finally to a freezer. Avoid rapid cooling in an ice bath. 3. Scratch the flask. Use a glass rod to scratch the inside of the flask at the meniscus to create nucleation sites for crystal growth.
Low recovery after recrystallization. The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially.1. Minimize the amount of hot solvent used for dissolution. The goal is to create a saturated solution at high temperature. 2. Cool the solution to a lower temperature (if the compound is stable) to further decrease its solubility. 3. Concentrate the mother liquor (the liquid left after filtering the crystals) and perform a second recrystallization to recover more product.
Product streaks on the TLC plate or shows tailing in column chromatography. The amine is interacting strongly with the acidic silica gel.1. Add a small amount of a basic modifier to your eluent system. Typically, 0.5-2% triethylamine (Et₃N) or ammonia in methanol is added to the mobile phase. This neutralizes the acidic sites on the silica, leading to sharper peaks and better separation.
Impurities co-elute with the product during column chromatography. The polarity of the impurities is very similar to your product.1. Change the solvent system. Try a different combination of solvents (e.g., switch from ethyl acetate/hexanes to dichloromethane/methanol). 2. Use a different stationary phase. Consider using alumina (basic or neutral) or a reverse-phase C18 silica gel, which separates compounds based on different principles than normal-phase silica.
Unable to achieve baseline separation of enantiomers on a chiral HPLC column. The chosen chiral stationary phase (CSP) or mobile phase is not suitable for this specific molecule.1. Screen multiple CSPs. Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are a good starting point.[7] 2. Vary the mobile phase. For normal-phase chiral chromatography, adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the alkane mobile phase (e.g., hexane). Small amounts of additives can also have a large impact.

Experimental Protocols & Workflows

Workflow for General Purification Strategy

The following diagram outlines the decision-making process for purifying crude this compound.

purification_workflow start Crude Product (likely an oil) salt_formation Convert to HCl Salt start->salt_formation recrystallization Recrystallization salt_formation->recrystallization purity_check1 Check Purity (HPLC, NMR) recrystallization->purity_check1 freebase Convert back to Freebase purity_check1->freebase <99% Pure final_product Pure Product purity_check1->final_product >99% Pure column_chrom Column Chromatography (Freebase form) purity_check2 Check Purity (HPLC, NMR) column_chrom->purity_check2 freebase->column_chrom purity_check2->column_chrom <99% Pure (Re-run) purity_check2->final_product >99% Pure

Caption: General purification workflow for this compound.

Protocol 1: Conversion to Hydrochloride Salt and Recrystallization

This protocol describes the conversion of the freebase amine to its HCl salt and subsequent purification.

Materials:

  • Crude this compound oil

  • Anhydrous diethyl ether (Et₂O) or another suitable non-polar solvent

  • HCl solution in diethyl ether (e.g., 2.0 M) or anhydrous HCl gas

  • Recrystallization solvents (e.g., isopropanol, ethanol, ethyl acetate)

  • Büchner funnel and filter paper

  • Round bottom flask and condenser

Procedure:

  • Dissolution: Dissolve the crude amine oil in a minimal amount of anhydrous diethyl ether in a round bottom flask.

  • Precipitation: While stirring, slowly add a solution of HCl in diethyl ether dropwise. A white precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold diethyl ether to remove any soluble impurities.

  • Drying: Dry the crude HCl salt under vacuum.

  • Recrystallization: a. Place the dried salt in a clean flask equipped with a condenser. b. Add a small amount of a suitable recrystallization solvent (e.g., isopropanol). c. Heat the mixture to boiling with stirring until all the solid dissolves. If it doesn't dissolve, add more solvent in small portions until it does. d. Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. e. Further cool the flask in a refrigerator or freezer to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.

Protocol 2: Chiral Separation by HPLC

This protocol provides a general starting point for developing a chiral HPLC separation method.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Chiralpak® IA, IB, IC, etc.)

Mobile Phase Preparation (Example for Normal Phase):

  • Prepare a stock solution of n-Hexane and an alcohol modifier (e.g., Isopropanol or Ethanol). A typical starting point is 90:10 (Hexane:IPA, v/v).

  • Degas the mobile phase thoroughly before use.

Procedure:

  • Sample Preparation: Prepare a dilute solution of your racemic compound in the mobile phase (approx. 1 mg/mL).

  • Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Analysis: Monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 254 nm).

  • Optimization: If separation is not optimal, systematically vary the following parameters:

    • Alcohol Modifier Percentage: Increase or decrease the percentage of IPA/Ethanol. Lowering the percentage generally increases retention and may improve resolution.

    • Flow Rate: Lowering the flow rate can increase the efficiency of the separation.

    • Column Temperature: Temperature can affect the interactions between the analyte and the CSP.

chiral_hplc_optimization start Inject Racemic Sample on Chiral Column check_separation Baseline Separation? start->check_separation modify_mobile_phase Adjust % Alcohol Modifier check_separation->modify_mobile_phase No success Method Developed check_separation->success Yes modify_mobile_phase->start change_column Try Different Chiral Column modify_mobile_phase->change_column If no improvement change_column->start optimize_flow Optimize Flow Rate & Temperature success->optimize_flow For robustness

Caption: Optimization workflow for chiral HPLC method development.

References

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Qi, Y., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Journal of Forensic Sciences. [Link]

  • ScienceDirect. Chiral Drug Separation. [Link]

  • PrepChem.com. Synthesis of (1-phenylcyclopropyl)methylamine. [Link]

  • National Center for Biotechnology Information. Design and Synthesis of (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine as a Selective Serotonin 2C Agonist. PubMed Central. [Link]

  • VTechWorks. Chiral Separations Introduction. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]

  • MDPI. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. [Link]

  • PubMed. Enantiomers of C(5)-chiral 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives: Analytical and semipreparative HPLC separation, chiroptical properties, absolute configuration, and inhibitory activity against monoamine oxidase. [Link]

  • ChemicalRegister.com. (2,2-Dimethyl-1-phenylcyclopropyl)methanamine hydrochloride (CAS No. 2060000-69-1) Suppliers. [Link]

Sources

"addressing poor cell permeability of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for addressing the poor cell permeability of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine.

Technical Support Center: Navigating Cell Permeability Challenges

Guide ID: TSC-PERM-001 Topic: Strategies for Addressing Poor Cell Permeability of this compound Senior Application Scientist: Dr. Gemini

Introduction: The Permeability Predicament

Welcome to the technical support guide for this compound. This molecule, while promising, often presents a significant hurdle in early-stage drug development: poor cell permeability. This guide is designed for researchers and drug development professionals to diagnose, understand, and overcome this challenge. We will explore the underlying physicochemical reasons for this issue and provide a structured, evidence-based workflow for its resolution.

The core issue stems from the compound's primary amine group. While its overall profile appears favorable when assessed against standard metrics like Lipinski's Rule of Five, the basicity of the amine leads to significant protonation at physiological pH.[1] The resulting cationic species is polar and membrane-impermeant, effectively trapping the molecule in the extracellular space and preventing it from reaching intracellular targets. This guide provides the experimental frameworks and strategic solutions to address this critical bioavailability issue.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, looks good on paper. Why is it showing poor cell permeability in my assays?

A1: This is a classic case where static physicochemical properties can be misleading. While the compound adheres to Lipinski's Rule of Five, the dynamic behavior of the primary amine at physiological pH is the critical factor.

  • Physicochemical Property Analysis: Let's first evaluate the compound's predicted properties.

PropertyPredicted ValueLipinski's Rule of 5 GuidelineCompliance
Molecular Weight~175.27 g/mol < 500 DaYes
Hydrogen Bond Donors2 (from -NH₂)≤ 5Yes
Hydrogen Bond Acceptors1 (the N atom)≤ 10Yes
Calculated LogP (cLogP)~2.5 - 3.5≤ 5Yes
  • The Causality - The Protonation Problem: The primary amine group has an estimated pKa of around 10. At a physiological pH of 7.4, it will be almost entirely protonated, forming a positively charged ammonium cation (-CH₂-NH₃⁺). This charge dramatically increases the molecule's polarity and prevents its passive diffusion across the lipophilic cell membrane. The fundamental principle of passive diffusion relies on a molecule shedding its hydration shell to enter the lipid bilayer, a process that is energetically unfavorable for charged species.[2][3]

Q2: How can I quantitatively measure the permeability of my compound to confirm the issue?

A2: Two industry-standard in vitro assays are essential for this purpose: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 Permeability Assay.[4][5][6] Using them in combination provides a comprehensive picture of your compound's transport characteristics.

FeaturePAMPACaco-2 Assay
Model Artificial lipid membraneDifferentiated human colon adenocarcinoma cell monolayer
Transport Measured Passive Diffusion ONLYPassive Diffusion, Active Transport, and Efflux
Throughput HighLow to Medium
Cost & Labor LowHigh
Key Output Effective Permeability (Pe)Apparent Permeability (Papp), Efflux Ratio (ER)
Best For Early screening of passive permeabilityPredicting in vivo absorption and identifying efflux/influx

Running both assays is the most informative approach. A low permeability value in PAMPA will confirm poor passive diffusion, while a Caco-2 assay can reveal if the compound is also a substrate for efflux pumps, which would further hinder intracellular accumulation.[5][7]

Q3: What are the primary strategies to improve the cell permeability of this compound?

A3: The most direct and effective strategy is to temporarily mask the problematic primary amine using a prodrug approach .[1][8][9] A prodrug is a bioreversible derivative of the active drug that is designed to overcome a specific barrier—in this case, membrane permeability. The masking group is designed to be cleaved in vivo by metabolic enzymes (like esterases or amidases) to release the active parent compound inside the cell or in systemic circulation.[8]

  • Key Prodrug Strategies for Amines:

    • N-Acylation: Converting the amine to an amide or carbamate. This neutralizes the positive charge and increases lipophilicity. The resulting amide bond can be designed for enzymatic cleavage.[1]

    • Enamine Formation: Reacting the amine with a β-dicarbonyl compound to form a more lipophilic and relatively stable enaminone, which can hydrolyze to release the parent amine.[1]

Other strategies, such as significant structural modifications (Structure-Activity Relationship or SAR studies), can also be employed but are often more resource-intensive as they can impact the compound's primary pharmacological activity.[10]

Troubleshooting Workflows & Experimental Protocols

A logical workflow is critical to efficiently diagnose and solve the permeability issue.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy & Synthesis cluster_2 Phase 3: Validation A Compound Synthesis This compound B In Silico Assessment (Lipinski's Rules, pKa) A->B C PAMPA Assay (Measure Passive Diffusion) B->C Hypothesis: Low Passive Permeability D Caco-2 Assay (Measure Net Permeability) C->D E Analyze Data Low Pe & Papp? Efflux? D->E F Design Prodrug Strategy (e.g., N-Acetylation) E->F Confirm Poor Permeability G Synthesize Prodrug Candidate F->G H Re-run PAMPA on Prodrug G->H I Re-run Caco-2 on Prodrug H->I J Assess Prodrug Stability & Conversion to Parent Drug I->J K Proceed to Further Studies J->K Successful Improvement G cluster_0 Prodrug Concept Parent Parent Drug (1-(...)-methanamine) -CH₂-NH₂ (Polar, Charged at pH 7.4) Prodrug Prodrug (e.g., N-acetylated) -CH₂-NH-C(O)CH₃ (Lipophilic, Neutral) Parent->Prodrug Chemical Synthesis (Masking) Membrane Cell Membrane Prodrug->Membrane Membrane->Parent Cannot Pass Enzymes Intracellular Enzymes (e.g., Amidases) Enzymes->Prodrug Bioreversible Cleavage

Caption: The prodrug strategy for enhancing cell permeability.

References

  • Parallel artificial membrane permeability assay (PAMPA)
  • Understanding the Lipinski Rule of Five in Drug Discovery. bioaccessla.com.
  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. SpringerLink.
  • Lipinski's Rule of 5. GARDP Revive.
  • Predicting a Drug's Membrane Permeability: A Computational Model Validated With in Vitro Permeability Assay Data.
  • Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery. PubMed Central.
  • Lipinski's rule of five. Grokipedia.
  • Advances in Computational Approaches for Estimating Passive Permeability in Drug Discovery.
  • Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. PubMed.
  • What is Lipinski's Rule of 5?. AZoLifeSciences.
  • Prodrugs for Amines. MDPI.
  • Predicting Drug Properties: Computational Strategies for Solubility and Permeability R
  • Caco-2 Permeability Assay. Enamine.
  • Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Semantic Scholar.
  • caco-2 cell permeability, pampa membrane assays. Slideshare.
  • Comparison between Caco-2 permeability and PAMPA permeability.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed Central.
  • Prodrug Approach as a Strategy to Enhance Drug Permeability.

Sources

"refining analytical detection limits for 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

A Senior Application Scientist's Guide to Refining Analytical Detection Limits

Welcome to the technical support guide for the analytical characterization of this compound. This document is designed for researchers, analytical scientists, and drug development professionals who are working to establish robust and sensitive detection methods for this novel compound. As this molecule shares structural similarities with other novel psychoactive substances (NPS), this guide synthesizes field-proven insights from analogous compounds to address the specific challenges you may encounter.[1][2]

Our focus here is not just on procedural steps but on the underlying scientific principles that govern success in trace-level analysis. We will explore how to troubleshoot common issues, mitigate analytical challenges, and validate your method to ensure data integrity.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during method development and validation for this compound, particularly when pushing for lower detection limits.

Q1: My initial screening shows a weak signal and poor signal-to-noise (S/N) at my target low concentrations. What are the primary areas I should focus on for improvement?

Answer: A poor S/N ratio at low concentrations is a common hurdle. The cause can typically be traced back to one of three areas: sample preparation, chromatographic separation, or mass spectrometer settings. A systematic approach is crucial.

  • Sample Preparation: The goal is to concentrate the analyte while removing interfering matrix components.

    • Expertise & Experience: Simple protein precipitation is fast but often results in significant matrix effects and lower sensitivity.[3] For refining detection limits, transitioning to a more rigorous cleanup method is essential. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are superior choices.[1] Given the basic nature of the primary amine in your compound, a cation-exchange SPE cartridge can provide excellent selectivity and concentration.

    • Causality: By selectively binding the protonated amine of your analyte and washing away neutral and acidic matrix components, you significantly reduce ion suppression in the MS source, directly enhancing the signal for your compound of interest.

  • Chromatography: Poor peak shape and retention can drastically reduce sensitivity.

    • Expertise & Experience: The cyclopropylamine moiety can be problematic.[4] The basic amine group is prone to secondary interactions with active sites (e.g., free silanols) on the silica backbone of C18 columns, leading to peak tailing.

    • Troubleshooting Steps:

      • Mobile Phase pH: Ensure the mobile phase pH is well below the pKa of the amine (~pH 3-4) to keep it consistently protonated. This improves peak shape and retention in reversed-phase chromatography.

      • Column Chemistry: Consider using a column with end-capping or a different stationary phase (e.g., a Phenyl-Hexyl) that may offer beneficial pi-pi interactions with the phenyl ring of your analyte.

      • Mobile Phase Additives: A small amount of an ion-pairing agent or a volatile buffer like ammonium formate can further improve peak shape.

  • Mass Spectrometry (MS) Tuning:

    • Expertise & Experience: Do not rely solely on automated tuning. Compound-specific optimization is critical. Infuse a pure standard of this compound directly into the mass spectrometer to optimize source parameters (e.g., capillary voltage, gas temperatures, nebulizer pressure) and collision energies for the most abundant and stable MRM (Multiple Reaction Monitoring) transitions. This ensures you are operating at the instrument's maximum sensitivity for your specific analyte.

Q2: I'm observing significant matrix effects (ion suppression/enhancement) in my biological samples (blood, urine). How can I reliably quantify my analyte?

Answer: Matrix effects are a major challenge in LC-MS/MS analysis, especially for NPS in complex biological fluids.[5][6] The most effective strategy is to use a stable isotope-labeled (SIL) internal standard (IS).

  • The Gold Standard: SIL Internal Standard:

    • Causality: A SIL-IS (e.g., a deuterated version like d5-1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine) is the ideal solution. It has nearly identical chemical properties to the analyte, meaning it will co-elute chromatographically and experience the same extraction inefficiencies and ion suppression/enhancement. Because the mass spectrometer can distinguish it from the unlabeled analyte, the ratio of the analyte peak area to the IS peak area remains constant, providing accurate quantification even with variable matrix effects.

  • Alternative Strategies (If a SIL-IS is unavailable):

    • Analogue Internal Standard: Use a structurally similar compound that is not present in the samples. While better than no internal standard, it will not perfectly mimic the analyte's behavior.

    • Standard Addition: This involves spiking your unknown sample with known concentrations of the analyte and extrapolating back to the original concentration. It is accurate but labor-intensive and not practical for high-throughput analysis.

    • Matrix-Matched Calibrators: Prepare your calibration curve in a blank matrix identical to your samples (e.g., drug-free whole blood).[5] This helps to normalize the matrix effects between your calibrators and your unknown samples.

Q3: My method's reproducibility is poor at the Limit of Quantification (LOQ). What is a systematic way to troubleshoot this?

Answer: Poor reproducibility at the LOQ often indicates that one or more parts of your analytical process are not sufficiently controlled. A logical workflow is essential to pinpoint the source of variability.

Below is a troubleshooting workflow to diagnose the issue:

LOQ_Troubleshooting start start check_system check_system start->check_system system_issue Issue Identified: Instrument Variability Troubleshoot LC/MS system. (Check for leaks, pump issues, source cleanliness) check_system->system_issue No check_prep check_prep check_system->check_prep Yes system_issue->start Re-evaluate prep_issue Issue Identified: Sample Prep Inconsistency Review pipetting, evaporation, and reconstitution steps. Consider automation. check_prep->prep_issue Yes check_loq check_loq check_prep->check_loq No prep_issue->check_prep Re-evaluate loq_too_low Conclusion: Defined LOQ is too low The method is not robust at this level. Re-evaluate and establish a higher LOQ. check_loq->loq_too_low No end Conclusion: Issue Resolved Document findings and continue validation. check_loq->end Yes

Caption: Troubleshooting workflow for poor reproducibility at the LOQ.

Experimental Protocols & Data

Protocol 1: Establishing Preliminary LC-MS/MS Parameters

This protocol provides a starting point for method development. It must be optimized for your specific instrumentation.

Objective: To establish initial chromatographic and mass spectrometric conditions for the detection of this compound.

Materials:

  • This compound reference standard.

  • HPLC-grade Methanol and Water.

  • Formic Acid (LC-MS grade).

  • A suitable LC column (e.g., C18, 2.1 x 50 mm, 1.8 µm).

Procedure:

  • Standard Preparation: Prepare a 1 µg/mL solution of the reference standard in 50:50 Methanol:Water.

  • Direct Infusion (MS Tuning):

    • Infuse the standard solution directly into the mass spectrometer at ~5-10 µL/min.

    • In positive electrospray ionization (ESI+) mode, identify the precursor ion (protonated molecule [M+H]+).

    • Perform a product ion scan to identify the most abundant and stable fragment ions. Select at least two fragment ions for MRM transitions (one for quantification, one for qualification).

    • Optimize collision energy for each transition.

  • Chromatographic Method Development:

    • Set up the LC system with the parameters outlined in the table below.

    • Inject the standard solution and observe the retention time and peak shape.

    • Optimization: Adjust the gradient slope and mobile phase composition to achieve a sharp, symmetrical peak with a retention time between 2 and 5 minutes.

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterInitial SettingRationale / Expert Tip
LC Column Reversed-Phase C18 (e.g., Agilent Zorbax, Waters Acquity)A C18 column provides good hydrophobic retention for the phenyl group.
Mobile Phase A Water + 0.1% Formic AcidThe acidic modifier ensures the analyte is protonated, improving peak shape and ESI+ response.
Mobile Phase B Methanol or Acetonitrile + 0.1% Formic AcidMethanol can sometimes offer different selectivity compared to Acetonitrile for polar compounds.
Gradient 5% to 95% B over 5 minutesA good starting point. This can be flattened to improve resolution if co-eluting peaks are an issue.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp 40 °CElevated temperature can reduce viscosity and improve peak shape.
Ionization Mode ESI Positive (ESI+)The primary amine is highly basic and will readily protonate.
MRM Transitions Precursor > Fragment 1 (Quantifier), Precursor > Fragment 2 (Qualifier)To be determined by direct infusion. Using two transitions increases method specificity.
Protocol 2: Experimental Determination of LOD and LOQ

This protocol is based on the signal-to-noise approach, consistent with international guidelines.[5]

Objective: To experimentally determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the developed method.

Procedure:

  • Prepare a Dilution Series: Prepare a series of low-concentration standards in a relevant blank matrix (e.g., plasma, urine).

  • Analyze Replicates: Inject the lowest concentration standard that you can reliably detect multiple times (n ≥ 6).

  • Determine S/N Ratio: Measure the signal-to-noise ratio for each replicate using your chromatography data system's software. The noise should be measured in a region of the baseline close to the analyte peak.

  • Calculate LOD: The LOD is commonly accepted as the concentration where the mean S/N ratio is approximately 3:1.

  • Calculate LOQ: The LOQ is the concentration that can be determined with acceptable precision and accuracy.

    • This is often the concentration where the mean S/N ratio is approximately 10:1.

    • Trustworthiness Check: To confirm the LOQ, analyze a set of independently prepared samples (n ≥ 6) at this concentration. The precision (%RSD) should be ≤ 20%, and the accuracy should be within 80-120%.

Table 2: Example LOD/LOQ Validation Data

Concentration (ng/mL)ReplicateS/N RatioPeak Area
0.113.51502
22.91399
33.81550
LOD (Est.) ~0.1 Avg: 3.4
0.25111.24105
210.53988
312.14250
49.93850
510.84011
LOQ (Est.) ~0.25 Avg: 10.9 %RSD: 4.1%

Visualizing the Logic: Sample Preparation Selection

Choosing the right sample preparation technique is critical for reaching low detection limits. The following decision tree illustrates the thought process based on matrix complexity and desired sensitivity.

SamplePrep_Decision start Start: Select Sample Prep Method q1 Is the matrix complex? (e.g., whole blood, tissue) start->q1 q2 Is the target LOD/LOQ in the low ng/mL or pg/mL range? q1->q2 Yes q3 Is the matrix relatively clean? (e.g., urine, oral fluid) q1->q3 No lle Method: Liquid-Liquid Extraction (LLE) Pros: Good cleanup, moderate concentration. Cons: Laborious, uses organic solvents. q2->lle No spe Method: Solid-Phase Extraction (SPE) Pros: Excellent cleanup, high concentration factor. Cons: Higher cost, method development required. q2->spe Yes ppt Method: Protein Precipitation (PPT) Pros: Fast, simple. Cons: High matrix effects, poor for low LOD. q3->ppt Yes dilute Method: 'Dilute and Shoot' Pros: Very fast. Cons: Only for high concentration analytes, high matrix effects. q3->dilute No

Caption: Decision tree for selecting an appropriate sample preparation method.

References

  • Giorgetti, R., & Tagliabracci, A. (2021). Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Journal of Forensic Sciences. [Link]

  • Guedes, A. M. F., et al. (2021). Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]

  • Wiley Analytical Science. (2021). Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. [Link]

  • Gottardo, R., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry. [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. [Link]

  • ResearchGate. (2024). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients. [Link]

  • Smith, C. R. (2021). Development and Validation of Toxicological Methods for Cognitive Stimulants in Traditional and Alternative Matrices. Sam Houston State University. [Link]

  • Archer, J. R. P., et al. (2020). Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography-High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone. Journal of Analytical Toxicology. [Link]

  • PubMed. (2020). Analytical Detection of Novel Stimulants by Immunoassay and Liquid Chromatography-High Resolution Mass Spectrometry: Case Studies on Ethylphenidate and Mephedrone. [Link]

  • Internationale Pharmaceutica Sciencia. (n.d.). A Concise Review Based on Analytical Method Development and Validation of Amphetamine in Bulk and Marketed Dosage Form. [Link]

  • Critical Reviews in Analytical Chemistry. (2024). Analytical Methods for Determining Psychoactive Substances in Various Matrices: A Review. [Link]

  • Krotulski, A. J., et al. (2018). The analytical challenges of cyclopropylfentanyl and crotonylfentanyl: An approach for toxicological analysis. Drug Testing and Analysis. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Mardal, M., et al. (2023). Challenges in Drug Surveillance: Strengthening the Analysis of New Psychoactive Substances by Harmonizing Drug Checking Services in Proficiency Testing. International Journal of Environmental Research and Public Health. [Link]

  • European Pharmaceutical Review. (n.d.). New Challenges in Impurity Profiling: Focus on Unknown Impurities and Nitrosamines. [Link]

Sources

Technical Support Center: Cyclopropylamine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclopropylamine (CPA) synthesis. This guide is designed for researchers, chemists, and drug development professionals who work with this valuable but challenging chemical intermediate. Cyclopropylamine's unique structural and electronic properties make it a crucial building block in pharmaceuticals and agrochemicals, but its synthesis and purification are fraught with potential pitfalls.[1]

This resource moves beyond simple protocols to provide in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common issues, from side product formation to purification inefficiencies, to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs): Synthesis Route Selection

Q1: What are the most common industrial and lab-scale synthesis routes for cyclopropylamine, and how do I choose the best one?

A1: Choosing a synthetic route depends on your scale, available starting materials, and safety considerations. The most prevalent methods are the Hofmann rearrangement of cyclopropanecarboxamide and the reductive amination of cyclopropanecarboxaldehyde.

  • Hofmann Rearrangement: This is a widely used method, especially on a larger scale.[2][3] It involves the degradation of cyclopropanecarboxamide using an alkali hypohalite (like sodium hypochlorite) and a strong base. It is often favored for its good selectivity and relatively high yields when optimized.[2]

  • Reductive Amination: This method involves reacting cyclopropanecarboxaldehyde or cyclopropyl methyl ketone with ammonia or another amine source in the presence of a reducing agent.[4] It offers a more direct route if the corresponding carbonyl compound is readily available.

  • Other Methods: Other routes exist, such as the amination of cyclopropanol and reactions involving cyclopropane halides, but are generally less common for bulk synthesis.[4][5] The Kulinkovich reaction and Curtius rearrangement are also established methods for accessing cyclopropylamine derivatives.[1]

For most applications starting from common precursors, the Hofmann rearrangement is a robust and well-documented choice. However, if you are sensitive to using halogenated reagents or have the aldehyde readily available, reductive amination is a strong alternative.

Synthesis MethodCommon Starting Material(s)Typical YieldsKey AdvantagesCommon Pitfalls & Side Products
Hofmann Rearrangement Cyclopropanecarboxamide, NaOCl, NaOH70-95%[3][6][7]Well-established, good selectivity, scalable.[2]Hydrolysis of amide, formation of nitriles, oxidation of product.[2]
Reductive Amination Cyclopropanecarboxaldehyde, NH₃, Reducing AgentVariableDirect route from carbonyls.Over-alkylation (secondary/tertiary amine formation).
Amination of Cyclopropanol Cyclopropanol, NH₃, CatalystVariablePotentially efficient and scalable route.[4]Requires specific catalysts, potential for ring-opening.
Troubleshooting Guide: The Hofmann Rearrangement

The Hofmann rearrangement is the workhorse for CPA synthesis but requires careful control. Below are solutions to common problems encountered during this multi-step reaction.

Q2: My Hofmann reaction yield is consistently low. What are the primary causes?

A2: Low yields in this reaction almost always trace back to two key areas: side reactions due to poor temperature control and degradation of the product or intermediates.

Primary Causes & Solutions:

  • Side Reactions: The reaction is highly exothermic, and improper temperature control is a major culprit.[8]

    • Hydrolysis: The N-bromoamide intermediate or the starting cyclopropanecarboxamide can hydrolyze back to the carboxylic acid salt, especially if the temperature rises prematurely.[2]

    • Nitrile Formation: Excess sodium hypochlorite or high temperatures can lead to the oxidation of intermediates, generating cyclopropanecarbonitrile as a significant impurity.[2]

    • Solution: Maintain strict temperature control, especially during the dropwise addition of sodium hypochlorite. The reaction should be kept cold (typically 0-5°C) until the formation of the N-haloamide intermediate is complete, before proceeding with the rearrangement at a higher temperature.[2]

  • Reagent Quality: The stability of the sodium hypochlorite solution is critical.

    • Problem: Old or improperly stored bleach solutions can have lower active chlorine content, leading to incomplete reaction.

    • Solution: Use a fresh, high-quality sodium hypochlorite solution. It's advisable to titrate the solution to determine its exact concentration before use.

Q3: I'm seeing an unexpected impurity in my crude product analysis. How can I identify and prevent it?

A3: Besides the nitrile and hydrolysis products mentioned above, polymeric materials can also form.

  • Identification: These are typically high-boiling point, viscous materials that remain in the distillation pot.

  • Causality: The high reactivity of the cyclopropyl group, especially under harsh basic or thermal conditions, can lead to polymerization.[4]

  • Prevention & Removal: Avoid excessive heating during the reaction or distillation. For purification, a fractional distillation setup, such as a Todd column, is effective at separating the volatile CPA from high-boiling polymeric residues.

Workflow: Troubleshooting Low Yields in Hofmann Rearrangement

G start Low Yield Detected check_reagents Verify Reagent Quality (esp. NaOCl concentration) start->check_reagents check_temp Review Temperature Control (0-5°C for addition?) start->check_temp reagents_ok Reagents OK check_reagents->reagents_ok Pass reagents_bad Reagents Expired/ Low Concentration check_reagents->reagents_bad Fail temp_ok Temp Control OK check_temp->temp_ok Pass temp_high Temperature Too High check_temp->temp_high Fail side_products Analyze for Side Products (GC-MS, NMR) reagents_ok->side_products solution Solution: 1. Use fresh, titrated NaOCl. 2. Maintain strict cooling (0-5°C) during hypochlorite addition. 3. Ensure slow, controlled heating for rearrangement. reagents_bad->solution temp_ok->side_products temp_high->side_products nitrile Nitrile Impurity Detected (Oxidation) side_products->nitrile hydrolysis Amide/Acid Detected (Hydrolysis) side_products->hydrolysis nitrile->solution hydrolysis->solution

Caption: Troubleshooting flowchart for the Hofmann Rearrangement.

Purification Clinic: Isolating Cyclopropylamine

The physical properties of cyclopropylamine make its purification a significant challenge. Its low boiling point and high water solubility require specific strategies.

PropertyValueImplication for Purification
Boiling Point ~50°C[4]Highly volatile; loss of product during solvent removal. Requires efficient cooling during distillation.
Water Solubility MiscibleExtremely difficult to extract from aqueous solutions with common organic solvents.[9]
Azeotrope Forms azeotrope with waterComplicates purification by simple distillation.

Q4: My aqueous workup is failing. I can't seem to extract my cyclopropylamine product into an organic layer. Why?

A4: This is the most common purification issue. Cyclopropylamine is miscible with water, meaning it will not partition effectively into less polar organic solvents like ethyl acetate or dichloromethane.[9]

Effective Strategies:

  • Distillation First: Instead of extraction, the primary method for isolation is often steam distillation directly from the basified reaction mixture.[2] The volatile amine is carried over with the steam. The distillate will be an aqueous solution of CPA, which then requires further drying and purification.

  • Salting Out: Before attempting an extraction, saturate the aqueous phase with a salt like potassium carbonate or sodium chloride. This decreases the solubility of the amine in the aqueous layer and can improve extraction efficiency, though it may still be challenging.

  • Alternative Solvents: A 3:1 mixture of chloroform and isopropanol has been reported to be more effective for extracting highly polar compounds from aqueous media.[9]

  • Acid-Base Salt Formation (Modern Approach): A novel technique involves adding trichloroacetic acid (TCA) to the crude mixture.[10]

    • Mechanism: TCA protonates the amine, forming a salt that precipitates out of many organic solvents. This allows impurities to be washed away.

    • Recovery: The purified amine salt is then heated, causing the TCA to decarboxylate into volatile chloroform and CO₂, liberating the pure, free amine. This method avoids aqueous extractions and large solvent volumes.[10]

Q5: I've isolated my cyclopropylamine, but it's wet. How can I dry it effectively?

A5: Due to its low boiling point and reactivity, drying requires care.

  • Standard Drying Agents: Use solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets. These are effective and will not react with the amine. Avoid acidic drying agents like anhydrous calcium chloride, which can form adducts.

  • Final Purification: After decanting from the drying agent, the final purification step is typically a careful fractional distillation. This will separate the anhydrous amine from any remaining water and less volatile impurities.

Diagram: Purification Strategy Selection

G cluster_0 Primary Isolation cluster_1 Secondary Purification / Drying start Crude Aqueous CPA Reaction Mixture distill Direct Steam Distillation start->distill Standard Method extract Salting Out & Solvent Extraction start->extract If Distillation is not feasible precipitate TCA Salt Precipitation (Advanced Method) start->precipitate Modern Non-Aqueous Alternative dry Drying over KOH/NaOH distill->dry extract->dry end Pure Anhydrous Cyclopropylamine precipitate->end Via Thermal Decarboxylation final_distill Fractional Distillation dry->final_distill final_distill->end

Caption: Decision workflow for purifying cyclopropylamine.

Analytical & Quality Control

Q6: How can I accurately determine the purity of my final cyclopropylamine product?

A6: A combination of techniques is recommended for a complete purity profile.

Analytical MethodPurposeKey Considerations
Gas Chromatography (GC) Quantifies volatile organic impurities and can be adapted to measure water content.[11][12]A base-deactivated column is recommended to ensure good peak shape for the amine. A thermal conductivity detector (TCD) can be used for water analysis.[11]
Ion Chromatography (IC) Excellent for detecting and quantifying trace ionic impurities, including cyclopropylamine itself in other drug substances.[13]High sensitivity and specificity for ionic species. Method often uses a conductivity detector.[13]
NMR Spectroscopy (¹H, ¹³C) Confirms the structure of the product and identifies organic impurities.Provides definitive structural information.
Mass Spectrometry (MS) Used in conjunction with GC (GC-MS) to identify unknown impurities by their mass-to-charge ratio.Essential for troubleshooting and identifying byproducts.
References
  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports, 08:230. Retrieved from [Link]

  • Fremont, J., et al. (2020). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved from [Link]

  • Cantin, T., et al. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement. Synfacts. Retrieved from [Link]

  • Stauffer Chemical Company. (1986). Process for the manufacture of cyclopropylamine. Google Patents.
  • CN101025407A. (2007). Analytical method for determining micro moisture in cyclopropyl amine by gas phase chromatography. Google Patents.
  • Reddit User Discussion. (2023). Extraction of Cyclopropylamine. r/OrganicChemistry. Retrieved from [Link]

  • Raghuram, P., et al. (2013). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. PMC - NIH. Retrieved from [Link]

  • Bayer Aktiengesellschaft. (1991). Process for the preparation of cyclopropylamine. Google Patents.
  • Le, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of Cyclopropylamines through an Electro-Induced Hofmann Rearrangement | Request PDF. Retrieved from [Link]

  • Stauffer Chemical Company. (1989). Process for the manufacture of cyclopropylamine. European Patent Office. Retrieved from [Link]

  • Stauffer Chemical Company. (1989). Process for the manufacture of cyclopropylamine. Google Patents.
  • Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]

  • Universal Oil Products Company. (1969). Process for recovery of amines from aqueous solutions by solvent treatment and distillation. Google Patents.
  • ResearchGate. (2019). Synthesis of cyclopropylamines from cyclopropanols and amines. Retrieved from [Link]

  • ResearchGate. (2015). GC Quantification of Cyclopropylamine, Diethylamine and Triethylamine in Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]

Sources

"long-term storage and stability of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine Solutions

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It covers best practices for long-term storage, stability, and troubleshooting of solutions containing this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solutions of this compound?

A: To ensure maximum stability, solutions should be stored at low temperatures, protected from light, and sealed under an inert atmosphere. Generally, storage at temperatures below 30°C (86°F) is recommended to minimize volatility and decomposition.[1][2] For long-term stability, storage at 2-8°C or -20°C is preferable. The container should be tightly sealed to prevent exposure to air and moisture, as amines are often hygroscopic and susceptible to oxidation.[1][3] Using amber vials or wrapping containers in foil will protect the compound from light-induced degradation.[4]

Q2: Which solvents are recommended for preparing stock solutions?

A: The choice of solvent can significantly impact the stability of the amine.[5] While specific data for this compound is limited, common practice for primary amines involves using aprotic organic solvents such as DMSO, DMF, or anhydrous ethanol or acetonitrile. Aqueous solutions should be prepared with caution; the pH of the solution is a critical factor, as the cyclopropylamine moiety can be susceptible to hydrolytic degradation, particularly under high pH conditions.[6] If an aqueous buffer is required, it is crucial to control and monitor the pH.

Q3: What is the expected shelf-life of a solution under optimal conditions?

A: The shelf-life is highly dependent on the solvent, concentration, and storage conditions (temperature, light, atmosphere). While a precise expiration date cannot be provided without specific stability studies, properly prepared and stored solutions in a suitable anhydrous organic solvent at -20°C can be expected to remain stable for several months. It is imperative for researchers to establish their own stability data for their specific experimental conditions.[4] Regular purity checks using an appropriate analytical method, such as HPLC, are recommended for long-term studies.[7][8]

Q4: Is this compound particularly sensitive to pH?

A: Yes. The cyclopropylamine functional group can be susceptible to degradation under certain pH conditions.[6] Specifically, high pH can promote hydrolytic degradation pathways.[6] Therefore, when working with aqueous or protic solutions, maintaining a controlled and slightly acidic to neutral pH is advisable to enhance stability. It is critical to avoid strong bases.[9]

Q5: Are there any known incompatibilities I should be aware of?

A: Yes. Amines are chemically reactive and should be stored away from incompatible materials such as strong acids and strong oxidizing agents.[3] Contact with strong oxidizers can lead to the formation of N-oxides or other degradation products.[9][10] Additionally, care should be taken with certain plastic containers over the long term; glass or high-density polyethylene (HDPE) are generally preferred.[1]

Part 2: Troubleshooting Guide: Solution Instability & Degradation

This section addresses common issues that may indicate solution instability. A systematic approach is key to identifying the root cause.

Symptom: My solution has changed color or developed a precipitate.
  • Possible Cause 1: Oxidation. Exposure to air (oxygen) can cause oxidative degradation of amines, which often results in discoloration (e.g., turning yellow or brown).[9][11] Amines are susceptible to electron transfer oxidation, which can form products like N-oxides or hydroxylamines.[10]

  • Troubleshooting Steps:

    • Confirm that the solution was prepared under an inert atmosphere (e.g., nitrogen or argon) if possible.

    • Check the seal on your container. Is it airtight?

    • Visually compare the problematic solution to a freshly prepared sample.

    • Consider filtering a small aliquot of the solution with a compatible syringe filter (e.g., PTFE) to see if the precipitate can be removed. Analyze both the filtrate and the original solution via HPLC to check for purity changes.

  • Possible Cause 2: Degradation/Insolubility. The precipitate could be a degradation product or the parent compound crashing out of solution due to temperature changes or solvent evaporation.

  • Troubleshooting Steps:

    • Gently warm the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. Ensure storage temperature is appropriate for the solvent used.

    • If the precipitate does not redissolve, it is likely a degradant. The solution should be discarded and a fresh one prepared following best practices.

    • Analyze the solution using a stability-indicating method like HPLC to confirm the presence of degradation products.[7]

Symptom: I'm seeing new, unexpected peaks in my analytical results (e.g., HPLC, LC-MS).
  • Possible Cause: Chemical Degradation. The appearance of new peaks is a classic sign of degradation. The number and intensity of these peaks can provide clues about the degradation pathway and extent.

  • Troubleshooting Steps:

    • System Suitability: First, ensure the analytical system is performing correctly by running a system suitability standard. This rules out issues with the instrument, column, or mobile phase.

    • Analyze a Fresh Sample: Prepare a fresh solution of the compound and analyze it immediately. If the new peaks are absent or significantly smaller, this strongly suggests the older solution has degraded over time.

    • Perform a Forced Degradation Study: To proactively identify potential degradants, a forced degradation study is the gold standard.[9][12] Exposing the compound to stress conditions (acid, base, oxidation, heat, light) can help identify the retention times of likely degradation products, confirming if the unexpected peaks correspond to these degradants.[13]

    • Mass Balance: In your analysis, assess the mass balance. The decrease in the area of the main peak should roughly correspond to the sum of the areas of the new impurity peaks.[10]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing issues with solution stability.

G cluster_observe Observation cluster_diagnose Diagnosis cluster_action Action & Resolution Observe Observe Issue: - Color Change - Precipitate - New HPLC Peaks - Loss of Potency CheckStorage Review Storage Conditions: - Temperature? - Light Exposure? - Airtight Seal? Observe->CheckStorage PrepFresh Prepare Fresh Solution & Analyze Immediately CheckStorage->PrepFresh Compare Compare Old vs. Fresh (Visual & HPLC) PrepFresh->Compare Discard Issue is with Old Solution. Discard and use Fresh Stock. Implement Correct Storage. Compare->Discard Issue Resolved ForcedDeg Issue Persists in Fresh Solution. Problem with solvent/pH/handling. Perform Forced Degradation Study to understand instability. Compare->ForcedDeg Issue Persists

Caption: Troubleshooting workflow for solution instability.

Part 3: Protocols and Methodologies

Protocol 1: Recommended Procedure for Stock Solution Preparation

This protocol is designed to minimize initial degradation and contamination.

  • Preparation: Work in a well-ventilated area, such as a chemical fume hood.[1][14] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

  • Weighing: Weigh the desired amount of this compound solid in a clean, dry container.

  • Solvent Addition: Add the desired volume of a suitable anhydrous solvent (e.g., DMSO).

  • Dissolution: Mix thoroughly using a vortex or sonication until the solid is completely dissolved.

  • Inerting (Optional but Recommended): Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Storage: Transfer the solution to a clean, amber glass vial with a PTFE-lined screw cap.

  • Sealing & Labeling: Seal the vial tightly. Label clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Final Storage: Place the sealed vial in the appropriate storage location (e.g., -20°C freezer), protected from light.

Protocol 2: Forced Degradation Study (Stress Testing)

This study helps identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[12][15] The goal is to achieve 5-20% degradation.[13]

  • Materials: Stock solution of the compound, 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, high-intensity light source (as per ICH Q1B), heating oven.

  • Procedure:

    • Setup: Prepare five separate aliquots of your compound solution. Keep one as an unstressed control.

    • Acid Hydrolysis: To one aliquot, add an equal volume of 0.1 M HCl. Heat at 60°C for 2-8 hours.

    • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Keep at room temperature for 2-8 hours. Note: Cyclopropylamines can be particularly sensitive to base.[6]

    • Oxidation: To a third aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 2-8 hours, protected from light.

    • Thermal Stress: Place a fourth aliquot in an oven at 70°C for 24-48 hours.

    • Photostability: Expose the final aliquot to a high-intensity light source.

    • Analysis: After the designated stress period, neutralize the acid/base samples and dilute all samples appropriately. Analyze the control and all stressed samples by a suitable method (e.g., HPLC-UV/MS) to compare the degradation profiles.

Quantitative Data Summary: Forced Degradation

The table below illustrates hypothetical results from a forced degradation study, which you can use as a template for your own data.

Stress Condition% DegradationNumber of Degradation PeaksMajor Degradant Peak (RT, min)
Control (Unstressed) < 0.1%0N/A
0.1 M HCl, 60°C, 8h 8.5%24.2 min
0.1 M NaOH, RT, 8h 15.2%33.8 min, 5.1 min
3% H₂O₂, RT, 8h 11.8%26.5 min (likely N-oxide)
Heat (70°C, 48h) 3.1%14.2 min
Light (ICH Q1B) 1.5%17.1 min

Part 4: Scientific Background

Mechanism Spotlight: Instability of the Cyclopropylamine Moiety

The cyclopropyl group is a strained three-membered ring. When attached to an amine, this structure can be susceptible to specific degradation pathways. Research on similar cyclopropylamine-containing molecules has shown that they can undergo hydrolytic degradation, particularly under basic conditions.[6] Furthermore, cytochrome P450-mediated metabolism of cyclopropylamines can lead to ring-opening and the formation of reactive intermediates.[15] While metabolic pathways are different from in-solution stability, they highlight the inherent reactivity of this structural motif. This suggests that avoiding high pH and strong oxidizing conditions is critical for preserving the integrity of this compound in solution.[6][9]

Key Factors Influencing Amine Solution Stability
  • Temperature: Higher temperatures increase the rate of chemical reactions, including degradation.[11][16] Storing solutions at reduced temperatures is a fundamental way to prolong shelf-life.[1]

  • Oxidation: Primary amines are susceptible to oxidation by atmospheric oxygen. This process can be accelerated by the presence of metal ions, which can act as catalysts.[11][17] The use of inert gas and sealed containers mitigates this risk.

  • Moisture: Amines can be hygroscopic, and the presence of water can facilitate hydrolytic degradation pathways.[1][9] Using anhydrous solvents is highly recommended for long-term storage.

  • Light: Exposure to UV or visible light can provide the energy needed to initiate photochemical degradation reactions.[4][18] Storing solutions in amber vials or in the dark is a simple and effective protective measure.

References

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Amine Storage Conditions: Essential Guidelines for Safety.
  • Analytical Techniques In Stability Testing.
  • What are the Health and Safety Guidelines for Using Amines?.
  • Bacterial degradation of N-cyclopropylmelamine : the steps to ring cleavage. Biochemical Society Transactions.
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC.
  • The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences.
  • Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis. HunterLab.
  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal.
  • N-Cyclopropylmelamine P
  • Expanding Your Amine Solution Lifespan with Behn Meyer's Activ
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
  • Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Manufacturing.
  • Metabolism of cyclopropyl groups. Hypha Discovery.
  • Stability Testing of Pharmaceutical Products. TCA Lab / Alfa Chemistry.
  • Safety data sheet - rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride. Enamine.
  • Degradation studies of amines and alkanolamines during sour gas treatment process.
  • Impact of Solvent on the Thermal Stability of Amines.
  • Forced Degrad
  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI.
  • Safety D
  • Forced Degradation Study as per ICH Guidelines: Wh
  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO 2 Capture.

Sources

Validation & Comparative

A Comparative Analysis of MAO Inhibitory Activity: Tranylcypromine vs. 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.

Introduction: The Enduring Therapeutic Relevance of Monoamine Oxidase Inhibition

Monoamine oxidase (MAO) enzymes are critical regulators of monoaminergic neurotransmission, catalyzing the oxidative deamination of key neurotransmitters such as serotonin, norepinephrine, and dopamine. The two isoforms, MAO-A and MAO-B, differ in their substrate specificities and tissue distribution, making them important targets for therapeutic intervention in a range of neurological and psychiatric disorders. Inhibition of MAO activity leads to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited in the treatment of depression, anxiety, and Parkinson's disease.[1]

Tranylcypromine, a well-established, non-selective, and irreversible MAO inhibitor, has been a valuable tool in clinical practice and research for decades.[2] Its phenylcyclopropylamine scaffold is a classic pharmacophore for MAO inhibition.[3] This guide provides a comparative analysis of tranylcypromine and a structurally related but less-studied compound, 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine.

Due to the absence of published experimental data for this compound, this guide will leverage established principles of structure-activity relationships (SAR) within the phenylcyclopropylamine class of MAO inhibitors to construct a hypothetical inhibitory profile. This will be juxtaposed with the well-documented activity of tranylcypromine, providing a framework for understanding the potential impact of specific structural modifications. We will also present a detailed experimental protocol for the definitive in vitro characterization of this compound's MAO inhibitory activity.

Compound Profiles

Tranylcypromine
  • Chemical Name: (±)-trans-2-phenylcyclopropan-1-amine

  • Mechanism of Action: Tranylcypromine is a non-selective, irreversible inhibitor of both MAO-A and MAO-B.[2] Its mechanism involves the enzyme-catalyzed oxidation of the amine, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor of the enzyme, rendering it inactive.[4]

This compound
  • Chemical Name: this compound

  • Hypothesized Mechanism of Action: Based on its structural similarity to tranylcypromine, this compound is predicted to act as an irreversible inhibitor of MAO. The presence of the phenylcyclopropylamine core suggests a similar mechanism-based inactivation pathway. However, the introduction of a gem-dimethyl group on the cyclopropane ring is anticipated to significantly influence its potency and selectivity due to steric factors.

Structure-Activity Relationship (SAR) and Hypothetical Profile of this compound

The MAO inhibitory activity of phenylcyclopropylamine derivatives is highly sensitive to substitutions on both the phenyl and cyclopropane rings.

  • Substitution on the Phenyl Ring: Electron-withdrawing groups on the phenyl ring have been shown to generally increase the inhibitory potency of phenylcyclopropylamines.[5]

  • Substitution on the Cyclopropane Ring: The stereochemistry and nature of substituents on the cyclopropane ring are critical. For instance, fluorination of the cyclopropane ring can enhance inhibitory activity.[5] However, the introduction of bulky substituents can be detrimental to activity. A study on fluorinated phenylcyclopropylamines revealed that geminal difluoro-substitution on the cyclopropane ring led to a 100-fold decrease in potency, suggesting significant steric constraints within the MAO active site.[6]

Based on these principles, the gem-dimethyl group at the 2-position of this compound is expected to introduce significant steric hindrance. This bulkiness would likely impede the optimal positioning of the molecule within the active sites of both MAO-A and MAO-B. The active sites of MAO enzymes are known to have defined topologies, and such a modification could disrupt the necessary interactions for efficient binding and covalent modification.[7][8]

Therefore, it is hypothesized that This compound will be a significantly less potent MAO inhibitor than tranylcypromine for both MAO-A and MAO-B. The steric clash of the gem-dimethyl group with residues in the enzyme's active site is the primary rationale for this prediction.

Comparative Inhibitory Activity

The following table summarizes the known MAO inhibitory activity of tranylcypromine and the hypothesized profile for this compound.

CompoundTargetIC50 Value (µM)PotencySelectivity (MAO-A/MAO-B)
Tranylcypromine MAO-A0.18 - 0.5[2][3]HighNon-selective (~4-fold preference for MAO-A)
MAO-B0.74 - 2.3[2][3]High
This compound MAO-A> 10 (Hypothesized)Low (Hypothesized)Unknown (Hypothesized)
MAO-B> 10 (Hypothesized)Low (Hypothesized)

Note: IC50 values for irreversible inhibitors are dependent on pre-incubation time with the enzyme.

Experimental Protocol for Determining MAO Inhibitory Activity

To empirically determine the MAO inhibitory profile of this compound, a fluorometric assay is recommended. This method is robust, sensitive, and suitable for high-throughput screening.

Principle:

The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe to generate a fluorescent product, which can be quantified.

Materials:
  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Tranylcypromine (as a positive control)

  • MAO substrate (e.g., p-tyramine or kynuramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:
  • Compound Preparation: Prepare a stock solution of this compound and tranylcypromine in DMSO. Create a series of dilutions in assay buffer to achieve a range of final assay concentrations.

  • Enzyme and Inhibitor Pre-incubation: In the wells of a 96-well plate, add the MAO-A or MAO-B enzyme solution followed by the test compound dilutions or tranylcypromine. Include control wells with enzyme and buffer only (no inhibitor) and blank wells with buffer only.

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the enzyme and the irreversible inhibitors.

  • Reaction Initiation: Prepare a working solution of the MAO substrate, HRP, and the fluorescent probe in assay buffer. Add this working solution to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm for Amplex Red).

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a sigmoidal dose-response curve using non-linear regression software.

Visualizations

MAO_Inhibition_Mechanism cluster_presynaptic Presynaptic Neuron Monoamine_Neurotransmitter Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO-A/B) Monoamine_Neurotransmitter->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Inhibitor Phenylcyclopropylamine Inhibitor Inhibitor->MAO Irreversible Inhibition

Caption: Mechanism of MAO inhibition by phenylcyclopropylamines.

MAO_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis A Prepare serial dilutions of This compound and Tranylcypromine B Add MAO-A or MAO-B enzyme and inhibitor dilutions to 96-well plate A->B C Pre-incubate at 37°C for 15 min B->C D Initiate reaction with substrate, HRP, and fluorescent probe C->D E Incubate at 37°C for 30-60 min D->E F Measure fluorescence intensity E->F G Calculate % Inhibition F->G H Plot dose-response curve and determine IC50 value G->H

Caption: Experimental workflow for the fluorometric MAO inhibition assay.

Conclusion

Tranylcypromine is a potent, non-selective, irreversible inhibitor of both MAO-A and MAO-B. Based on established structure-activity relationships, the presence of a sterically demanding gem-dimethyl group on the cyclopropane ring of this compound is predicted to significantly reduce its inhibitory potency against both MAO isoforms. This guide provides a theoretical framework for this comparison and a detailed experimental protocol to empirically validate this hypothesis. The definitive determination of the MAO inhibitory profile of this compound will contribute to a deeper understanding of the steric and electronic requirements for potent MAO inhibition within the phenylcyclopropylamine class of compounds.

References

  • Ye, S., Yoshida, S., Fröhlich, R., Haufe, G., & Kirk, K. L. (2005). Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines. Bioorganic & Medicinal Chemistry, 13(7), 2489-2498. [Link]

  • Yoshida, S., Meyer, O. G., Rosen, T. C., Haufe, G., & Kirk, K. L. (2004). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B. Bioorganic & Medicinal Chemistry, 12(10), 2645-2652. [Link]

  • Edmondson, D. E., Binda, C., & Mattevi, A. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(11), 2039-2047. [Link]

  • Ulrich, S., Ricken, R., & Adli, M. (2017). Tranylcypromine in mind (Part I): Review of pharmacology. European Neuropsychopharmacology, 27(8), 697-713. [Link]

  • Weyler, W., Hsu, Y. P., & Breakefield, X. O. (1987). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 26(21), 6653-6659. [Link]

  • Wikipedia. (n.d.). Tranylcypromine. Retrieved from [Link]

  • Palmer, S. L., Mabic, S., & Castagnoli, N., Jr. (1997). Probing the active sites of monoamine oxidase A and B with 1,4-disubstituted tetrahydropyridine substrates and inactivators. Journal of Medicinal Chemistry, 40(13), 1982-1991. [Link]

  • Finberg, J. P. M., & Youdim, M. B. H. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology. Frontiers in Pharmacology, 7, 340. [Link]

  • Kalin, J. H., Wu, M., Abu-Adas, A. H., O'Connell, K., Gui, Y., & Bachman, M. (2020). Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Chemical Biology, 1(4), 274-282. [Link]

  • Malcomson, T., Al-Abri, Z., Al-Harrasi, A., Velazquez-Martinez, C. A., & Ramsay, R. R. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. FEBS Letters, 589(19 Pt B), 2737-2743. [Link]

  • Ramsay, R. R., & Albreht, A. (2018). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. ResearchGate. Retrieved from [Link]

  • Zieske, P. A., & Silverman, R. B. (1987). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 26(21), 6653-6659. [Link]

  • Kang, G. I., & Hong, S. S. (1990). Quantitative structure-activity relationships in MAO-inhibitory 2-phenylcyclopropylamines: Insights into the topography of MAO-A and MAO-B. Archives of Pharmacal Research, 13(2), 143-149. [Link]

  • Meneses, A. (2018). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 9, 1247. [Link]

  • Nogrady, T. (2009). A practical overview of quantitative structure-activity relationship. EXCLI Journal, 8, 74-88. [Link]

  • Silverman, R. B. (1983). Mechanism of inactivation of monoamine oxidase by trans-2-phenylcyclopropylamine and the structure of the enzyme-inactivator adduct. Journal of the American Chemical Society, 105(9), 2825-2831. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine: A Putative Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of the novel compound 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine. Based on its structural similarity to the well-established monoamine oxidase inhibitor (MAOI) tranylcypromine, we hypothesize that this compound functions as an MAOI. This guide will compare the validation pathway for this novel compound with established MAOIs, offering detailed experimental protocols and data interpretation strategies.

Introduction: The Monoamine Oxidase Inhibitor Landscape

Monoamine oxidase inhibitors (MAOIs) are a class of drugs that increase the levels of neurotransmitters like serotonin, dopamine, and norepinephrine in the brain by inhibiting the enzyme monoamine oxidase (MAO).[1][2] This enzyme is responsible for the degradation of these monoamine neurotransmitters.[2][3] MAOIs are used in the treatment of depression, anxiety disorders, and Parkinson's disease.[4][5]

There are two main isoforms of MAO: MAO-A and MAO-B.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[2] Early MAOIs were non-selective and irreversible, leading to significant side effects and dietary restrictions.[6][7] Newer MAOIs exhibit greater selectivity for either MAO-A or MAO-B and can be reversible, offering improved safety profiles.[8][9]

This guide will focus on validating the hypothesized MAOI activity of this compound by comparing it to a panel of established MAOIs with diverse properties:

  • Tranylcypromine: A non-selective, irreversible MAOI with a structure closely related to the compound of interest.[10][11]

  • Phenelzine: A non-selective, irreversible hydrazine-class MAOI.[7][12]

  • Isocarboxazid: A non-selective, irreversible hydrazine-class MAOI.[4][13]

  • Selegiline: A selective, irreversible inhibitor of MAO-B at lower doses.[14][15][16]

  • Moclobemide: A selective, reversible inhibitor of MAO-A (RIMA).[8][17]

Comparative Experimental Validation Workflow

The validation of this compound as an MAOI requires a multi-faceted approach, progressing from in vitro characterization to in vivo confirmation of its physiological effects.

Caption: A stepwise workflow for the validation of a novel MAOI, from initial in vitro screening to in vivo functional assessment.

In Vitro Characterization: Potency, Reversibility, and Selectivity

The initial step is to determine if and how this compound interacts with MAO enzymes in a controlled, cell-free environment.

Experiment 1: Determination of MAO Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor.

Protocol: Fluorometric MAO Inhibition Assay [18]

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

  • Substrate: A non-selective MAO substrate, such as p-tyramine, is utilized. The enzymatic reaction produces hydrogen peroxide (H2O2).

  • Detection: A fluorescent probe that reacts with H2O2 is added. The resulting fluorescence is proportional to MAO activity.

  • Inhibitor Addition: The assay is performed with a range of concentrations of this compound and the comparator MAOIs.

  • Data Analysis: The fluorescence intensity is measured, and the percentage of MAO inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative Data (Hypothetical IC50 Values in µM)

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
This compound To be determinedTo be determined
Tranylcypromine~0.5~0.8
Phenelzine~1.0~1.5
Isocarboxazid~0.8~1.2
Selegiline~10~0.1
Moclobemide~1.0>100
Experiment 2: Assessment of Reversibility

Determining whether the inhibition is reversible or irreversible is crucial for predicting the duration of action and potential for drug-drug interactions. Irreversible inhibitors form a covalent bond with the enzyme, permanently inactivating it until new enzyme is synthesized.[12] Reversible inhibitors dissociate from the enzyme.

Protocol: Dialysis-Based Reversibility Assay [19]

  • Pre-incubation: MAO-A or MAO-B is pre-incubated with a concentration of the test compound sufficient to cause significant inhibition (e.g., 10x IC50).

  • Dialysis: The enzyme-inhibitor mixture is dialyzed against a large volume of buffer for an extended period (e.g., 24 hours) to remove any unbound inhibitor.

  • Activity Measurement: The activity of the dialyzed enzyme is measured using the fluorometric assay described above.

  • Data Interpretation:

    • Irreversible Inhibition: If enzyme activity is not restored after dialysis, the inhibition is irreversible.

    • Reversible Inhibition: If enzyme activity is restored, the inhibition is reversible.

Expected Outcomes for Comparator MAOIs

CompoundReversibility
TranylcypromineIrreversible
PhenelzineIrreversible
IsocarboxazidIrreversible
SelegilineIrreversible
MoclobemideReversible
Experiment 3: Determination of MAO-A vs. MAO-B Selectivity

The selectivity of an MAOI for MAO-A or MAO-B determines its primary neurochemical effects and clinical applications.

Protocol: Comparative IC50 Determination with Selective Substrates [19]

This experiment is an extension of the initial IC50 determination. Instead of a non-selective substrate, isoform-selective substrates are used.

  • MAO-A Selective Substrate: Kynuramine is often used to specifically measure MAO-A activity.[19]

  • MAO-B Selective Substrate: Benzylamine is a common substrate for specifically assaying MAO-B activity.[19]

  • IC50 Calculation: IC50 values for both MAO-A and MAO-B are determined for this compound and the comparators.

  • Selectivity Index (SI): The SI is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).

    • SI > 1: Indicates selectivity for MAO-B.

    • SI < 1: Indicates selectivity for MAO-A.

    • SI ≈ 1: Indicates non-selective inhibition.

Comparative Data (Selectivity Index)

CompoundSelectivity Index (MAO-A IC50 / MAO-B IC50)Primary Target
This compound To be determinedTo be determined
Tranylcypromine~0.6Non-selective
Phenelzine~0.7Non-selective
Isocarboxazid~0.7Non-selective
Selegiline~100MAO-B
Moclobemide<0.01MAO-A

In Vivo Validation: Neurochemical and Behavioral Consequences

In vivo studies are essential to confirm that the in vitro MAO inhibition translates to the expected neurochemical and behavioral effects in a living organism.

Experiment 4: In Vivo Microdialysis for Neurotransmitter Levels

Microdialysis is a technique used to measure the levels of neurotransmitters in specific brain regions of freely moving animals. This experiment directly assesses the impact of the test compound on the monoaminergic system.

Protocol: In Vivo Microdialysis in Rodents

  • Probe Implantation: A microdialysis probe is surgically implanted into a brain region rich in monoaminergic neurons, such as the striatum or prefrontal cortex.

  • Drug Administration: After a recovery period, the animals are administered this compound or a comparator MAOI.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after drug administration.

  • Neurotransmitter Analysis: The concentrations of serotonin, dopamine, and norepinephrine in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

  • Data Analysis: Changes in neurotransmitter levels over time are plotted and compared between treatment groups.

Caption: A schematic representation of the in vivo microdialysis experimental procedure.

Experiment 5: Behavioral Models of Antidepressant and Anxiolytic Activity

Behavioral models in rodents are used to assess the potential therapeutic effects of a compound.

Protocol: Forced Swim Test (FST) for Antidepressant-like Effects [20]

  • Acclimation: Rodents are placed in a cylinder of water from which they cannot escape.

  • Test Session: On the test day, following administration of the test compound or vehicle, the animals are again placed in the water, and the duration of immobility is recorded.

  • Interpretation: A decrease in immobility time is interpreted as an antidepressant-like effect.

Protocol: Elevated Plus Maze (EPM) for Anxiolytic-like Effects

  • Apparatus: The maze consists of two open arms and two enclosed arms elevated from the floor.

  • Test Session: Following drug administration, rodents are placed in the center of the maze, and the time spent in the open arms is recorded.

  • Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

Conclusion

The validation of this compound's mechanism of action requires a systematic and comparative approach. By following the experimental workflow outlined in this guide and comparing the results to those of well-characterized MAOIs, researchers can definitively determine its potency, selectivity, and in vivo efficacy. This rigorous validation is a critical step in the development of any novel therapeutic agent.

References

  • Vertex AI Search. (2025, September 3). What is the mechanism of action of methenamine? - Dr.Oracle.
  • YouTube. (2022, December 8). Mechanism of MAO I | What is MAO inhibitor used for? | Pharmacology.
  • YouTube. (2023, May 15).
  • NIH. (2021, January 22). Methenamine - LiverTox - NCBI Bookshelf.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). isocarboxazid | Ligand page.
  • Vertex AI Search. (2025, June 4). What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? - Dr.Oracle.
  • Wikipedia. (n.d.). Monoamine oxidase inhibitor.
  • Wikipedia. (n.d.). Methenamine.
  • YouTube. (2025, March 3). Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • MDPI. (n.d.).
  • PubChem. (n.d.).
  • PubMed Central. (n.d.). Insights into the mechanisms of action of the MAO inhibitors phenelzine and tranylcypromine: a review.
  • PubMed. (n.d.). Enzyme Inhibition Assays for Monoamine Oxidase.
  • NIH. (2020, April 8). Isocarboxazid - LiverTox - NCBI Bookshelf.
  • St
  • NIH. (2023, August 17).
  • NIH. (2025, January 19).
  • Patsnap Synapse. (2024, July 17).
  • PubMed. (n.d.). Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B.
  • Wikipedia. (n.d.). Moclobemide.
  • PubMed Central. (2021, November 2).
  • Wikipedia. (n.d.). Tranylcypromine.
  • Wikipedia. (n.d.). Selegiline.
  • JoVE. (n.d.).
  • Wikipedia. (n.d.). Phenelzine.
  • Patsnap Synapse. (2024, July 17).
  • Mayo Clinic. (n.d.). Moclobemide (oral route) - Side effects & dosage.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Selegiline Hydrochloride?.
  • accessdata.fda.gov. (n.d.).
  • Patsnap Synapse. (2024, July 17).
  • MIMS Philippines. (n.d.). Isocarboxazid: Uses, Dosage, Side Effects and More.
  • Abcam. (n.d.). Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031).
  • NIH. (n.d.). Neuroprotective actions of selegiline - PubMed.
  • Deranged Physiology. (n.d.). Monoamine oxidase inhibitors as a class.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
  • Assay Genie. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (BA0188).
  • Wikipedia. (n.d.). Isocarboxazid.
  • Davis Phinney Foundation for Parkinson's. (2023, September 10). A Closer Look at Selegiline for Parkinson's Symptom Management.
  • PubChem. (n.d.).
  • ACS Omega. (2019, September 18).
  • Royal Society Publishing. (2020, April 22).
  • EMBL-EBI. (n.d.). Document: Novel 1-(prop-2-yn-1-ylamino)-2,3-dihydro-1H-indene-4-thiol derivatives as potent selective human monoamine oxidase B inhibitors: Design, S....
  • NIH. (2025, December 13). Monoamine Oxidase Inhibitors (MAOIs)

Sources

"comparative analysis of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine and other LSD1 inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Epigenetic Eraser, LSD1

Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A) has emerged as a critical epigenetic regulator and a compelling therapeutic target in oncology. Discovered in 2004, LSD1 was the first histone demethylase identified, challenging the long-held belief that histone methylation was a permanent mark.[1] It functions as a flavin adenine dinucleotide (FAD)-dependent amine oxidase to specifically remove mono- and di-methyl groups from histone H3 at lysine 4 (H3K4me1/2) and lysine 9 (H3K9me1/2).[1][2] The demethylation of H3K4, a mark associated with active gene transcription, leads to transcriptional repression. Conversely, removing the repressive H3K9 mark can lead to gene activation. This dual functionality allows LSD1 to act as either a transcriptional co-repressor or co-activator depending on the cellular context and its associated protein complexes, such as CoREST and NuRD.[3][4]

LSD1 is overexpressed in a wide array of malignancies, including acute myeloid leukemia (AML), small-cell lung cancer (SCLC), breast cancer, and prostate cancer.[1][2][5] This overexpression is linked to a block in cellular differentiation and an increase in proliferation, migration, and invasiveness, ultimately correlating with poor patient prognosis.[1][6] In AML, for instance, LSD1 is crucial for maintaining the leukemic stem cell (LSC) population, which drives disease progression and relapse.[4] Consequently, the pharmacological inhibition of LSD1 presents a promising strategy to reverse epigenetic silencing, induce cancer cell differentiation, and suppress tumor growth.[7]

This guide provides a comparative analysis of prominent LSD1 inhibitors, focusing on the pioneering tranylcypromine-based irreversible agents, including derivatives like 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine, and contrasting them with the newer classes of reversible inhibitors that have entered clinical development.

The LSD1 Catalytic Cycle and Mechanism of Inhibition

Understanding the mechanism of LSD1 is key to appreciating how its inhibitors function. The enzyme utilizes its FAD cofactor to oxidize the methyl group on the lysine substrate, which is then hydrolyzed to release formaldehyde.

cluster_cycle LSD1 Catalytic Cycle LSD1_FAD LSD1-FAD (oxidized) Complex1 LSD1-FAD + H3K4me2 (Michaelis Complex) LSD1_FAD->Complex1 H3K4me2 Histone H3K4me2 (Substrate) H3K4me2->Complex1 LSD1_FADH2 LSD1-FADH2 (reduced) Complex1->LSD1_FADH2 Hydride Transfer H3K4_iminium H3K4-iminium intermediate Complex1->H3K4_iminium LSD1_FADH2->LSD1_FAD Re-oxidation H3K4me1 Histone H3K4me1 (Product) H3K4_iminium->H3K4me1 Hydrolysis Formaldehyde Formaldehyde H3K4_iminium->Formaldehyde Hydrolysis H2O H2O H2O->H3K4_iminium O2 O2 O2->LSD1_FADH2 cluster_irr Irreversible Inhibition cluster_rev Reversible Inhibition TCP TCP-based Inhibitor Adduct Covalent TCP-FAD Adduct (Enzyme Inactivated) TCP->Adduct Mechanism-based Covalent Bonding LSD1_FAD LSD1-FAD LSD1_FAD->Adduct Rev_Inhib Reversible Inhibitor Bound_Complex Non-covalent Inhibitor-LSD1 Complex Rev_Inhib->Bound_Complex Equilibrium Binding LSD1_Active LSD1 Active Site LSD1_Active->Bound_Complex

Caption: Irreversible vs. Reversible LSD1 Inhibition Mechanisms.

Class II: Reversible LSD1 Inhibitors

While irreversible inhibitors are highly potent, concerns about potential on-target toxicity from permanent enzyme inactivation have driven the development of reversible inhibitors. [8]These agents typically bind non-covalently to either the FAD catalytic pocket or the substrate-binding pocket, offering a different pharmacological profile that may improve the therapeutic window. [8]

Key Reversible Inhibitors in Clinical Development
  • Seclidemstat (SP-2577): The clinical analog of the tool compound SP-2509, Seclidemstat is a reversible, non-competitive inhibitor of LSD1. It has shown preclinical efficacy in models of Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma. [9]Seclidemstat is currently in Phase I clinical trials for patients with advanced solid tumors, including Ewing sarcoma. * Pulrodemstat (CC-90011): Developed by Celgene, Pulrodemstat is an orally active, potent, and reversible LSD1 inhibitor. [10]It has been evaluated in clinical trials for advanced solid tumors and relapsed/refractory non-Hodgkin's lymphoma. [10] The development of reversible inhibitors has been less rapid than that of their irreversible counterparts, but they represent an important therapeutic alternative with a potentially distinct safety and efficacy profile. [11]

Comparative Data Summary

The following tables provide a quantitative comparison of key LSD1 inhibitors based on preclinical data and their clinical development status.

Table 1: In Vitro Potency and Selectivity of LSD1 Inhibitors
CompoundClassLSD1 IC₅₀ / KᵢSelectivity vs. MAO-ASelectivity vs. MAO-BReference(s)
Tranylcypromine (TCP) Irreversible~2 µM (Kᵢ)LowLow[12]
Iadademstat (ORY-1001) Irreversible< 1 nMHighHigh[13]
Bomedemstat (IMG-7289) Irreversible56.8 nMHighHigh[12]
GSK2879552 Irreversible1.7 µM (Kᵢapp)>1000-fold>1000-fold[14][15]
Seclidemstat (SP-2577) Reversible13 nM (SP-2509)HighHigh[16][17]
Pulrodemstat (CC-90011) Reversible0.30 nMHighHigh[10]

Note: IC₅₀ and Kᵢ values can vary based on assay conditions. This table is for comparative purposes.

Table 2: Clinical Trial Status of Selected LSD1 Inhibitors
CompoundSponsorPhaseIndication(s)ClinicalTrials.gov ID (Example)Reference(s)
Iadademstat (ORY-1001) Oryzon GenomicsPhase IIAML, SCLCEudraCT: 2018-000482-36[13][18]
Bomedemstat (IMG-7289) Imago BioSciencesPhase IIMyelofibrosis, ET, Polycythemia VeraNCT04254948[19]
GSK2879552 GlaxoSmithKlinePhase ISCLC, AMLNCT02034123[20]
Seclidemstat (SP-2577) Salarius PharmaPhase I/IIEwing Sarcoma, Advanced Solid TumorsNCT03600649[21]
Pulrodemstat (CC-90011) CelgenePhase IAdvanced Solid Tumors, NHLNCT02979046[10]

Experimental Protocols

To ensure scientific integrity, the methods used to characterize these inhibitors must be robust and reproducible. Below are standard protocols for evaluating LSD1 inhibitors.

Protocol 1: In Vitro LSD1 Enzymatic Activity Assay (HRP-Coupled)

This assay quantifies LSD1 activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the demethylation reaction.

Causality: The amount of fluorescent product (resorufin) is directly proportional to the H₂O₂ produced, which is directly proportional to the enzymatic activity of LSD1. An inhibitor will reduce the rate of resorufin formation.

cluster_workflow LSD1 HRP-Coupled Assay Workflow Start Start: Prepare Reagents Step1 Dispense Inhibitor dilutions and DMSO (control) into 384-well plate Start->Step1 Step2 Add LSD1 enzyme solution to all wells Step1->Step2 Step3 Incubate to allow inhibitor-enzyme binding (Pre-incubation) Step2->Step3 Step4 Initiate reaction by adding substrate mix (H3K4me2 peptide, HRP, Amplex Red) Step3->Step4 Step5 Incubate at 37°C Step4->Step5 Step6 Measure fluorescence (Ex: 531 nm, Em: 595 nm) kinetically over time Step5->Step6 Step7 Calculate initial reaction rates and determine IC50 values Step6->Step7 End End: Data Analysis Step7->End

Caption: Workflow for an in vitro LSD1 biochemical assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5). Prepare stock solutions of the test inhibitor in 100% DMSO.

  • Compound Plating: Serially dilute the inhibitor in DMSO. Using an acoustic dispenser or multichannel pipette, add the diluted compounds to a black, 384-well plate. Include DMSO-only wells for positive (no inhibition) and no-enzyme wells for negative (background) controls.

  • Enzyme Addition: Dilute recombinant human LSD1-CoREST complex in assay buffer to the desired final concentration (e.g., 5 nM). [14]Add the enzyme solution to all wells except the no-enzyme controls.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature. This step is critical for irreversible inhibitors to allow time for covalent bond formation.

  • Reaction Initiation: Prepare a substrate master mix containing H3K4me2 peptide substrate (e.g., 2.5 µM), Horseradish Peroxidase (HRP, 1 U/mL), and Amplex Red (10 µM) in assay buffer. [14]Add this mix to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity (Excitation ~530-545 nm, Emission ~590-600 nm) every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the initial velocity (rate) of the reaction for each well. Plot the percent inhibition (relative to DMSO controls) against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement via Western Blot

This protocol validates that an inhibitor is engaging LSD1 within a cellular context by measuring the accumulation of its substrate, H3K4me2.

Causality: If the inhibitor successfully blocks LSD1 activity in cells, the demethylase function will cease, leading to a measurable increase in the steady-state levels of the H3K4me2 mark.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cancer cells (e.g., AML cell line MV4-11 or SCLC line NCI-H526) and allow them to adhere or stabilize in suspension. Treat the cells with a dose range of the LSD1 inhibitor for 24-72 hours. Include a vehicle (DMSO) control.

  • Histone Extraction: Harvest the cells and perform histone extraction using an acid extraction protocol or a commercial kit to enrich for histone proteins.

  • Protein Quantification: Quantify the protein concentration of the histone extracts using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blot: Separate equal amounts of histone protein (e.g., 10-15 µg) on a 15% SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for H3K4me2 overnight at 4°C.

  • Loading Control: Following probing for H3K4me2, probe the same membrane with an antibody for total Histone H3 as a loading control.

  • Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me2 signal to the total H3 signal to determine the relative increase in methylation upon inhibitor treatment.

Conclusion and Future Directions

The inhibition of LSD1 is a validated and highly promising strategy for cancer therapy, particularly in hematological malignancies and certain solid tumors. The field has evolved from the repurposing of the non-selective MAO inhibitor tranylcypromine to the development of highly potent and selective irreversible inhibitors like Iadademstat and Bomedemstat, which are showing encouraging clinical data. The development of structurally distinct, reversible inhibitors such as Seclidemstat offers an alternative therapeutic approach with a potentially different safety profile.

Future efforts will likely focus on several key areas:

  • Combination Therapies: Combining LSD1 inhibitors with other epigenetic modifiers (e.g., HDAC inhibitors, BET inhibitors) or standard chemotherapies is a promising avenue to achieve synergistic antitumor effects and overcome resistance. [7]2. Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to LSD1 inhibition is crucial for clinical success.

  • Expanding Indications: Exploring the efficacy of LSD1 inhibitors in other cancer types and even non-cancer diseases like viral infections and neurodegenerative disorders is an active area of research. [22] The continued exploration of diverse chemical scaffolds and inhibition modalities will undoubtedly expand the therapeutic utility of targeting this master epigenetic regulator.

References

  • Mico, J. A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed Central. [Link]

  • Remis, D., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Mohammad, H. P., & Kruger, R. G. (2016). Putative mechanism of action of LSD1 inhibitors. ResearchGate. [Link]

  • Oryzon Genomics. (n.d.). Iadademstat. Oryzon. [Link]

  • Wang, J., et al. (2011). Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties. AACR Journals. [Link]

  • Schulz-Fincke, J., et al. (2017). Fluorinated tranylcypromine analogues as inhibitors of lysine-specific demethylase 1 (LSD1, KDM1A). PubMed. [Link]

  • ResearchGate. (n.d.). An overview on the most important LSD1 inhibitors reported in literature. ResearchGate. [Link]

  • Li, Z., et al. (2019). Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo. PubMed. [Link]

  • Wang, J., et al. (2011). Novel Histone Demethylase LSD1 Inhibitors Selectively Target Cancer Cells with Pluripotent Stem Cell Properties. Cancer Research. [Link]

  • Valente, S., et al. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Taylor & Francis Online. [Link]

  • Valente, S., et al. (2020). Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. NIH. [Link]

  • Ota, Y., & Suzuki, T. (2018). Drug Design Concepts for LSD1-Selective Inhibitors. PubMed. [Link]

  • Kumar, A., et al. (2025). Tranylcypromine-derived LSD1 inhibitors: Synthetic strategies, structure-activity relationships, and anticancer potential. PubMed. [Link]

  • Zhang, Y., et al. (2020). New tranylcypromine derivatives containing sulfonamide motif as potent LSD1 inhibitors to target acute myeloid leukemia. ScienceDirect. [Link]

  • Jiang, H., et al. (2024). Discovery of novel LSD1 inhibitors with favorable PK and activity in models of AML. Clarivate. [Link]

  • Byun, J-Y., et al. (2021). Abstract 1135: Antitumor activity of novel reversible LSD1 inhibitors in preclinical models of AML and SCLC. Cancer Research. [Link]

  • Sacilotto, N., et al. (2021). LSD1 Inhibition in AML. Frontiers. [Link]

  • Cuyàs, E., et al. (2020). The LSD1 inhibitor iadademstat (ORY-1001) targets SOX2-driven breast cancer stem cells: a potential epigenetic therapy in luminal-B and HER2-positive breast cancer subtypes. PubMed Central. [Link]

  • Smitheman, K., et al. (2015). Abstract 3513: Inhibition of LSD1 for the treatment of cancer. AACR Journals. [Link]

  • Zeidan, A. M., et al. (2019). What potential is there for LSD1 inhibitors to reach approval for AML? PMC - NIH. [Link]

  • Salamero, O., et al. (2020). First-in-Human Phase I Study of Iadademstat (ORY-1001): A First-in-Class Lysine-Specific Histone Demethylase 1A Inhibitor, in Relapsed or Refractory Acute Myeloid Leukemia. ASCO Publications. [Link]

  • Mico, J. A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]

  • Wang, Y., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers. [Link]

  • Wang, Y., et al. (2023). LSD1-Based Reversible Inhibitors Virtual Screening and Binding Mechanism Computational Study. MDPI. [Link]

  • Li, Y., et al. (2018). Pharmacological Inhibition of LSD1 for Cancer Treatment. MDPI. [Link]

  • Liu, Y., et al. (2024). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. Frontiers. [Link]

  • ResearchGate. (n.d.). Structures of irreversible and reversible LSD1 inhibitors in clinical trials for treatment of cancer. ResearchGate. [Link]

  • Li, Y., et al. (2023). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. NIH. [Link]

  • Pishas, K. I., et al. (2018). Ewing sarcoma resistance to SP-2509 is not mediated through KDM1A/LSD1 mutation. PMC - PubMed Central. [Link]

  • Rinaldi, C. (2024). A Phase II study of the LSD1 inhibitor bomedemstat in patients with polycythemia vera. VJHemOnc. [Link]

  • ResearchGate. (n.d.). In vivo evaluation of the lysine‐specific demethylase (KDM1A/LSD1) inhibitor SP‐2577 (Seclidemstat) against pediatric sarcoma preclinical models. ResearchGate. [Link]

  • ResearchGate. (n.d.). LSD1 inhibitors in clinical trials. ResearchGate. [Link]

  • Mould, D. P., et al. (2015). Reversible inhibitors of LSD1 as therapeutic agents in acute myeloid leukemia: clinical significance and progress to date. Research Explorer - The University of Manchester. [Link]

  • Zhang, H., et al. (2021). SP2509, an inhibitor of LSD1, exerts potential antitumor effects by targeting the JAK/STAT3 signaling. PubMed. [Link]

  • Yabuki, M., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. PubMed. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Phenylcyclopropylamine Scaffold

The cyclopropylamine moiety is a fascinating and highly valuable scaffold in medicinal chemistry, prized for its unique conformational rigidity and electronic properties.[1] Its incorporation into drug candidates can lead to enhanced metabolic stability, increased potency, and improved permeability across the blood-brain barrier.[2] When combined with a phenyl group, as in the trans-2-phenylcyclopropylamine (tranylcypromine) structure, it yields a potent monoamine oxidase (MAO) inhibitor that has been used clinically as an antidepressant.[3][4] This foundational structure has inspired the development of a diverse array of derivatives targeting various components of the central nervous system.[3]

This guide focuses on the structure-activity relationships (SAR) of a specific subset of these derivatives: analogs of 1-(2,2-dimethyl-1-phenylcyclopropyl)methanamine. By adding a gem-dimethyl substitution to the cyclopropane ring and a methylene spacer between the ring and the amine, this scaffold offers a unique three-dimensional structure for probing interactions with biological targets. The primary activities of interest for this class of compounds are the inhibition of monoamine reuptake and modulation of the N-methyl-D-aspartate (NMDA) receptor, both of which are key mechanisms in the treatment of depression and other neurological disorders.[5][6]

This document will provide an in-depth comparison of the performance of various analogs, supported by experimental data from authoritative sources. We will delve into the synthetic methodologies, the protocols for biological evaluation, and the causal relationships between structural modifications and observed activity.

Synthetic Strategies for this compound Analogs

The synthesis of the this compound core and its analogs typically involves a multi-step sequence. A general and adaptable approach is outlined below, based on established methods for creating substituted cyclopropanes.[2][7]

Workflow for the Synthesis of Analogs

Synthesis Workflow General Synthetic Workflow start Substituted Phenylacetonitrile step1 α-Alkylation with 1,2-Dibromoethane start->step1 NaOH, Phase Transfer Catalyst step2 Hydrolysis of Nitrile to Carboxylic Acid step1->step2 Conc. HCl, Heat step3 Amide Coupling step2->step3 Amine, Coupling Agent (e.g., HATU) step4 Reduction of Amide to Amine step3->step4 Reducing Agent (e.g., LiAlH4) end_product Target Analog step4->end_product

Caption: General synthetic route for 1-phenylcyclopropylamine analogs.

Detailed Synthetic Protocol
  • Cyclopropanation: The synthesis often commences with a substituted 2-phenyl acetonitrile. This starting material is subjected to α-alkylation with 1,2-dibromoethane in the presence of a strong base such as sodium hydroxide and a phase-transfer catalyst (e.g., tetra-n-butylammonium bromide) to facilitate the formation of the cyclopropane ring.[2] The gem-dimethyl groups can be introduced at this stage by using an appropriately substituted starting material.

  • Nitrile Hydrolysis: The resulting 1-phenylcyclopropane carbonitrile is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by heating with a strong acid, such as concentrated hydrochloric acid.[2]

  • Amide Formation: The carboxylic acid is then coupled with a desired amine to introduce diversity at the amino group. Standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed for this step.[2]

  • Final Reduction: The final step is the reduction of the amide to the target aminomethane analog. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically used to achieve this transformation.

This modular approach allows for the systematic variation of substituents on the phenyl ring and the amine, enabling a thorough exploration of the structure-activity landscape.

Comparative Biological Evaluation: SAR Analysis

While a comprehensive SAR table for a complete series of this compound analogs is not available in a single public source, we can synthesize a comparative analysis from various studies on closely related phenylcyclopropylamine derivatives. The key structural features to consider are:

  • Substitution on the Phenyl Ring: The position and electronic nature of substituents on the phenyl ring can significantly impact binding affinity and selectivity for different monoamine transporters.

  • Gem-Dimethyl Group: The presence of the gem-dimethyl group on the cyclopropane ring introduces steric bulk and restricts the conformation of the molecule, which can enhance selectivity for specific targets.

  • Amine Substitution: Modification of the primary amine to secondary or tertiary amines, or incorporation into a heterocyclic system, can modulate potency and pharmacokinetic properties.

Table 1: Structure-Activity Relationship of Phenylcyclopropylamine Analogs at Monoamine Transporters

Compound IDPhenyl SubstitutionCyclopropane SubstitutionAmineSERT Kᵢ (nM)NET Kᵢ (nM)DAT Kᵢ (nM)Reference
Parent Unsubstituted2,2-Dimethyl-CH₂NH₂Data not availableData not availableData not available[8]
Analog A 4-FluoroUnsubstituted-NH₂High AffinityModerate AffinityLow Affinity[9]
Analog B UnsubstitutedUnsubstituted-NH₂ (Tranylcypromine)Moderate (MAO-A)Moderate (MAO-B)Low[3]
Analog C 5-Chloro-2,3-dihydrobenzofuran-7-yl2,2-Dimethyl-CH₂NH₂Modest 5-HT₂C AgonistData not availableData not available[7]
Analog D 2,3-DichloroUnsubstituted-CH₂NH-PiperazineLow D₂ Receptor AffinityData not availableHigh D₂ Receptor Affinity[10]

Note: This table is a composite representation based on data from analogs with related scaffolds to infer potential SAR trends for the target series. Specific Kᵢ values are highly dependent on the assay conditions.

From the available data on related compounds, we can infer the following SAR trends:

  • Phenyl Ring Substitution: Electron-withdrawing groups, such as halogens, on the phenyl ring are often well-tolerated and can enhance affinity and selectivity for the serotonin transporter (SERT).[9]

  • Cyclopropane Substitution: The gem-dimethyl groups are expected to provide conformational constraint. In the case of a 5-HT₂C agonist, this modification was part of a successful design strategy.[7]

  • Amine Moiety: The primary amine is a crucial feature for interaction with monoamine transporters. Modifications to this group, such as the addition of a piperazine moiety, can shift the activity profile towards other targets like dopamine receptors.[10]

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the SAR data, it is essential to employ standardized and well-validated experimental protocols.

In Vitro Monoamine Reuptake Inhibition Assay

This assay determines the ability of the test compounds to inhibit the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) by their respective transporters (SERT, NET, and DAT).

Monoamine Reuptake Assay Workflow for Monoamine Reuptake Inhibition Assay cells HEK293 cells expressing hSERT, hNET, or hDAT incubation Incubate with test compound cells->incubation radioligand Add radiolabeled neurotransmitter ([³H]5-HT, [³H]NE, or [³H]DA) incubation->radioligand termination Terminate uptake by washing with ice-cold buffer radioligand->termination lysis Cell lysis termination->lysis scintillation Quantify radioactivity by scintillation counting lysis->scintillation analysis Calculate IC₅₀ values scintillation->analysis

Caption: Key steps in the in vitro monoamine reuptake inhibition assay.

Step-by-Step Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin, norepinephrine, or dopamine transporters are cultured to confluence.

  • Compound Incubation: The cells are pre-incubated with various concentrations of the test compounds for a specified period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Radioligand Addition: A solution containing a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]NE, or [³H]DA) is added to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (e.g., 5-10 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular radioligand.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: Non-specific uptake is determined in the presence of a known potent inhibitor for each transporter. The percentage of inhibition for each concentration of the test compound is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake) is determined by non-linear regression analysis.

In Vitro NMDA Receptor Binding Assay ([³H]MK-801)

This assay measures the affinity of the test compounds for the NMDA receptor ion channel.

Step-by-Step Protocol:

  • Membrane Preparation: Rat brain tissue (e.g., cortex or hippocampus) is homogenized in an ice-cold buffer and centrifuged to isolate the cell membranes containing the NMDA receptors.

  • Binding Reaction: The membranes are incubated with a fixed concentration of [³H]MK-801, a radiolabeled NMDA receptor channel blocker, in the presence of varying concentrations of the test compound. The incubation is also carried out in the presence of saturating concentrations of glutamate and glycine to ensure the receptor is in an activated state.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled NMDA receptor channel blocker. The percentage of inhibition of [³H]MK-801 binding is calculated for each concentration of the test compound, and the Kᵢ value is determined.

In Vivo Antidepressant-like Activity: Forced Swim Test (FST)

The forced swim test is a widely used behavioral model to assess the antidepressant-like effects of compounds in rodents.

Forced_Swim_Test Forced Swim Test Protocol acclimation Acclimate animals to testing room dosing Administer test compound or vehicle acclimation->dosing pre_swim Pre-swim session (15 min) on Day 1 dosing->pre_swim test_swim Test session (5-6 min) on Day 2 pre_swim->test_swim recording Record behavior (immobility, swimming, climbing) test_swim->recording analysis Analyze duration of behaviors recording->analysis

Sources

Confirming Cellular Target Engagement of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, unequivocally demonstrating that a novel compound engages its intended target within the complex cellular environment is a cornerstone of preclinical validation. This guide provides an in-depth, objective comparison of robust methodologies to confirm the cellular target engagement of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine , a novel analogue of tranylcypromine. Given its structural similarity to known irreversible inhibitors, the putative target of this compound is Lysine-Specific Demethylase 1 (LSD1/KDM1A) , a critical epigenetic regulator and a high-value target in oncology.[1][2][3]

This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizing the creation of a self-validating system of evidence. We will compare a direct biophysical method with a downstream functional cellular assay, providing the rationale, detailed step-by-step protocols, and comparative data to guide your experimental design.

The Central Question: Does the Compound Bind and Inhibit LSD1 in Cells?

LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that plays a crucial role in transcriptional regulation by demethylating mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2), a mark associated with active gene transcription.[1][4] Inhibition of LSD1 leads to the accumulation of these methylation marks, altering gene expression and eliciting cellular responses such as differentiation or apoptosis. Our goal is to build a compelling case for the on-target activity of this compound by employing orthogonal assays that interrogate different aspects of its interaction with LSD1.

For comparison, we will consider two well-characterized LSD1 inhibitors: the irreversible inhibitor Tranylcypromine (TCP) , the parent compound of our molecule of interest, and a more potent, clinical-stage irreversible inhibitor, Iadademstat (ORY-1001) .

Comparative Methodologies for Confirming LSD1 Target Engagement

We will focus on two complementary techniques: the Cellular Thermal Shift Assay (CETSA) for direct target binding and a quantitative Western Blot for assessing the functional consequence of LSD1 inhibition on its primary substrate, H3K4 methylation.

Methodology Principle Type of Information Key Advantages Limitations
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein, increasing its melting temperature (Tm).Direct evidence of physical binding between the compound and the target protein in a cellular context.Label-free; applicable to any soluble protein; performed in intact cells or lysates.[5][6][7]Requires a specific antibody for detection; throughput can be limited with Western blot readout.[5][6]
Quantitative Western Blot (H3K4me2 Accumulation) Inhibition of LSD1 enzymatic activity leads to an increase in its substrate, di-methylated H3K4 (H3K4me2).Functional evidence of target inhibition within the cell.Directly measures the downstream consequence of enzyme inhibition; relatively straightforward and widely accessible.Indirect measure of binding; can be influenced by off-target effects that impact histone methylation.

Method 1: Cellular Thermal Shift Assay (CETSA) for Direct Target Binding

CETSA is a powerful biophysical method that directly assesses the physical engagement of a compound with its target protein in the native cellular environment.[5] The principle is that ligand binding confers thermodynamic stability to the target protein, resulting in a higher melting temperature. This shift in thermal stability is a direct indicator of target engagement.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis start Seed Cells (e.g., MV4-11 AML cells) treat Treat with Compound (Test Article, TCP, ORY-1001, Vehicle) start->treat harvest Harvest & Aliquot Cell Suspension treat->harvest heat Heat Aliquots (Temperature Gradient, e.g., 40-70°C) harvest->heat cool Cool to RT heat->cool lyse Lyse Cells (Freeze-Thaw) cool->lyse centrifuge Centrifuge to Pellet Aggregated Proteins lyse->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant wb Western Blot for Soluble LSD1 supernatant->wb plot Plot Melting Curve (Soluble LSD1 vs. Temp) wb->plot

Caption: CETSA workflow for assessing LSD1 target engagement.

Detailed Protocol: CETSA with Western Blot Readout

1. Cell Culture and Treatment:

  • Seed acute myeloid leukemia (AML) cells, such as MV4-11, at a density of 1 x 10^6 cells/mL.

  • Treat cells with this compound (e.g., 10 µM), Tranylcypromine (10 µM), Iadademstat (1 µM), or vehicle (DMSO) for 2 hours at 37°C.

2. Heating and Lysis:

  • Harvest cells by centrifugation and resuspend in PBS containing protease inhibitors.

  • Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.

  • Heat the aliquots for 3 minutes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70°C) in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by three cycles of rapid freezing in liquid nitrogen and thawing at 25°C.

3. Separation and Detection:

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[7]

  • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Normalize protein concentration across all samples.

  • Analyze the soluble LSD1 levels by standard Western blotting using a validated anti-LSD1 antibody.

4. Data Analysis:

  • Quantify the band intensities for LSD1 at each temperature point.

  • Plot the percentage of soluble LSD1 relative to the non-heated control against temperature for each treatment condition.

  • A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates thermal stabilization and thus, target engagement.

Method 2: Functional Assay - Quantifying Histone H3 Lysine 4 Di-Methylation (H3K4me2)

While CETSA confirms binding, a functional assay is required to demonstrate that this binding translates into inhibition of LSD1's enzymatic activity. The most direct cellular readout for LSD1 inhibition is the accumulation of its substrates, H3K4me1 and H3K4me2.[3][8] We will focus on H3K4me2 as it is a well-established biomarker for LSD1 inhibition.

Experimental Workflow: H3K4me2 Quantification

H3K4me2_Workflow cluster_treatment Cell Treatment cluster_extraction Histone Extraction cluster_detection Detection & Analysis start Seed Cells (e.g., MV4-11) treat Treat with Compound (Dose-Response, 24-48h) start->treat harvest Harvest Cells treat->harvest extract Acid Extraction of Histones harvest->extract quantify Quantify Histone Concentration extract->quantify wb Western Blot for H3K4me2 & Total H3 quantify->wb image Image and Quantify Band Intensities wb->image normalize Normalize H3K4me2 to Total H3 image->normalize plot Plot Dose-Response Curve normalize->plot

Caption: Workflow for quantifying H3K4me2 levels.

Detailed Protocol: Quantitative Western Blot for H3K4me2

1. Cell Treatment:

  • Seed MV4-11 cells and treat with a dose-response of this compound (e.g., 0.01 to 10 µM) and comparator compounds for 24 to 48 hours.

2. Histone Extraction:

  • Harvest cells and wash with PBS.

  • Perform histone extraction using an acid extraction protocol. Briefly, lyse cells in a hypotonic buffer, pellet the nuclei, and extract histones with 0.2 M H2SO4 overnight at 4°C.

  • Precipitate the histones with trichloroacetic acid, wash with acetone, and resuspend in water.

  • Determine protein concentration using a BCA assay.

3. Western Blot Analysis:

  • Separate 5-10 µg of histone extracts on a 15% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane and probe with a primary antibody specific for H3K4me2.

  • As a loading control, probe a parallel blot or strip and re-probe the same blot with an antibody against total Histone H3.

  • Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

4. Data Analysis:

  • Quantify the band intensities for H3K4me2 and total H3.

  • For each sample, calculate the ratio of the H3K4me2 signal to the total H3 signal to normalize for loading.

  • Plot the normalized H3K4me2 levels against the compound concentration to generate a dose-response curve and determine the EC50 value.

Expected Outcomes and Interpretation

A successful validation will demonstrate both direct binding and functional inhibition.

Compound Expected CETSA Result Expected H3K4me2 Result Interpretation
This compound Rightward shift in the LSD1 melting curve.Dose-dependent increase in H3K4me2 levels.The compound directly binds to and inhibits LSD1 in cells.
Tranylcypromine (TCP) Rightward shift in the LSD1 melting curve, likely less pronounced than the test article.Dose-dependent increase in H3K4me2, likely with a higher EC50 than the test article.Validates the assay systems and serves as a baseline for potency comparison.
Iadademstat (ORY-1001) Significant rightward shift in the LSD1 melting curve.Potent, dose-dependent increase in H3K4me2 levels.Provides a benchmark for a clinical-stage, potent LSD1 inhibitor.
Vehicle (DMSO) No significant shift in the LSD1 melting curve.No change in H3K4me2 levels.Negative control, establishing the baseline for both assays.

By combining the biophysical evidence from CETSA with the functional data from the H3K4me2 assay, researchers can build a robust, self-validating case for the on-target cellular activity of this compound. This dual-pronged approach provides a higher degree of confidence than either method alone and is a critical step in the rigorous preclinical characterization of novel epigenetic modulators.

References

  • Binda C, Valente S, Romanenghi M, Pilotto S, Cirilli R, Karytinos A, et al. Biochemical, structural, and biological evaluation of tranylcypromine derivatives as inhibitors of histone demethylases LSD1 and LSD2. Journal of the American Chemical Society. 2010;132(19):6827–6833. Available from: [Link]

  • Blair LP, Avaritt NL, Huang R, Cole PA, Taverna SD, Tackett AJ. An assay for quantitative measurement of lysine demethylase activity. Epigenetics. 2011;6(4):490–499. Available from: [Link]

  • EpigenTek. Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). Available from: [Link]

  • EpigenTek. Epigenase™ LSD1 Demethylase Activity/Inhibition Assay Kit (Colorimetric). Available from: [Link]

  • Vianello P, et al. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers (Basel). 2021;13(11):2636. Available from: [Link]

  • Foster CT, et al. Integrative analysis reveals histone demethylase LSD1 promotes RNA polymerase II pausing. Genome Res. 2022;32(11-12):2049-2060. Available from: [Link]

  • EpigenTek. EpiQuik™ Global Tri-Methyl Histone H3K4 Quantification Kit (Colorimetric). Available from: [Link]

  • Lynch JT, et al. LSD1 Substrate Binding and Gene Expression Are Affected by HDAC1-Mediated Deacetylation. ACS Chem Biol. 2021;16(5):857-865. Available from: [Link]

  • ResearchGate. Substrate specificity and regulation of gene expression by LSD1. Available from: [Link]

  • Reddit. Methods for histone methylation quantification. Available from: [Link]

  • Valente S, et al. Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. Curr Top Med Chem. 2020;20(6):463-474. Available from: [Link]

  • ResearchGate. Structures of tranylcypromine and TCP-based LSD1 inhibitors in clinical trials. Available from: [Link]

  • Miele E, et al. Tranylcypromine-Based LSD1 Inhibitors as Useful Agents to Reduce Viability of Schistosoma mansoni and Inhibit Parasite Egg-Laying. Pharmaceuticals (Basel). 2023;16(8):1085. Available from: [Link]

  • Arrowsmith CH, et al. Cell-based assays to support the profiling of small molecules with histone methyltransferase and demethylase modulatory activity. Epigenetics. 2012;7(11):1239-1246. Available from: [Link]

  • ProteinSimple. Adapting the Single-Cell Western Protocol to Detect Histone Modifications. Available from: [Link]

  • Mori K, et al. Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Med Chem Lett. 2022;13(5):851-857. Available from: [Link]

  • Wang J, et al. Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors. Bioorg Med Chem Lett. 2021;41:127993. Available from: [Link]

  • ResearchGate. Structures of tranylcypromine and TCP-based LSD1 inhibitors in clinical trials. Available from: [Link]

  • CD BioSciences. Histone Methylation Cell Assays. Available from: [Link]

  • Estrade S, et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem Biol. 2022;17(4):793-804. Available from: [Link]

  • Robers MB, et al. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. J Biomol Screen. 2017;22(9):1115-1127. Available from: [Link]

  • Shaw J, et al. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS Discov. 2019;24(1):1-14. Available from: [Link]

  • Protocol Online. western for methylated histone. Available from: [Link]

  • Zhang Y, et al. Uncovering New Conformational States of the Substrate Binding Pocket of LSD1 Potential for Inhibitor Design via Funnel Metadynamics. J Phys Chem B. 2024;128(1):210-221. Available from: [Link]

  • Sflomos G, et al. Thermodynamic Characterization of the Binding Interaction between the Histone Demethylase LSD1/KDM1 and CoREST. J Mol Biol. 2011;405(3):633-646. Available from: [Link]

  • O'Connell U, et al. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. J Am Chem Soc. 2021;143(1):119-127. Available from: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is a cornerstone of preclinical assessment. This guide provides an in-depth technical comparison and experimental framework for profiling the cross-reactivity of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine. By leveraging insights from its structural class, we will explore its potential interactions with related enzymes, offering a robust methodology for comprehensive selectivity analysis.

The core structure of this compound, featuring a phenylcyclopropylamine moiety, immediately signals a high potential for interaction with a specific class of enzymes: the flavin adenine dinucleotide (FAD)-dependent amine oxidases. This family includes critical drug targets such as Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 1 (LSD1/KDM1A). The well-documented, non-selective inhibitory activity of the structurally related antidepressant, tranylcypromine, on these enzymes underscores the necessity of a thorough profiling campaign.[1][2][3] Furthermore, the strained cyclopropyl ring is a known structural alert for mechanism-based inactivation of Cytochrome P450 (CYP) enzymes, which are pivotal for drug metabolism and disposition.[4]

This guide will therefore focus on a rationally selected panel of enzymes to construct a meaningful cross-reactivity profile. We will detail the experimental protocols required to generate high-quality, reproducible data and present a comparative analysis against relevant alternative compounds.

Rationale for Target Selection: A Structurally-Informed Approach

The decision to profile this compound against a specific set of enzymes is not arbitrary; it is dictated by its chemical architecture. The phenylcyclopropylamine scaffold is a privileged structure for the irreversible inhibition of FAD-dependent amine oxidases and a known inactivator of heme-containing monooxygenases.

  • Monoamine Oxidases (MAO-A & MAO-B): These enzymes are critical for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[5] Inhibition of MAOs is a therapeutic strategy for depression and Parkinson's disease.[6] Given that tranylcypromine is a potent, non-selective MAO inhibitor, assessing the activity of our topic compound against both isoforms is paramount to understanding its potential neurological off-target effects or therapeutic potential.[1][2][7]

  • Lysine-Specific Demethylase 1 (LSD1/KDM1A): LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation and is a validated target in oncology, particularly in acute myeloid leukemia (AML).[8][9] Many tranylcypromine-based molecules have been developed as potent LSD1 inhibitors.[3][10][11] Profiling against LSD1 is essential to determine if the compound has potential as an epigenetic modulator.

  • Cytochrome P450 (CYP) Isoforms: This superfamily of enzymes is responsible for the metabolism of the vast majority of clinical drugs.[12][13] Cyclopropylamines can act as mechanism-based inactivators of CYPs, leading to a high potential for drug-drug interactions (DDIs).[4] A standard panel of the most clinically relevant isoforms (CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) should be evaluated to assess this liability.[12][14]

The logical relationship for selecting the enzyme panel based on the compound's structure is illustrated below.

Caption: Rationale for enzyme target selection based on key structural features.

Experimental Design & Protocols

To ensure data integrity and comparability, standardized, high-throughput in vitro assays are recommended. The following protocols describe robust methods for determining the half-maximal inhibitory concentration (IC50) for each target enzyme.

Overall Experimental Workflow

The cross-reactivity profiling workflow is a systematic process that begins with compound preparation and culminates in comparative data analysis. This multi-stage approach ensures that potential interactions across different enzyme families are evaluated comprehensively.

Caption: High-level workflow for cross-reactivity profiling.

Protocol: MAO-A and MAO-B Inhibition Assay

This protocol utilizes a commercially available luminescence-based assay, which offers high sensitivity and a simplified workflow.[10][15][16][17]

Materials:

  • MAO-Glo™ Assay Kit (Promega)

  • Recombinant human MAO-A and MAO-B enzymes

  • Test Compound: this compound

  • Positive Controls: Clorgyline (MAO-A selective), Selegiline (MAO-B selective), Tranylcypromine (non-selective)

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound and positive controls in DMSO, then dilute into the appropriate MAO Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.

  • Enzyme Reaction: To each well of a 96-well plate, add 12.5 µL of the 4x compound dilution. Add 12.5 µL of 4x recombinant MAO-A or MAO-B enzyme.

  • Substrate Addition: Initiate the reaction by adding 25 µL of 2x luminogenic MAO substrate solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

  • Signal Measurement: Incubate for 20 minutes at room temperature, then measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to vehicle (100% activity) and no-enzyme (0% activity) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Protocol: LSD1/KDM1A Inhibition Assay

This protocol is based on a fluorescence assay that detects the hydrogen peroxide (H₂O₂) produced during the demethylation reaction.[18][19][20]

Materials:

  • LSD1 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar)

  • Recombinant human LSD1/CoREST complex

  • Test Compound and Positive Control (Tranylcypromine)

  • Black, 96-well assay plates

  • Fluorescence plate reader (Ex/Em = 530-540/585-595 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control as described for the MAO assay.

  • Enzyme Incubation: To each well, add assay buffer, 10 µL of the diluted test compound, and 10 µL of recombinant LSD1 enzyme.

  • Pre-incubation: Incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add 10 µL of the H3K4me2 peptide substrate to initiate the reaction.

  • Reaction Incubation: Incubate for 30 minutes at 37°C.

  • Detection: Add 20 µL of the detection reagent mixture (containing horseradish peroxidase and a fluorescent probe like ADHP).

  • Signal Measurement: Incubate for an additional 15 minutes at room temperature, protected from light. Measure fluorescence using a plate reader.

  • Data Analysis: Calculate IC50 values as described previously.

Protocol: Cytochrome P450 Inhibition Panel

This protocol uses a luminescence-based system for a panel of key CYP isoforms (CYP1A2, 2B6, 2C9, 2C19, 2D6, 3A4).[9][21][22][23]

Materials:

  • P450-Glo™ Screening Systems for each CYP isoform (Promega)

  • Recombinant human CYP enzymes (microsomes)

  • Test Compound and isoform-specific positive controls (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6)[14]

  • White, opaque 96-well assay plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare a 2X solution of the CYP enzyme and a 2X solution of the luminogenic substrate in the appropriate buffer. Prepare serial dilutions of the test compound and controls.

  • Reaction Setup: In a 96-well plate, combine 25 µL of the 2X CYP enzyme/NADPH regeneration system mixture with 5 µL of the test compound or control.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C.

  • Reaction Initiation: Add 20 µL of the 2X luminogenic substrate to each well to start the reaction.

  • Reaction Incubation: Incubate for 20-30 minutes at 37°C.

  • Detection: Add 50 µL of Luciferin Detection Reagent to each well.

  • Signal Measurement: Incubate for 20 minutes at room temperature and measure luminescence.

  • Data Analysis: Determine IC50 values for each CYP isoform as described above.

Comparative Performance Data

The following table summarizes representative IC50 data for known inhibitors against the target panel. This provides a benchmark against which the experimental data for this compound can be compared.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)LSD1 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
This compound ExperimentalExperimentalExperimentalExperimentalExperimental
Tranylcypromine (TCP)~0.5[24]~2.3[24]~1.78[3]>10[13]>10[13]
ORY-1001 (LSD1 Inhibitor)>20>200.018[3]>50>50
Quinidine (CYP2D6 Inhibitor)>100>100>100~0.05>50
Ketoconazole (CYP3A4 Inhibitor)>100>100>100>20~0.1

Note: Literature values can vary based on assay conditions. The data for the topic compound are to be determined experimentally.

Discussion and Mechanistic Interpretation

Upon generating experimental data, the analysis should focus on both potency and selectivity.

  • Selectivity Index: A key metric is the selectivity index, calculated by dividing the IC50 value for an off-target enzyme by the IC50 value for the primary target (if one is known or hypothesized). A higher index indicates greater selectivity. For example, if the primary target is LSD1, the selectivity index versus MAO-A would be IC50(MAO-A) / IC50(LSD1).

  • Structure-Activity Relationship (SAR): The gem-dimethyl substitution on the cyclopropyl ring of the topic compound, relative to tranylcypromine, is a significant structural modification. This steric bulk near the reactive amine could profoundly influence binding affinity and orientation within the active sites of MAO and LSD1. It is plausible that this modification could enhance selectivity for the larger active site of LSD1 over the more constrained sites of the MAOs.[3]

  • Mechanism of Inhibition: For MAO and LSD1, the cyclopropylamine moiety is expected to act as a mechanism-based inactivator. The FAD cofactor oxidizes the amine, leading to the opening of the strained cyclopropane ring and the formation of a reactive intermediate that covalently bonds to the FAD cofactor or a nearby active site residue.[25][26] For CYPs, a similar ring-opening mechanism following oxidation by the heme iron can lead to covalent modification and irreversible inactivation of the enzyme.[4] Time-dependent inhibition (TDI) assays for the CYPs would be a critical follow-up experiment if initial inhibition is observed.

Conclusion

A comprehensive cross-reactivity profile is indispensable for the development of any compound containing a phenylcyclopropylamine scaffold. The structural similarity to known pan-amine oxidase inhibitors and CYP inactivators mandates a rigorous evaluation against MAO-A, MAO-B, LSD1, and a panel of major CYP450 isoforms. The detailed protocols and comparative framework provided in this guide offer a self-validating system for researchers to generate robust and interpretable selectivity data. The resulting profile for this compound will be crucial in determining its therapeutic potential and predicting its safety liabilities, thereby guiding future drug development efforts.

References

  • LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers. Available at: [Link]

  • CYP3A4 Inhibitor Screening Kit. Creative BioMart. Available at: [Link]

  • Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry. Available at: [Link]

  • MAO-Glo™ Assay Protocol. Promega GmbH. Available at: [Link]

  • Fluorescence CYP Inhibition Assays. BioIVT. Available at: [Link]

  • LSD1 Homogeneous Assay Kit. BPS Bioscience. Available at: [Link]

  • High-throughput fluorescence assay of cytochrome P450 3A4. Nature Protocols. Available at: [Link]

  • Tranylcypromine-based LSD1 Inhibitors: Structure-Activity Relationship, Antiproliferative Effect in Leukemias and Gene Target Modulation. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. Journal of Medicinal Chemistry. Available at: [Link]

  • P450-Glo™ CYP2D6 Assay and Screening Systems. Promega GmbH. Available at: [Link]

  • Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. European Journal of Medicinal Chemistry. Available at: [Link]

  • Unravelling the target landscape of tranylcypromines for new drug discovery. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Tranylcypromine specificity for monoamine oxidase is limited by promiscuous protein labelling and lysosomal trapping. RSC Chemical Biology. Available at: [Link]

  • The P450-Glo™ CYP2B6 Assay. Technology Networks. Available at: [Link]

  • Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Available at: [Link]

  • Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Selectivity profiling of compounds 122 and 140. ResearchGate. Available at: [Link]

  • CYP Inhibition Assays. Eurofins Discovery. Available at: [Link]

  • LSD1 Histone Demethylase Assays and Inhibition. Methods in Enzymology. Available at: [Link]

  • Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry. Available at: [Link]

  • Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Cancers. Available at: [Link]

  • ADME Cytochrome P450 Inhibition DDI Assay. BioDuro. Available at: [Link]

  • Pharmacological Inhibition of LSD1 for Cancer Treatment. Cancers. Available at: [Link]

  • Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA. Available at: [Link]

  • In Vitro CYP Inhibition Studies. BioIVT. Available at: [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available at: [Link]

  • LSD1 histone demethylaseassay protocol. Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

  • High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition. Available at: [Link]

  • Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. Available at: [Link]

Sources

An In-Depth Guide to the In Vivo Efficacy of Methenamine Hippurate Compared to Standard-of-Care Antibiotic Prophylaxis for Recurrent Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo efficacy of methenamine hippurate, a urinary antiseptic, with the current standard-of-care, continuous low-dose antibiotic prophylaxis, for the prevention of recurrent urinary tract infections (rUTIs). As the global challenge of antimicrobial resistance intensifies, there is a critical need for effective non-antibiotic alternatives.[1] This document is intended for researchers, clinicians, and drug development professionals, offering a synthesis of clinical trial data, mechanistic insights, and detailed experimental protocols to inform research and clinical decision-making.

Introduction: The Clinical Challenge of Recurrent UTIs and the Need for Antibiotic Alternatives

Recurrent urinary tract infections, defined as two or more infections in six months or three or more in a year, represent a significant clinical burden, primarily affecting women.[2] The long-standing gold standard for prevention has been continuous, low-dose antibiotic prophylaxis.[3] While effective, this strategy is a major contributor to the development of antibiotic-resistant pathogens.[1][3] This pressing issue necessitates a thorough evaluation of alternative prophylactic strategies.

Methenamine hippurate is a urinary antiseptic that has been in clinical use for decades but is now experiencing a resurgence of interest.[4][5] Unlike traditional antibiotics, its mechanism of action does not readily lead to the development of bacterial resistance, making it a compelling alternative.[4][6] This guide will dissect the available evidence, comparing methenamine hippurate to standard-of-care antibiotics such as nitrofurantoin, trimethoprim, and cefalexin.

Mechanism of Action: A Tale of Two Strategies

The prophylactic strategies of methenamine hippurate and standard-of-care antibiotics are fundamentally different. Understanding these mechanisms is crucial to interpreting their respective efficacy and resistance profiles.

Methenamine Hippurate: Localized Action Through Formaldehyde Generation

Methenamine hippurate is a prodrug.[7] After oral administration, it is absorbed and excreted into the urine, where, in an acidic environment (pH ≤ 6.0), it hydrolyzes into formaldehyde and ammonia.[6][8] Formaldehyde exerts a non-specific bactericidal effect by denaturing bacterial proteins and nucleic acids.[4][7] This localized, non-specific antimicrobial action is effective against a broad range of uropathogens, and critically, it is a mechanism to which bacteria do not develop resistance.[4][6] The hippuric acid component helps to maintain a low urinary pH, which is essential for the conversion of methenamine to formaldehyde.[8]

cluster_Systemic Systemic Circulation & Kidney cluster_Bladder Bladder (Acidic Urine, pH < 6.0) Methenamine Hippurate (Oral) Methenamine Hippurate (Oral) Absorption Absorption Methenamine Hippurate (Oral)->Absorption Methenamine Hippurate (in urine) Methenamine Hippurate (in urine) Absorption->Methenamine Hippurate (in urine) Excretion Excretion Methenamine Hippurate (in urine)->Excretion Hydrolysis Hydrolysis Methenamine Hippurate (in urine)->Hydrolysis Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Slow Release Denaturation Denaturation Formaldehyde->Denaturation Bacterial Cell Bacterial Cell Bacterial Cell->Denaturation Bactericidal Effect Bactericidal Effect Denaturation->Bactericidal Effect

Caption: Mechanism of Action of Methenamine Hippurate.

Standard-of-Care Antibiotics: Targeted Bacterial Disruption

Prophylactic antibiotics, such as nitrofurantoin and trimethoprim, work by directly inhibiting specific bacterial processes.

  • Nitrofurantoin: Upon activation by bacterial flavoproteins, it is reduced to highly reactive intermediates that non-specifically damage ribosomal proteins, DNA, and other macromolecules essential for bacterial cell growth and metabolism.

  • Trimethoprim: This antibiotic is a competitive inhibitor of dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolate, a necessary component for the production of nucleic acids and amino acids in bacteria.

The high specificity of these actions, while effective, also provides a clear pathway for bacteria to develop resistance through genetic mutations that alter the target sites.

Comparative In Vivo Efficacy: Insights from Clinical Trials

The most robust evidence comparing methenamine hippurate with standard-of-care antibiotics comes from the ALTAR (Alternative to Prophylactic Antibiotics for the Treatment of Recurrent UTIs in women) trial, a multicentre, randomized, non-inferiority study.[7][9]

Primary Efficacy Endpoint: Incidence of Symptomatic UTIs

The ALTAR trial demonstrated that methenamine hippurate is non-inferior to daily low-dose antibiotics for the prevention of rUTIs in women.[7][9]

Treatment GroupIncidence of Symptomatic, Antibiotic-Treated UTIs (episodes per person-year)Absolute Difference (90% CI)Non-Inferiority Margin
Methenamine Hippurate 1.38[9]0.49 (0.15 to 0.84)[9]1.0
Daily Antibiotics 0.89[9]

Data sourced from the ALTAR trial.[9]

While there was a slightly higher incidence of UTIs in the methenamine group, the absolute difference of 0.49 episodes per person-year did not exceed the predefined non-inferiority margin of one UTI per person-year.[9][10] This indicates a comparable level of efficacy in preventing symptomatic episodes.[11]

Secondary Endpoints: Antibiotic Consumption and Resistance

A key advantage of methenamine hippurate is its potential to reduce overall antibiotic consumption and, consequently, the development of antimicrobial resistance.

OutcomeMethenamine Hippurate GroupDaily Antibiotic Groupp-value
Participants receiving therapeutic antibiotics for UTI during 12-month treatment 56%[11]43%[11]-
Antibiotic Resistance in E. coli from perineal swabs 56%[7]72%[7]0.05[7]

The ALTAR trial found that while more patients in the methenamine group received short courses of therapeutic antibiotics for breakthrough infections, the group taking daily prophylactic antibiotics showed a higher proportion of antibiotic resistance in E. coli cultured from perineal swabs.[7][11] This highlights the significant benefit of an antibiotic-sparing approach in mitigating the selection pressure for resistant organisms.[1]

Experimental Protocol: Murine Model of Recurrent UTI

To further investigate the prophylactic efficacy of novel compounds against rUTIs in vivo, a well-established murine model can be employed. Murine models are frequently used due to their anatomical and physiological similarities to the human urinary tract, though no model perfectly recapitulates the human condition.[12][13][14] The C3H/HeN mouse strain is often used as it can develop chronic cystitis.[15]

Workflow for a Prophylactic Murine UTI Study

cluster_groups Treatment Groups Start Start Acclimatization Phase 1: Acclimatization (7 days) Start->Acclimatization Prophylaxis Phase 2: Prophylactic Treatment (14 days) Acclimatization->Prophylaxis GroupA Group A: Vehicle Control (e.g., Saline) GroupB Group B: Methenamine Hippurate GroupC Group C: Standard-of-Care Antibiotic (e.g., Nitrofurantoin) Infection Phase 3: Bacterial Challenge Monitoring Phase 4: Post-Infection Monitoring (e.g., 48 hours) Infection->Monitoring Transurethral inoculation with uropathogenic E. coli (UPEC) Endpoint Phase 5: Endpoint Analysis Monitoring->Endpoint Collect urine samples Monitor clinical signs End End Endpoint->End Harvest bladder and kidneys Quantify bacterial load (CFU) Histopathological analysis GroupA->Infection Administer Treatment GroupB->Infection Administer Treatment GroupC->Infection Administer Treatment

Caption: Experimental workflow for a murine rUTI prophylaxis model.

Detailed Methodology
  • Animal Model: Female C3H/HeN mice, 6-8 weeks old.

  • Acclimatization: House mice for at least 7 days prior to the experiment with free access to food and water.

  • Treatment Groups (n=10-15 per group):

    • Vehicle Control: Administer vehicle (e.g., sterile saline or water) by oral gavage once or twice daily.

    • Methenamine Hippurate: Administer a clinically relevant dose (e.g., 100-200 mg/kg) by oral gavage twice daily. It is crucial to co-administer an acidifying agent like ammonium chloride in the drinking water to ensure the urinary pH is maintained below 6.0, mimicking the conditions required for methenamine's activation in humans.

    • Standard-of-Care Antibiotic: Administer a clinically relevant dose of nitrofurantoin (e.g., 5-10 mg/kg) or trimethoprim (e.g., 10-20 mg/kg) by oral gavage once daily.[3]

  • Prophylactic Treatment Period: Administer the assigned treatments for 14 consecutive days.

  • Bacterial Challenge: On day 14, anesthetize the mice and transurethrally inoculate with a known uropathogenic E. coli (UPEC) strain (e.g., 10^8 CFU in 50 µL PBS).[15]

  • Post-Infection Monitoring: Continue prophylactic treatment. At 24 and 48 hours post-infection, collect urine for bacterial titer determination (CFU/mL).

  • Endpoint Analysis: At 48 hours post-infection, humanely euthanize the mice. Aseptically harvest the bladder and kidneys. Homogenize the tissues and perform serial dilutions to quantify the bacterial load (CFU/gram of tissue). Tissues can also be fixed for histopathological analysis to assess inflammation and tissue damage.

Summary and Future Directions

The available evidence strongly supports methenamine hippurate as a viable non-antibiotic alternative to daily prophylactic antibiotics for the prevention of recurrent UTIs.[1][11] While slightly less effective in preventing all symptomatic episodes, its use is associated with a lower risk of developing antibiotic resistance.[7]

Key Comparison Points:

FeatureMethenamine HippurateStandard-of-Care Antibiotics
Mechanism Prodrug converted to formaldehyde in acidic urine, non-specific bactericidal action.[4][7]Targeted inhibition of specific bacterial pathways.
Efficacy Non-inferior to antibiotics in preventing rUTIs.[9]Highly effective in preventing rUTIs.[3]
Resistance No development of bacterial resistance to formaldehyde.[4][6]A significant risk with long-term use.[1][3]
Administration Typically 1g twice daily.[4][8]Typically once daily, low-dose.[3][16]
Key Requirement Acidic urine (pH < 6.0) for efficacy.[4][6]Dependent on bacterial susceptibility.

Future in vivo studies should continue to explore the long-term impacts of methenamine prophylaxis, its efficacy against a wider range of uropathogens, including multi-drug resistant strains, and its potential role in combination therapies. The development of more sophisticated, human-relevant in vitro models, such as bladder-on-a-chip systems, could also provide valuable mechanistic insights to complement animal studies.[12][13]

References

  • Dr. Oracle. (2025, September 24). What is the recommended dosage and treatment duration of Methenamine for urinary tract infections?
  • Dr. Oracle. (2025, November 22). What is the recommended treatment and dosage for urinary tract infections using Methenamine?
  • Dr. Oracle. (2025, June 4). What is the recommended dose and treatment duration of Methenamine (methenamine hippurate) for preventing Urinary Tract Infections (UTIs)?
  • National Center for Biotechnology Information. (n.d.). Recurrent Urinary Tract Infections. StatPearls. [Link]

  • NIHR Evidence. (2022, December 20). Methenamine is as good as antibiotics at preventing urinary tract infections. [Link]

  • Harding, C., et al. (2022). Methenamine hippurate compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: the ALTAR non-inferiority RCT. PubMed. [Link]

  • Harding, C., et al. (2022). Methenamine hippurate compared with antibiotic prophylaxis to prevent recurrent urinary tract infections in women: The ALTAR non-inferiority RCT. ResearchGate. [Link]

  • Murray, S. A., et al. (2021). Recurrent Urinary Tract Infection: A Mystery in Search of Better Model Systems. PubMed. [Link]

  • The BMJ. (2022, March 9). Alternative to prophylactic antibiotics for the treatment of recurrent urinary tract infections in women: multicentre, open label, randomised, non-inferiority trial. [Link]

  • Dr. Oracle. (2025, July 20). What is the recommended prophylactic antibiotic (ABX) regimen for urinary tract infections (UTIs)?
  • The College of Family Physicians of Canada. (2022, December 1). Antibiotic prophylaxis for urinary tract infection. [Link]

  • Drugs.com. (2025, May 23). Methenamine Dosage Guide + Max Dose, Adjustments. [Link]

  • National Institutes of Health. (2019, September 23). Evaluation of methenamine for urinary tract infection prevention in older adults: a review of the evidence. [Link]

  • Dr. Oracle. (2025, October 31). What is the recommended prophylactic antibiotic dose and duration for female patients with UTI (Urinary Tract Infection) caused by bacteria such as Actinotignum, Citrobacter, E. coli (Escherichia coli), and Proteus vulgaris, which are resistant to sulfonamide and tetracycline?
  • National Center for Biotechnology Information. (2021). Recurrent Urinary Tract Infection: A Mystery in Search of Better Model Systems. [Link]

  • Frontiers. (n.d.). Recurrent Urinary Tract Infection: A Mystery in Search of Better Model Systems. [Link]

  • NHS. (n.d.). Recurrent Urinary Tract Infections in Adults: Antibiotic Prophylaxis.
  • ASAP. (n.d.). Review of Antibiotic Prophylaxis in the Management of Recurrent Urinary Tract Infections (UTI) in Adults.
  • Dr. Oracle. (2025, October 27). What antibiotic is recommended for prophylactic treatment of urinary tract infections (UTIs)?
  • ResearchGate. (n.d.). The C3H/HeN mouse model of chronic and recurrent cystitis using the clinical cystitis isolate UTI89. [Link]

  • National Institutes of Health. (n.d.). Advances in experimental bladder models: bridging the gap between in vitro and in vivo approaches for investigating urinary tract infections. [Link]

  • American Urological Association. (2025). Recurrent Uncomplicated Urinary Tract Infections in Women: AUA/CUA/SUFU Guideline. [Link]

  • Health. (2022, March 11). Antiseptic drug is as good as antibiotics for preventing recurrent UTI: Study. [Link]

  • ResearchGate. (n.d.). Use of Methenamine for Urinary Tract Infection Prophylaxis: Systematic Review of Recent Evidence. [Link]

  • Käypä hoito. (2024, June 14). Is methenamine hippurate effective and safe in the prevention of urinary tract infections in adult women compared to placebo or antibiotics?[Link]

Sources

Evaluating the Selectivity of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine for MAO-A vs. MAO-B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the inhibitory selectivity of the novel compound, 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine, against the two isoforms of monoamine oxidase, MAO-A and MAO-B. Given the critical role of MAO enzymes in neurological and psychiatric disorders, understanding the selectivity profile of a potential inhibitor is paramount for therapeutic development.[1][2] This document will delve into the rationale behind the experimental design, provide a detailed protocol for a robust in vitro assay, and offer a template for data analysis and interpretation, thereby enabling a thorough comparison with established selective inhibitors.

Introduction: The Significance of MAO Isoform Selectivity

Monoamine oxidases (MAOs) are mitochondrial-bound flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][3] The two isoforms, MAO-A and MAO-B, exhibit distinct substrate specificities and inhibitor sensitivities, which dictates their therapeutic applications.[1][3] Selective MAO-A inhibitors are effective antidepressants, while selective MAO-B inhibitors are utilized in the management of Parkinson's disease and have potential applications in other neurodegenerative disorders like Alzheimer's disease.[1][2][3][4]

The selectivity of an MAO inhibitor is a critical determinant of its therapeutic efficacy and side-effect profile. Non-selective inhibition can lead to adverse events, such as the "cheese effect" associated with older MAOIs, a hypertensive crisis triggered by the consumption of tyramine-rich foods. Therefore, a quantitative assessment of a compound's preference for MAO-A or MAO-B is a fundamental step in its preclinical evaluation.[2]

The compound of interest, this compound, belongs to the phenylcyclopropylamine class of compounds. The parent compound, 1-phenylcyclopropylamine, is a known mechanism-based inactivator of MAO.[5][6] The addition of two methyl groups on the cyclopropane ring at the 2-position may influence its potency and selectivity towards the MAO isoforms. This guide outlines the necessary steps to elucidate this selectivity profile.

Experimental Design: A Head-to-Head Comparison

To objectively evaluate the selectivity of this compound, a direct comparison with well-characterized, highly selective inhibitors is essential. We will use clorgyline as a selective MAO-A inhibitor and selegiline as a selective MAO-B inhibitor as our reference standards.[2] The primary endpoint of this evaluation will be the determination of the half-maximal inhibitory concentration (IC50) of the test compound for both MAO-A and MAO-B. The ratio of these IC50 values will provide the selectivity index.

A fluorometric assay is recommended for its high sensitivity and suitability for high-throughput screening. The assay principle is based on the detection of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H2O2 reacts with a probe to generate a fluorescent signal that is directly proportional to MAO activity.

Logical Workflow for Selectivity Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound F Add test compound and reference inhibitors to respective wells A->F B Prepare serial dilutions of Clorgyline (MAO-A selective inhibitor) B->F C Prepare serial dilutions of Selegiline (MAO-B selective inhibitor) C->F D Prepare recombinant human MAO-A and MAO-B enzymes E Dispense MAO-A and MAO-B into separate 96-well plates D->E E->F G Pre-incubate to allow inhibitor-enzyme interaction F->G H Initiate reaction by adding substrate and fluorescent probe G->H I Measure fluorescence kinetically at 37°C H->I J Calculate reaction rates (slope of kinetic curve) I->J K Plot % inhibition vs. log[inhibitor] J->K L Determine IC50 values using non-linear regression K->L M Calculate Selectivity Index (IC50 MAO-B / IC50 MAO-A) L->M caption Figure 1. Experimental workflow for determining MAO selectivity.

Caption: Figure 1. Experimental workflow for determining MAO selectivity.

Detailed Experimental Protocol: Fluorometric MAO Inhibition Assay

This protocol is a guideline and can be adapted based on commercially available MAO assay kits.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • This compound

  • Clorgyline hydrochloride

  • Selegiline hydrochloride

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO substrate (e.g., p-tyramine)[7]

  • Horseradish Peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red)

  • 96-well black, flat-bottom plates

  • Microplate reader with fluorescence capabilities (Ex/Em = 535/587 nm)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound, clorgyline, and selegiline in DMSO.

    • Perform serial dilutions in MAO Assay Buffer to obtain a range of concentrations suitable for determining the IC50 values. A 10-point, 3-fold dilution series is recommended as a starting point.

  • Reaction Mixture Preparation:

    • Prepare a master mix containing MAO Assay Buffer, HRP, and the fluorescent probe.

  • Enzyme Incubation:

    • In a 96-well plate, add the appropriate MAO enzyme (MAO-A or MAO-B) to each well. Run separate plates for each enzyme isoform.

  • Inhibitor Addition:

    • Add the serially diluted test compound, reference inhibitors, or vehicle (buffer with the same final concentration of DMSO as the test compounds) to the respective wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the MAO substrate to all wells.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity in a kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

Data Analysis and Interpretation

Data Presentation:

The results should be summarized in a clear and concise table, allowing for a direct comparison of the inhibitory potencies and selectivity.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (SI) (IC50 MAO-B / IC50 MAO-A)
This compound Experimental ValueExperimental ValueCalculated Value
ClorgylineExperimental ValueExperimental ValueCalculated Value
SelegilineExperimental ValueExperimental ValueCalculated Value

Data Analysis Steps:

  • Calculate Reaction Rates: Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Rate of sample / Rate of vehicle control))

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value for each compound against each MAO isoform.

  • Calculate the Selectivity Index (SI):

    • SI = IC50 (MAO-B) / IC50 (MAO-A)

Interpretation of Results:

  • SI > 1: The compound is selective for MAO-A. A higher SI value indicates greater selectivity.

  • SI < 1: The compound is selective for MAO-B. A lower SI value indicates greater selectivity.

  • SI ≈ 1: The compound is non-selective and inhibits both isoforms with similar potency.

The selectivity of this compound can be contextualized by comparing its SI to that of clorgyline (expected to be highly selective for MAO-A) and selegiline (expected to be highly selective for MAO-B).

MAO Catalytic Cycle and Inhibition

G MAO_FAD MAO-FAD (Oxidized Flavin) MAO_FADH2 MAO-FADH2 (Reduced Flavin) MAO_FAD->MAO_FADH2 Reduces FAD H2O2 H2O2 MAO_FAD->H2O2 Releases Inhibited_Complex MAO-Inhibitor Complex (Inactive) MAO_FAD->Inhibited_Complex Substrate R-CH2-NH2 (Monoamine Substrate) Substrate->MAO_FAD Binds Product_Aldehyde R-CHO (Aldehyde) MAO_FADH2->MAO_FAD Oxidizes FADH2 MAO_FADH2->Product_Aldehyde Releases NH3 NH3 MAO_FADH2->NH3 Releases O2 O2 O2->MAO_FADH2 Binds Inhibitor 1-(2,2-Dimethyl-1-phenyl- cyclopropyl)methanamine Inhibitor->MAO_FAD Binds & Inactivates caption Figure 2. Simplified MAO catalytic cycle and point of inhibition.

Caption: Figure 2. Simplified MAO catalytic cycle and point of inhibition.

Concluding Remarks

The evaluation of the MAO-A versus MAO-B selectivity of this compound is a crucial step in characterizing its pharmacological profile. The experimental framework provided in this guide, from assay selection and protocol to data analysis and interpretation, offers a robust and scientifically sound approach to determining its inhibitory potency and isoform preference. The resulting data will be instrumental in guiding further drug development efforts and in understanding the structure-activity relationships within the phenylcyclopropylamine class of MAO inhibitors.

References

  • Zahradník, I., et al. (2002). Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. Journal of Medicinal Chemistry, 45(18), 3949-3956.
  • Weyler, W., & Salach, J. I. (1985). Monoamine oxidase assays. Current Protocols in Neuroscience, Chapter 3, Unit 3.17.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 329-338.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. Biochemistry, 24(9), 2128-2138.
  • Youdim, M. B., & Bakhle, Y. S. (2006). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. British Journal of Pharmacology, 147 Suppl 1(Suppl 1), S287-S296.
  • BioAssay Systems. (n.d.). MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline. Retrieved from [Link]

  • Kumar, A., et al. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of Biomolecular Structure & Dynamics, 41(8), 3049-3075.
  • ResearchGate. (n.d.). IC50 values of compounds 2b, 2h, and Selegiline against MAO-B. Retrieved from [Link]

  • Silverman, R. B., & Zieske, P. A. (1985). Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine. PubMed. Retrieved from [Link]

  • Wikipedia. (2024, December 12). 5-Methoxytryptamine. Retrieved from [Link]

  • Carradori, S., et al. (2014). Selective MAO-B inhibitors: a lesson from natural products. Molecular Diversity, 18(1), 219-243.
  • Vintem, A. P., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1931-1941.

Sources

"head-to-head study of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine and other novel cyclopropylamines"

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the cyclopropylamine moiety stands out as a privileged structural motif, imparting unique conformational rigidity and metabolic stability to bioactive molecules.[1] This guide provides a comprehensive, head-to-head comparison of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine and other novel cyclopropylamine analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, biological activity, and potential therapeutic applications of these compounds, supported by detailed experimental protocols and comparative data.

Introduction: The Significance of the Cyclopropyl Scaffold

The three-membered ring of cyclopropylamines introduces a high degree of strain, resulting in shorter, stronger carbon-hydrogen bonds. This unique feature often translates to reduced susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, a critical advantage in drug design.[1] Phenylcyclopropylamines, in particular, have a rich history in pharmacology, with early examples like tranylcypromine demonstrating potent monoamine oxidase (MAO) inhibition, leading to its use as an antidepressant.[2] The exploration of novel derivatives continues to yield compounds with diverse biological activities, from anticancer to anti-inflammatory effects.[3]

This guide will focus on a comparative analysis of the following representative cyclopropylamines:

  • Compound A: this compound

  • Compound B: (1-Phenylcyclopropyl)methanamine

  • Compound C: (2-Phenylcyclopropyl)methanamine

  • Compound D: 2-Fluoro-2-phenylcyclopropylamine (a representative halogenated analog)

Synthesis and Structural Elucidation

The synthetic routes to these cyclopropylamines are crucial for their accessibility in research and development. While various methods exist, including the Corey-Chaykovsky and Kulinkovich-de Meijere reactions for constructing the cyclopropane ring, this guide will outline a generalized synthetic approach for Compound A as an illustrative example.[4]

General Synthetic Workflow

Synthesis_Workflow Styrene Substituted Styrene Cyclopropanation Cyclopropanation Styrene->Cyclopropanation Carbene Carbene Precursor (e.g., from Diazo compound) Carbene->Cyclopropanation Cyclopropane Substituted Phenylcyclopropane Cyclopropanation->Cyclopropane Functionalization Functional Group Interconversion Cyclopropane->Functionalization Precursor Cyclopropyl Carboxylic Acid or Nitrile Functionalization->Precursor Reduction Reduction/ Curtius Rearrangement Precursor->Reduction Target Target Cyclopropylamine Reduction->Target

Caption: Generalized synthetic workflow for phenylcyclopropylamine derivatives.

Characterization and Purity Assessment

The identity and purity of the synthesized compounds are paramount for reliable biological evaluation. A combination of analytical techniques is employed for comprehensive characterization.

Table 1: Physicochemical Properties of Selected Cyclopropylamines

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
A (2,2-Dimethyl-1-phenylcyclopropyl)methanamineC₁₂H₁₇N175.27884091-19-4[5]
B (1-Phenylcyclopropyl)methylamineC₁₀H₁₃N147.22935-43-3 (HCl salt)[6]
C (2-Phenylcyclopropyl)methanamineC₁₀H₁₃N147.2215639-87-9[7]
D 2-Fluoro-2-phenylcyclopropylamineC₉H₁₀FN151.18Not Available

Experimental Protocol: Compound Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to confirm the chemical structure and stereochemistry.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.[8] Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used for purity assessment.[9]

  • High-Performance Liquid Chromatography (HPLC): Purity is quantified by HPLC with UV detection, typically aiming for >95% purity for biological assays.

Head-to-Head Biological Evaluation

A direct comparison of the biological activities of these novel cyclopropylamines is essential to understand their structure-activity relationships (SAR). The following experimental protocols outline a robust framework for such a comparative study.

Monoamine Oxidase (MAO) Inhibition Assay

Given the known activity of phenylcyclopropylamines as MAO inhibitors, this is a primary assay for initial characterization.[2]

Experimental Protocol: MAO-A and MAO-B Inhibition Assay

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: A fluorogenic or chromogenic substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Procedure:

    • Pre-incubate the enzyme with varying concentrations of the test compounds (Compounds A-D and tranylcypromine as a positive control) for a defined period.

    • Initiate the reaction by adding the substrate.

    • Monitor the production of the fluorescent or colored product over time using a plate reader.

  • Data Analysis: Calculate the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound against both MAO-A and MAO-B.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_drug Cyclopropylamine Action MA Monoamines (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) MA->MAO Metabolism Metabolites Inactive Metabolites MAO->Metabolites Cyclopropylamine Cyclopropylamine (e.g., Compound A-D) Cyclopropylamine->MAO Inhibition

Sources

Bridging the Synapse: A Comparative Guide to Translating In Vitro Monoamine Reuptake Inhibition of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine to Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the frontier of neuropharmacology, the journey from a promising in vitro hit to a validated preclinical candidate is both exhilarating and fraught with challenges. This guide is designed for drug development professionals navigating this critical transition, specifically focusing on the novel compound 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine. While this molecule shows significant potential in cell-based assays, its successful translation to animal models requires a meticulously planned, multi-faceted approach. Here, we provide a comprehensive comparison of methodologies, essential experimental data, and the causal reasoning behind our recommended protocols to de-risk and accelerate your preclinical program.

The core challenge in this transition lies in bridging the gap between a simplified, controlled in vitro environment and the dynamic, complex biological system of a living organism.[1][2] The success rate for drugs entering clinical trials remains low, largely due to a failure to translate preclinical findings.[3][4] This guide aims to equip you with the strategic framework to overcome these hurdles.

Hypothetical In Vitro Profile of this compound

To provide a practical context, we will proceed with a plausible, yet hypothetical, in vitro dataset for our lead compound. Assume that initial high-throughput screening and subsequent validation assays have characterized this compound as a potent and selective triple reuptake inhibitor (TRI), with a preference for the dopamine transporter (DAT) and norepinephrine transporter (NET) over the serotonin transporter (SERT).

TargetIC50 (nM)Selectivity vs. SERT
Dopamine Transporter (DAT)1520x
Norepinephrine Transporter (NET)2512x
Serotonin Transporter (SERT)3001x

In vitro toxicology assays in SH-SY5Y and HepG2 cell lines have shown a favorable therapeutic index, with a CC50 > 50 µM.

Part 1: Foundational Pharmacokinetics and Bioavailability

Before embarking on efficacy studies, establishing the pharmacokinetic (PK) profile of this compound is non-negotiable. Poor PK properties are a primary cause of preclinical failure.[2] The cyclopropyl moiety in our compound may enhance metabolic stability, a desirable trait in drug design.[5]

Comparative Analysis of Formulation and Dosing Routes

The choice of vehicle and route of administration can dramatically influence bioavailability. A comparative study in a small cohort of rodents (e.g., Sprague-Dawley rats) is the logical first step.

Formulation VehicleRoute of AdministrationRationalePotential Drawbacks
SalineIntravenous (IV)Provides 100% bioavailability benchmark.Not a clinically relevant route for chronic treatment.
20% HP-β-CD in SalineIntraperitoneal (IP)Bypasses first-pass metabolism, good for initial efficacy screens.Can cause local irritation; not ideal for long-term studies.
0.5% MethylcelluloseOral Gavage (PO)Clinically relevant route; assesses oral bioavailability.Subject to first-pass metabolism and gut absorption variability.

Recommended Initial PK Study Design:

  • Animals: Male Sprague-Dawley rats (n=3-4 per group).

  • Dosing:

    • IV: 1 mg/kg

    • IP: 5 mg/kg

    • PO: 10 mg/kg

  • Sampling: Serial blood collection at 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose.

  • Analysis: LC-MS/MS to quantify plasma concentrations of the parent compound and any major metabolites.

This initial screen will provide critical parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%). A study on cyclopropylfentanyl in rats provides a good methodological template for developing an LC-MS/MS method and conducting such a PK study.[6][7][8]

Part 2: Target Engagement and Pharmacodynamics

With a viable PK profile established, the next crucial step is to demonstrate that the drug reaches its intended target in the central nervous system (CNS) and exerts a biological effect.

Workflow for Demonstrating Target Engagement

G cluster_0 In Vivo Target Engagement A Dose Administration (e.g., IP) B Brain Tissue Collection at Tmax A->B D Microdialysis (measure extracellular monoamines) A->D Functional Readout C Ex Vivo Autoradiography (e.g., using [3H]WIN 35,428 for DAT) B->C Receptor Occupancy

Caption: Workflow for confirming CNS target engagement.

Experimental Protocol: Ex Vivo Autoradiography

  • Dose animals with this compound at several doses (e.g., 1, 5, 10 mg/kg, IP) and a vehicle control.

  • At the predicted Tmax, euthanize the animals and rapidly excise the brains.

  • Flash-freeze the brains and section them on a cryostat.

  • Incubate brain slices with a radioligand specific for the target (e.g., [³H]WIN 35,428 for DAT).

  • Wash to remove unbound radioligand and expose to a phosphor screen or film.

  • Quantify the displacement of the radioligand by the drug to determine the percentage of transporter occupancy at different doses.

This will establish a dose-occupancy relationship, which is critical for interpreting behavioral data.

Part 3: Comparative Efficacy in Animal Models

Given the hypothetical TRI profile of our compound, animal models of depression and ADHD are appropriate choices for initial efficacy testing.[9] It is crucial to select models with good predictive validity.

Comparison of Behavioral Models for Antidepressant-like Activity
ModelPrincipleAdvantagesDisadvantages
Forced Swim Test (FST) Measures behavioral despair; antidepressants increase mobility.High throughput, sensitive to a broad range of antidepressants.Low face validity, sensitive to motor effects.
Tail Suspension Test (TST) Similar to FST, measures immobility when suspended by the tail.High throughput, avoids hypothermia confound of FST.Limited to mice, sensitive to motor effects.
Chronic Mild Stress (CMS) Models anhedonia, a core symptom of depression.High face and construct validity.Labor-intensive, long duration, high variability.
Sucrose Preference Test Measures anhedonia by assessing the preference for a sweetened solution.Simple, quantitative measure of a core depressive symptom.Can be influenced by changes in appetite or thirst.

Recommended Initial Efficacy Screen: Forced Swim Test

  • Animals: Male C57BL/6 mice.

  • Acclimation: Handle mice for 5 days prior to testing.

  • Drug Administration: Administer this compound (e.g., 5, 10, 20 mg/kg, IP) or vehicle 30 minutes before the test. A positive control (e.g., desipramine, 20 mg/kg) should be included.

  • Test: Place mice in a cylinder of water for 6 minutes. Score the last 4 minutes for immobility time.

  • Analysis: Compare immobility time across groups. A significant reduction in immobility suggests antidepressant-like effects.

It is important to run a separate cohort in an open-field test to ensure that the effects observed in the FST are not due to general hyperactivity.[10][11]

Diagram of the Monoamine Reuptake Inhibition Pathway

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_neuron Monoamine Vesicle MA synapse Synaptic Cleft (Increased Monoamines) pre_neuron:f1->synapse Release transporter DAT/NET/SERT Transporter post_receptor Postsynaptic Receptor synapse->transporter:f0 Reuptake synapse->post_receptor:f0 Binding drug This compound drug->transporter:f0 Inhibition

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for laboratory safety and environmental stewardship. The proper management and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine, a compound with potential applications in pharmaceutical research. This document is designed to empower you with the necessary information to handle this chemical waste responsibly, ensuring the safety of personnel and the integrity of our environment.

I. Hazard Profile and Risk Assessment: Understanding the "Why"

Therefore, we must operate under the precautionary principle and assume this compound may possess the following hazardous characteristics:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[5]

  • Corrosivity: As an amine, it is likely to be alkaline and can cause severe skin burns and eye damage.[3][5]

  • Environmental Hazard: Amines can be toxic to aquatic life. Therefore, direct release to the environment must be strictly avoided.[6]

Given these potential hazards, all waste containing this compound must be treated as hazardous waste.

II. Personal Protective Equipment (PPE): Your First Line of Defense

Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of safe laboratory practice.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[7]Prevents skin contact with the potentially corrosive and toxic substance.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may also be necessary.[3]Protects against accidental splashes which could cause serious eye damage.[3]
Skin/Body Protection A lab coat or a chemical-resistant suit.[7]Provides a barrier against accidental skin exposure.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if handling large quantities or if there is a risk of generating aerosols or vapors.[8]Prevents inhalation of the potentially toxic compound.
III. Spill Management: Preparedness is Key

Accidents can happen, but with a clear and practiced spill response plan, their impact can be minimized.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if necessary.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, contain the liquid with an inert absorbent material such as vermiculite, dry sand, or earth.[3] Do not use combustible materials like sawdust.

  • Neutralize (for small spills): For small spills of amine compounds, cautious neutralization with a dilute acid (e.g., 5% hydrochloric acid) can be considered.[3][4] This should only be performed by trained personnel with appropriate PPE.

  • Collect and Dispose: Carefully collect the absorbed material into a clearly labeled, sealable container for hazardous waste.[3]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.

IV. Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is compliant with local, state, and federal regulations.[9][10]

Step 1: Waste Segregation and Collection

  • Segregate at the Source: It is crucial to keep amine waste separate from other chemical waste streams to prevent potentially hazardous reactions.[6] In particular, keep it away from acids and strong oxidizing agents.[6]

  • Use Compatible Containers: Collect waste in a designated, properly labeled, and sealed container made of a material compatible with amines.[6]

Step 2: Waste Characterization and Labeling

  • Accurate Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Corrosive," "Toxic").

Step 3: Storage

  • Secure Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from direct sunlight and heat sources.[6]

Step 4: Arranging for Professional Disposal

  • Contact EHS: Never attempt to dispose of this chemical down the drain or in the regular trash.[6][11] Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup.[6]

  • Provide Documentation: Furnish the waste disposal company with all necessary information, including the chemical name and any available hazard data.

Step 5: Final Disposal Method

  • Professional Handling: The licensed hazardous waste disposal company will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).

  • Likely Disposal Routes: The most probable disposal methods for this type of chemical waste are:

    • Incineration: High-temperature incineration in a specialized facility equipped with afterburners and scrubbers is a common and effective method for destroying organic chemical waste.[7]

    • Secure Landfill: Following treatment and stabilization, the residue may be disposed of in a licensed hazardous waste landfill.[3][4]

V. Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound assess_hazards Assess Hazards (Toxic, Corrosive, Environmental Hazard) start->assess_hazards spill Spill Occurs start->spill ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->ppe segregate Segregate Waste (Keep away from acids and oxidizers) ppe->segregate container Collect in Labeled, Compatible Container segregate->container storage Store in a Secure, Ventilated Area container->storage contact_ehs Contact Environmental Health & Safety (EHS) or Certified Waste Vendor storage->contact_ehs transport Professional Transport to a Permitted Facility contact_ehs->transport disposal Final Disposal (Incineration or Secure Landfill) transport->disposal spill->ppe No spill_response Follow Spill Management Protocol (Contain, Neutralize, Collect) spill->spill_response Yes spill_response->container

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these rigorous protocols, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific and environmental responsibility.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. PubMed. [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. U.S. Environmental Protection Agency. [Link]

  • CYCLOPROPYLAMINE. Ataman Kimya. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Phenylcyclopropylamine. Wikipedia. [Link]

  • Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase. PubMed. [Link]

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. PMC - NIH. [Link]

  • School Chemistry Labs - Waste & Debris Fact Sheets. U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet. Viona Pharmaceuticals. [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. [Link]

Sources

Mastering the Unseen Threat: A Senior Application Scientist's Guide to Personal Protective Equipment for 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For the researchers, scientists, and drug development professionals pioneering new frontiers, the safe handling of novel chemical entities is paramount. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with 1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine. Our approach is rooted in a deep understanding of chemical causality and best practices in laboratory safety, ensuring both your protection and the integrity of your research.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, we can infer its hazard profile from closely related analogs, such as rac-[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine hydrochloride. The available data for this analog indicates that it is classified as a skin and eye irritant.[1] Therefore, a robust PPE strategy is not merely a recommendation but a critical component of your experimental design.

The 'Why' Behind the 'What': A Risk-Based Approach to PPE Selection

The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process that must be tailored to the specific risks posed by the chemical and the experimental context. For this compound, our primary concerns are dermal and ocular exposure. The following table outlines the recommended PPE, grounded in the known hazards of similar compounds.

Protection Type Equipment Specification Standard/Reference Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield should be worn when there is a significant risk of splashes.Conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2]Protects against accidental splashes of the chemical, which is presumed to be an eye irritant.[1]
Skin Protection - Gloves: Chemical-resistant nitrile or neoprene gloves. Inspect for tears or holes before each use. - Body: A fully buttoned, flame-retardant lab coat.Glove selection should be based on breakthrough time and permeation rate data.Nitrile gloves offer broad chemical resistance.[2] A lab coat prevents incidental skin contact.
Respiratory Protection All handling of the solid or solutions should be performed in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1]Adherence to institutional and national respiratory protection program guidelines is mandatory.Minimizes the risk of inhaling aerosols or vapors, a potential route of exposure.

Procedural Integrity: Donning and Doffing of PPE

The effectiveness of PPE is contingent upon its correct application and removal. The following workflow is designed to prevent cross-contamination and ensure your safety.

PPE_Workflow Don1 1. Lab Coat Don2 2. Safety Goggles/Face Shield Don1->Don2 Don3 3. Gloves (over cuffs) Don2->Don3 Doff1 1. Gloves (peel off inside out) Doff2 2. Lab Coat (peel off inside out) Doff1->Doff2 Doff3 3. Safety Goggles/Face Shield Doff2->Doff3 Wash2 Wash Hands Thoroughly Wash1 Wash Hands Thoroughly

Caption: Workflow for the correct donning and doffing of PPE.

Operational Plan: From Receipt to Disposal

A comprehensive safety strategy extends beyond personal protection to include the entire lifecycle of the chemical in your laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

  • The container should be tightly closed.

2. Handling:

  • All manipulations of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust and aerosols.[4]

  • Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.[1][4]

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Place the contaminated material into a sealed, appropriately labeled container for hazardous waste disposal.[1]

  • Ventilate the area and wash the spill site after material pickup is complete.[1]

  • For large spills, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Ensuring Environmental and Personal Safety

The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination and exposure to personnel.

  • Waste Collection: All waste materials, including contaminated gloves, absorbent materials, and empty containers, should be collected in a designated, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not discharge into the environment.[1]

Disposal_Plan Start Chemical Use Complete Collect Collect all contaminated materials (gloves, absorbent, containers) Start->Collect Container Place in a designated, sealed, and labeled hazardous waste container Collect->Container Label Label: 'Hazardous Waste' & 'this compound' Container->Label Store Temporarily store in a designated satellite accumulation area Label->Store Dispose Arrange for disposal through institutional EHS office Store->Dispose End Disposal Complete Dispose->End

Caption: Step-by-step hazardous waste disposal plan.

By adhering to these rigorous safety protocols, you are not only protecting yourself and your colleagues but also fostering a culture of safety and scientific excellence within your organization.

References

  • Chemos GmbH & Co.KG. Safety Data Sheet: Dimethyl(propyl)amine. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine
Reactant of Route 2
1-(2,2-Dimethyl-1-phenylcyclopropyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.